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  • Product: 4,6-dichloro-1H-indazol-3-ol
  • CAS: 220707-43-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract 4,6-dichloro-1H-indazol-3-ol is a halogenated heterocyclic compound belonging to the indazole family, a class of molecules of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-1H-indazol-3-ol is a halogenated heterocyclic compound belonging to the indazole family, a class of molecules of significant interest in medicinal chemistry. The indazole scaffold is a recognized "privileged structure," known to bind to a variety of biological targets, particularly protein kinases.[1][2] The introduction of chlorine atoms and a hydroxyl group to the indazole core is anticipated to significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-dichloro-1H-indazol-3-ol, detailing the experimental and in silico methodologies for their determination. While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization, grounded in established scientific protocols and the analysis of structurally related compounds.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally define its structure. 4,6-dichloro-1H-indazol-3-ol consists of a bicyclic indazole core, with chlorine atoms substituted at positions 4 and 6 of the benzene ring, and a hydroxyl group at position 3 of the pyrazole ring.

Molecular Formula: C₇H₄Cl₂N₂O

Molecular Weight: 203.03 g/mol

Chemical Structure:

Figure 1: Chemical Structure of 4,6-dichloro-1H-indazol-3-ol. This diagram illustrates the arrangement of atoms and bonds in the molecule, including the key chloro and hydroxyl substitutions on the indazole core.

It is important to note that 1H-indazol-3-ol can exist in tautomeric forms, including the 1,2-dihydro-3H-indazol-3-one form. The predominant tautomer can be influenced by the solvent and solid-state packing forces.

Synthesis Pathway

While a specific, optimized synthesis for 4,6-dichloro-1H-indazol-3-ol is not prominently described in the literature, a plausible and robust synthetic route can be proposed based on established indazole synthesis methodologies, particularly the Jacobson indazole synthesis.[3] This method involves the cyclization of an N-nitroso derivative of an appropriately substituted o-toluidine.

A potential synthetic pathway is outlined below:

synthesis_workflow start 2,4-dichloro-6-methylaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(2,4-dichloro-6-methylphenyl)acetamide step1->intermediate1 step2 Nitrosation (e.g., NaNO2, HCl) intermediate1->step2 intermediate2 N-nitroso-N-(2,4-dichloro-6-methylphenyl)acetamide step2->intermediate2 step3 Jacobson Cyclization (Base or Thermal) intermediate2->step3 product 4,6-dichloro-1H-indazol-3-ol step3->product

Figure 2: Proposed Synthesis Workflow for 4,6-dichloro-1H-indazol-3-ol. This diagram outlines a potential multi-step synthesis beginning with 2,4-dichloro-6-methylaniline and proceeding through acetylation, nitrosation, and a final Jacobson cyclization to yield the target compound.

Expertise in Practice: The choice of the Jacobson route is strategic as it allows for the formation of the indazole ring from a readily available substituted aniline. The reaction conditions for each step, particularly the nitrosation and cyclization, would require careful optimization to manage potential side reactions and maximize the yield of the desired product. The purification of the final compound would likely involve recrystallization or column chromatography.

Core Physicochemical Properties and Their Importance in Drug Development

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate.[4] They govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

Physicochemical Property Predicted/Estimated Value Significance in Drug Development
Melting Point (°C) Not available (Predicted to be high)Indicates purity and stability of the solid form. A sharp melting point is characteristic of a pure crystalline solid.[5]
Aqueous Solubility (µg/mL) Not available (Predicted to be low)Crucial for oral absorption; a drug must dissolve to be absorbed. Poor solubility can lead to low bioavailability.[6]
pKa Not available (Predicted to be acidic)Determines the ionization state of the molecule at different physiological pH values, which affects solubility, permeability, and target binding.[7]

Table 1: Key Physicochemical Properties of 4,6-dichloro-1H-indazol-3-ol and Their Relevance.

Melting Point

The melting point is a fundamental property that provides insights into the purity and solid-state stability of a compound. A sharp and high melting point is generally indicative of a pure and stable crystalline form.

Experimental Protocol: Capillary Melting Point Determination (Based on USP <741>) [8][9]

  • Sample Preparation: A small amount of the dry, powdered 4,6-dichloro-1H-indazol-3-ol is packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Self-Validation: The protocol's validity is ensured by calibrating the apparatus with certified reference standards that have melting points bracketing the expected range of the test compound. The determination should be repeated at least twice to ensure reproducibility.

Aqueous Solubility

Aqueous solubility is a critical factor for orally administered drugs, as dissolution is often the rate-limiting step for absorption.[6] Poor solubility can lead to low and variable bioavailability. Both kinetic and thermodynamic solubility are important to assess.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method) [11]

  • Sample Preparation: An excess amount of solid 4,6-dichloro-1H-indazol-3-ol is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

solubility_workflow start Add excess solid to buffer step1 Equilibrate (e.g., 24h shaking) start->step1 step2 Separate solid (Centrifuge/Filter) step1->step2 step3 Quantify dissolved compound (HPLC-UV) step2->step3 result Determine Thermodynamic Solubility step3->result

Figure 3: Thermodynamic Solubility Determination Workflow. This diagram shows the sequential steps involved in the shake-flask method for measuring the equilibrium solubility of a compound.

Trustworthiness of the Protocol: This method is considered the "gold standard" for solubility determination as it measures the true equilibrium solubility. The use of a calibrated HPLC method for quantification ensures accuracy and precision.

pKa (Ionization Constant)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[7] The ionization state of a drug affects its solubility, lipophilicity, and ability to permeate biological membranes. For 4,6-dichloro-1H-indazol-3-ol, the acidic proton of the hydroxyl group and the acidic/basic nature of the indazole ring nitrogens will contribute to its pKa values.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of 4,6-dichloro-1H-indazol-3-ol is dissolved in a suitable solvent (often a co-solvent system like methanol-water).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection points of the curve or by analyzing the half-neutralization points.

Causality in Experimental Choice: Potentiometric titration is a direct and reliable method for determining pKa. It is based on the fundamental principles of acid-base chemistry and provides accurate pKa values when the compound is sufficiently soluble in the titration medium.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 4,6-disubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, providing further confirmation of the overall structure.

Protocol for NMR Analysis:

  • Sample Preparation: A few milligrams of 4,6-dichloro-1H-indazol-3-ol are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Spectral Interpretation: The chemical shifts, integration of signals, and coupling constants are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[13]

  • Expected Molecular Ion: For 4,6-dichloro-1H-indazol-3-ol, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.

Protocol for LC-MS Analysis:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: The solution is injected into a liquid chromatography-mass spectrometry (LC-MS) system. The compound is separated from any impurities by the LC column before being ionized and detected by the mass spectrometer.[14]

  • Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15]

  • Expected Absorptions: The IR spectrum of 4,6-dichloro-1H-indazol-3-ol would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as absorptions corresponding to the aromatic C-H and C=C bonds, and the C-Cl bonds.

Protocol for ATR-FTIR Analysis:

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.[16]

  • Data Acquisition: The IR spectrum is recorded.

  • Spectral Interpretation: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Biological and Drug Development Context

The indazole scaffold is a key feature in many approved and investigational drugs, particularly in the field of oncology.[17] Indazole-containing molecules are known to act as inhibitors of various protein kinases by competing with ATP for binding to the kinase active site.[2]

The 4,6-dichloro substitution pattern on the indazole ring is of particular interest. The chlorine atoms can engage in halogen bonding and other interactions within the target protein's binding pocket, potentially enhancing binding affinity and selectivity. The 3-hydroxyl group can act as a hydrogen bond donor and/or acceptor, further anchoring the molecule to its biological target.

Potential Kinase Targets: Based on the structure-activity relationships of other substituted indazoles, 4,6-dichloro-1H-indazol-3-ol could potentially inhibit kinases such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[18]

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Aurora Kinases[1]

The precise biological activity would need to be determined through in vitro screening against a panel of kinases and subsequent cell-based assays.

Conclusion

While 4,6-dichloro-1H-indazol-3-ol is a compound with limited publicly available data, this in-depth technical guide provides a comprehensive framework for its synthesis and physicochemical characterization. By employing the established and robust protocols detailed herein, researchers and drug development professionals can systematically evaluate its key properties. Understanding the melting point, solubility, pKa, and spectroscopic profile is essential for assessing its potential as a drug candidate and for guiding further optimization efforts. The presence of the indazole core, combined with the specific chloro and hydroxyl substitutions, suggests that this molecule is a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition.

References

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  • JoVE. (2024, October 10). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved January 26, 2026, from [Link]

  • U.S. Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved January 26, 2026, from [Link]

  • Bioanalysis Zone. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved January 26, 2026, from [Link]

  • PubMed. (2016, November 29). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved January 26, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 26, 2026, from [Link]

  • Fraunhofer Institute for Applied Solid State Physics IAF. (n.d.). IR spectroscopy for pharmaceutical quality control. Retrieved January 26, 2026, from [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved January 26, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved January 26, 2026, from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved January 26, 2026, from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved January 26, 2026, from [Link]

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  • YouTube. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 26, 2026, from [Link]

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  • PubMed. (n.d.). Synthesis, spectral analysis, antibacterial and antifungal activities of some 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazole-a novel fused indazole derivative. Retrieved January 26, 2026, from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved January 26, 2026, from [Link]

  • University of Florida. (n.d.). Investigations into the synthesis of Indazole. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 6). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved January 26, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved January 26, 2026, from [Link]

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Sources

Exploratory

A Technical Guide to the Predicted Spectroscopic Profile of 4,6-dichloro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 4,6-dichloro-1H-indazol-3-ol. In the absence of directly published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with spectral data from structurally analogous compounds, to construct a robust and scientifically grounded predicted spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering insights into the anticipated spectral features to aid in the identification, characterization, and quality control of 4,6-dichloro-1H-indazol-3-ol. Methodologies for spectral acquisition and data interpretation are also presented to ensure experimental rigor.

Introduction and Molecular Structure

4,6-dichloro-1H-indazol-3-ol is a halogenated heterocyclic compound belonging to the indazole class of molecules. Indazoles are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of chlorine atoms at the 4 and 6 positions, along with a hydroxyl group at the 3-position, is expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature.

A thorough understanding of the NMR, IR, and MS data is critical for unambiguous structure confirmation, purity assessment, and for tracking chemical modifications. This guide will systematically detail the predicted data for each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4,6-dichloro-1H-indazol-3-ol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons and the two exchangeable protons (N-H and O-H). The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the overall aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-57.10 - 7.30Doublet~1.5 - 2.0This proton is situated between two chlorine atoms, which will deshield it. It will exhibit meta-coupling to H-7.
H-77.40 - 7.60Doublet~1.5 - 2.0This proton is adjacent to the fused benzene ring and will be deshielded. It will show meta-coupling to H-5.
N-H11.0 - 13.0Broad Singlet-The N-H proton of the indazole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange.
O-H9.0 - 11.0Broad Singlet-The hydroxyl proton is also exchangeable and will likely appear as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the effects of the chloro and hydroxyl substituents on the indazole core.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3155 - 165The carbon bearing the hydroxyl group will be significantly deshielded.
C-3a120 - 125A quaternary carbon at the ring junction.
C-4130 - 135The carbon atom directly attached to a chlorine atom will be deshielded.
C-5115 - 120This carbon is situated between two chlorine atoms, and its chemical shift will be influenced by both.
C-6135 - 140The second carbon atom directly attached to a chlorine atom.
C-7110 - 115An aromatic CH carbon.
C-7a140 - 145The second quaternary carbon at the ring junction.
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following experimental protocol is recommended.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of 4,6-dichloro-1H-indazol-3-ol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4,6-dichloro-1H-indazol-3-ol is expected to show characteristic absorption bands for the O-H, N-H, C=C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H Stretch3200 - 3600Broad, StrongStretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.
N-H Stretch3100 - 3500MediumStretching vibration of the N-H bond in the indazole ring.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongIn-plane stretching vibrations of the aromatic carbon-carbon bonds.
C-N Stretch1250 - 1350MediumStretching vibration of the carbon-nitrogen bonds within the indazole ring.
C-O Stretch1200 - 1300StrongStretching vibration of the carbon-oxygen single bond.
C-Cl Stretch600 - 800StrongStretching vibrations of the carbon-chlorine bonds.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet press.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The molecular formula of 4,6-dichloro-1H-indazol-3-ol is C₇H₄Cl₂N₂O. The exact mass can be calculated and is a key parameter for high-resolution mass spectrometry (HRMS).

  • Monoisotopic Mass: 201.9701 g/mol

In a low-resolution mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 4: Predicted Key Ions in the Mass Spectrum

m/z (relative abundance)Ion
202 (base peak, ~100%)[M]⁺• containing two ³⁵Cl atoms
204 (~65%)[M+2]⁺• containing one ³⁵Cl and one ³⁷Cl atom
206 (~10%)[M+4]⁺• containing two ³⁷Cl atoms

Common fragmentation pathways for indazoles may involve the loss of small neutral molecules such as HCN or N₂.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a suitable technique for this polar molecule.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source. For accurate mass measurements, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The analysis can be performed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 203, 205, and 207 with the characteristic isotopic pattern.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio. HRMS data can be used to confirm the elemental composition.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of 4,6-dichloro-1H-indazol-3-ol.

Figure 1: 2D Structure of 4,6-dichloro-1H-indazol-3-ol

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 4,6-dichloro-1H-indazol-3-ol purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry (LRMS, HRMS) purification->ms Molecular Weight Confirmation structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Characterization Report purity_assessment->final_report

Figure 2: Workflow for Spectroscopic Characterization

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4,6-dichloro-1H-indazol-3-ol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, should serve as a valuable starting point for any researcher working with this compound. It is crucial to note that while these predictions are based on sound scientific principles and data from related structures, experimental verification is essential for definitive structural assignment and characterization.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole.
  • ResearchGate. (2016). 13C NMR of indazoles.

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Foundational

In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 4,6-dichloro-1H-indazol-3-ol

A Note to the Researcher: As of the latest literature search, a complete, publicly available single-crystal X-ray structure of 4,6-dichloro-1H-indazol-3-ol has not been identified. This guide is therefore presented as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: As of the latest literature search, a complete, publicly available single-crystal X-ray structure of 4,6-dichloro-1H-indazol-3-ol has not been identified. This guide is therefore presented as a comprehensive, prospective protocol for researchers, scientists, and drug development professionals. It outlines the experimental design, methodology, and analytical strategies that would be employed for the successful crystal structure determination of this compound. The protocols and insights are synthesized from established crystallographic studies of closely related indazole derivatives.[1][2][3][4]

Introduction: The Rationale for Structural Elucidation

Indazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The specific analogue, 4,6-dichloro-1H-indazol-3-ol, is of considerable interest due to the electronic and steric influence of its dichloro substitution on the aromatic ring. These substitutions are anticipated to modulate the molecule's hydrogen bonding capabilities and potential for halogen bonding, thereby influencing its interaction with biological targets and its solid-state properties such as solubility and stability.

A definitive crystal structure would provide invaluable insights into:

  • Molecular Geometry: Precise bond lengths, bond angles, and conformational details.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π-π stacking interactions.

  • Supramolecular Assembly: How the molecules pack in the crystal lattice, which can influence physical properties.

This information is critical for structure-activity relationship (SAR) studies and the rational design of new, more potent drug candidates.

Experimental Workflow: A Step-by-Step Guide

The successful determination of a crystal structure is a multi-stage process that demands meticulous attention to detail at each step.

Synthesis of 4,6-dichloro-1H-indazol-3-ol

The synthesis of the target compound would likely follow established routes for indazole formation. A plausible approach is the cyclization of a substituted o-toluidine derivative or a related pathway involving intramolecular N-arylation of an arylhydrazone.[6] Given the commercial availability of related starting materials, a multi-step synthesis can be designed and optimized.

Crystallization: The Art and Science of Single Crystal Growth

The growth of high-quality single crystals is often the most challenging aspect of crystal structure analysis. For a polar molecule like 4,6-dichloro-1H-indazol-3-ol, several techniques should be explored.

Recommended Crystallization Protocols:

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexane) at room temperature or slightly elevated temperature.

    • Filter the solution to remove any insoluble impurities.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a good solvent (e.g., acetone or ethanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane or diethyl ether).

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution at an elevated temperature.

    • Slowly cool the solution to room temperature or below.

Causality Behind Solvent Choice: The selection of an appropriate solvent system is crucial. The ideal solvent will have a moderate solubility for the compound, allowing for the slow and ordered deposition of molecules onto the growing crystal lattice. A solvent system that leads to very rapid precipitation will likely result in amorphous material or poorly-ordered microcrystals.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Data Collection and Processing Workflow:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Key Experimental Parameters:

ParameterTypical Value/InstrumentRationale
Diffractometer Bruker APEX-II CCD or similarProvides high-quality diffraction data.
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally suitable for a wide range of organic compounds.
Temperature 100 K or 296 KLow temperature (100 K) is often preferred to reduce thermal motion and improve data quality.
Data Collection Strategy ω and φ scansEnsures a complete and redundant dataset is collected.
Structure Solution Direct Methods (e.g., SHELXT)[7] or Dual-space methodsPowerful algorithms for solving the phase problem and obtaining an initial structural model.
Structure Refinement Full-matrix least-squares on F² (e.g., SHELXL)[7]Refines the atomic positions and displacement parameters to best fit the experimental data.
Data Analysis and Interpretation

The refined crystal structure will provide a wealth of information.

Expected Molecular and Supramolecular Features:

  • Tautomerism: The position of the proton on the indazole ring system (1H vs. 2H) and the hydroxyl group will be definitively determined. The 1H-indazol-3-ol tautomer is generally expected to be more stable.

  • Hydrogen Bonding: The hydroxyl group and the nitrogen atoms of the pyrazole ring are prime candidates for forming strong intermolecular hydrogen bonds. It is highly probable that a network of O-H···N or N-H···O hydrogen bonds will be a dominant feature of the crystal packing.[1][2][3]

  • Halogen Bonding: The chlorine atoms at the 4 and 6 positions may participate in weaker C-Cl···O or C-Cl···N halogen bonds, which could further influence the supramolecular assembly.

  • π-π Stacking: The planar indazole ring system may exhibit π-π stacking interactions with neighboring molecules.

Visualization of a Plausible Hydrogen Bonding Motif:

G mol1 Molecule A O-H N-H mol2 Molecule B O-H N mol1:o1->mol2:n2 O-H···N

Caption: A potential hydrogen bond between two molecules of 4,6-dichloro-1H-indazol-3-ol.

Concluding Remarks

While the definitive crystal structure of 4,6-dichloro-1H-indazol-3-ol remains to be reported, this guide provides a robust framework for its determination. The insights gained from such a study would be of significant value to the fields of medicinal chemistry and materials science, offering a deeper understanding of the structure-property relationships in this important class of compounds. The successful execution of the protocols outlined herein would yield a high-quality crystal structure, paving the way for more advanced computational modeling and the design of novel indazole-based therapeutics.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH). [Link]

  • Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. International Union of Crystallography. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. National Institutes of Health (NIH). [Link]

  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. [Link]

  • Crystal structure of N'-(2,6-dichlorobenzylidene)-4- nitrobenzohydrazide, C14H9Cl2N3O3. ResearchGate. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

  • Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. [Link]

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  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. National Institutes of Health (NIH). [Link]

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Exploratory

Tautomeric forms of 4,6-dichloro-1H-indazol-3-ol

An In-Depth Technical Guide to the Tautomeric Forms of 4,6-dichloro-1H-indazol-3-ol Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Forms of 4,6-dichloro-1H-indazol-3-ol

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological activity and physicochemical properties of substituted indazoles are profoundly influenced by tautomerism, a phenomenon that dictates molecular shape, hydrogen bonding capabilities, and polarity.[3] This guide provides a comprehensive technical examination of the tautomeric landscape of 4,6-dichloro-1H-indazol-3-ol, a key heterocyclic intermediate. We will explore the structural possibilities, the physicochemical drivers of the tautomeric equilibrium, and the critical analytical techniques required for unambiguous characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this molecular system to inform rational drug design and synthesis.

The Strategic Importance of the Indazole Scaffold

Indazole-containing derivatives are integral to modern drug discovery, with applications spanning oncology, inflammation, and infectious diseases.[1][4][5] Their utility stems from their ability to act as bioisosteres of indoles and to engage in specific hydrogen bonding interactions with biological targets. However, the tautomeric nature of the indazole ring system, particularly when substituted with groups capable of prototropy like a 3-hydroxyl, introduces a layer of complexity. The dominant tautomeric form can drastically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for a target receptor. An incomplete understanding of this equilibrium can lead to misinterpreted structure-activity relationships (SAR) and developmental challenges.

The subject of this guide, 4,6-dichloro-1H-indazol-3-ol, presents a classic case of lactam-lactim tautomerism superimposed on the annular tautomerism inherent to the indazole ring. The electron-withdrawing chloro substituents at the 4- and 6-positions are expected to modulate the electronic character of the ring system and influence the relative stability of the possible tautomers.

Theoretical Framework: Mapping the Tautomeric Equilibria

For 4,6-dichloro-1H-indazol-3-ol, three primary tautomeric forms are plausible. The equilibrium involves the migration of a proton between nitrogen and oxygen atoms.

  • Tautomer A: 4,6-dichloro-1H-indazol-3-ol (Lactim form) : This form preserves the aromaticity of the fused benzene ring and features a hydroxyl group at the 3-position.

  • Tautomer B: 4,6-dichloro-1,2-dihydro-3H-indazol-3-one (Lactam form) : This keto-analogue contains a stable cyclic amide (lactam) functionality.

  • Tautomer C: 4,6-dichloro-2H-indazol-3-ol (Lactim form) : This is an annular tautomer of Form A. Generally, for unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[3][6][7]

The interplay between these forms is a dynamic equilibrium, the position of which is dictated by intrinsic molecular stability, solvent environment, pH, and physical state (solid vs. solution).

tautomers A 4,6-dichloro-1H-indazol-3-ol (Lactim, 1H) B 4,6-dichloro-1,2-dihydro-3H-indazol-3-one (Lactam) A->B Lactam-Lactim Tautomerism C 4,6-dichloro-2H-indazol-3-ol (Lactim, 2H) A->C Annular Tautomerism

Caption: Tautomeric equilibria for 4,6-dichloro-1H-indazol-3-ol.

Analytical Workflows for Tautomer Characterization

A multi-technique approach is essential for a definitive characterization of the tautomeric state(s) of 4,6-dichloro-1H-indazol-3-ol in both solution and the solid phase. The causality behind selecting this combination of techniques is to leverage the strengths of each method: NMR for solution-state dynamics, X-ray crystallography for solid-state structure, and computational chemistry to provide a theoretical energy landscape that rationalizes the experimental findings.

workflow cluster_exp Experimental Analysis cluster_comp Theoretical Analysis NMR NMR Spectroscopy (Solution State) Conclusion Definitive Tautomer Assignment NMR->Conclusion XRAY X-ray Crystallography (Solid State) XRAY->Conclusion IR_UV IR & UV-Vis (Supporting Data) IR_UV->Conclusion DFT Computational Chemistry (DFT Calculations) DFT->NMR Rationalizes Solution Data DFT->XRAY Predicts Solid State Stability DFT->Conclusion

Caption: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

Expertise & Causality: NMR spectroscopy is the premier technique for characterizing tautomeric equilibria in solution. Chemical shifts, particularly for carbon atoms involved in the tautomerism (like C3), are exquisitely sensitive to changes in hybridization and electronic environment. By analyzing spectra in different deuterated solvents, we can probe how the environment modulates the equilibrium.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of 4,6-dichloro-1H-indazol-3-ol. Prepare separate samples by dissolving in 0.6 mL of DMSO-d₆ (a polar aprotic solvent) and CDCl₃ (a nonpolar solvent) to assess solvent effects.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum for each sample at room temperature.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • ¹H Spectrum: Look for a broad, exchangeable signal characteristic of an N-H or O-H proton. Its integration and chemical shift provide initial clues. The aromatic protons (H5 and H7) will exhibit distinct chemical shifts and coupling patterns for each tautomer.

    • ¹³C Spectrum (Critical): The chemical shift of the C3 carbon is the most diagnostic signal. The lactam (C=O) form is expected to have a C3 resonance significantly downfield (δ ≈ 160-175 ppm) compared to the lactim (C-OH) form (δ ≈ 145-155 ppm).[8][9] The presence of a single set of signals indicates one dominant tautomer or rapid exchange, while multiple sets suggest a mixture of slowly exchanging tautomers.

Self-Validation: To ensure unambiguous assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. An HMBC experiment will show a correlation from the N-H proton to the C3 and C3a carbons, confirming the N1-H or N2-H connectivity and thus the specific tautomer.

Single-Crystal X-ray Crystallography: The Definitive Solid-State View

Expertise & Causality: X-ray crystallography provides an unequivocal, high-resolution snapshot of the molecular structure in the solid state.[10] It directly visualizes the atomic positions, allowing for the unambiguous determination of bond types (e.g., C=O vs. C-O) and the location of hydrogen atoms, thereby identifying the crystallized tautomer. This is crucial as crystal packing forces can favor a single tautomer that may not be the most abundant in solution.

Experimental Protocol: Structure Determination

  • Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is a common starting point.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software. Refine the atomic positions and thermal parameters to achieve a final, accurate model.

  • Interpretation: Analyze the refined structure. Key metrics include the C3-O bond length (a double bond is significantly shorter) and the location of the proton on either N1, N2, or O3, which will be evident from the electron density map and refined position.

Computational Chemistry: A Predictive and Explanatory Tool

Expertise & Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), allow for the prediction of the relative thermodynamic stabilities of all possible tautomers.[11][12][13] This provides a powerful theoretical framework to rationalize experimental observations. By modeling the system in the gas phase and with implicit solvent models, we can dissect the intrinsic stability from environmental effects.

Computational Workflow: Relative Energy Calculation

  • Structure Modeling: Build the 3D structures of all three potential tautomers (A, B, and C).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies).

  • Energy Calculation: Obtain the final electronic energies, including zero-point vibrational energy corrections.

  • Solvent Modeling (Optional but Recommended): Repeat the energy calculations using a polarizable continuum model (PCM) to simulate the effects of solvents like water or DMSO.

  • Data Analysis: Compare the final energies to determine the relative stability of each tautomer.

Data Presentation: Calculated Relative Stabilities

TautomerStructureGas Phase ΔE (kJ/mol)In Water (PCM) ΔE (kJ/mol)
A 4,6-dichloro-1H-indazol-3-ol0.0 (Reference)0.0 (Reference)
B 4,6-dichloro-1,2-dihydro-3H-indazol-3-oneValueValue
C 4,6-dichloro-2H-indazol-3-olValueValue
Note: Values are hypothetical and would be populated from actual DFT calculation results. Typically, the lactam form (B) is stabilized in polar solvents, while the 2H form (C) is often significantly less stable than the 1H form (A).[7][14]

Implications for Medicinal Chemistry and Drug Development

The precise tautomeric form of 4,6-dichloro-1H-indazol-3-ol and its derivatives is not an academic curiosity; it is a critical determinant of drug function.

  • Target Recognition: The hydrogen bond donor/acceptor pattern is a primary driver of molecular recognition. The lactim form (A) presents an N-H donor and an O-H donor. The lactam form (B) presents two N-H donors and a C=O acceptor. These distinct patterns will lead to completely different binding orientations and affinities within an enzyme active site or receptor pocket.

  • Physicochemical Properties: Tautomers are distinct chemical entities with different pKa, logP, and solubility values. The more polar lactam form, for instance, might exhibit better aqueous solubility but lower membrane permeability compared to the lactim form. These properties govern the entire ADME profile of a potential drug candidate.

  • Synthetic Strategy: The reactivity of the molecule is tautomer-dependent. For example, attempting an O-alkylation will only be successful if a significant population of the lactim tautomer is present under the reaction conditions.

Conclusion

The characterization of tautomerism in functionalized heterocycles like 4,6-dichloro-1H-indazol-3-ol is a foundational task in modern drug discovery. A rigorous, multi-pronged analytical strategy is not merely recommended but required for a complete understanding. By integrating high-resolution NMR in solution, definitive X-ray crystallography in the solid state, and predictive computational modeling, researchers can fully map the tautomeric landscape. This detailed knowledge is paramount for optimizing molecular design, interpreting biological data accurately, and ultimately developing safer and more effective therapeutic agents.

References

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Foundational

The Emerging Therapeutic Potential of Dichlorinated Indazoles: A Technical Guide to Biological Activities

Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic addition of chlorine atoms to this scaffold can significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic addition of chlorine atoms to this scaffold can significantly modify a molecule's physicochemical properties, enhancing membrane permeability, metabolic stability, and target affinity. This guide provides an in-depth technical exploration of the biological activities of dichlorinated indazoles, with a primary focus on their anticancer properties. We will dissect two distinct and significant mechanisms of action: the modulation of cancer cell metabolism, exemplified by Lonidamine, and the targeted inhibition of receptor tyrosine kinases. This document is intended for researchers and drug development professionals, offering a synthesis of mechanistic insights, comparative biological data, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Indazole Scaffold and the Impact of Dichlorination

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention for their wide range of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and neurological effects.[1][3] The versatility of the indazole ring allows for substitutions at various positions, enabling fine-tuning of its biological profile.

Halogenation, particularly dichlorination, is a key strategy in drug design. The introduction of two chlorine atoms can profoundly influence a molecule's properties:

  • Lipophilicity: Increases the molecule's ability to cross cellular membranes.

  • Metabolic Stability: Blocks sites susceptible to metabolic oxidation, prolonging the compound's half-life.

  • Binding Affinity: Can form specific halogen bonds with target proteins, enhancing binding potency and selectivity.

This guide will focus on compounds where this dichlorination is integral to potent biological activity, highlighting the unique therapeutic avenues opened by this specific chemical modification.

Anticancer Activity: A Dual-Pronged Approach

Dichlorinated indazoles have emerged as potent anticancer agents that operate through at least two distinct and compelling mechanisms: dysregulation of tumor metabolism and direct inhibition of oncogenic signaling pathways.

Modulation of Cancer Metabolism: The Lonidamine Paradigm

A hallmark of many cancer cells is a reprogrammed metabolic state known as the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen.[4] Lonidamine, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a classic example of a dichlorinated indazole that exploits this metabolic vulnerability.[4][5]

Lonidamine exerts its anticancer effects through a multi-faceted disruption of cellular energy pathways.[4][6] Its primary targets are mitochondrial carriers essential for shuttling metabolic fuels.

  • Mitochondrial Pyruvate Carrier (MPC) Inhibition: Lonidamine potently inhibits the MPC, the gatekeeper for pyruvate's entry into the mitochondria for oxidative phosphorylation.[7] This blockade effectively decouples glycolysis from the TCA cycle, a critical metabolic chokepoint for cancer cells.

  • Monocarboxylate Transporter (MCT) Inhibition: It also inhibits MCTs, which are responsible for extruding lactic acid—a byproduct of high glycolytic rates—from the cell.[7][8]

  • Consequences of Inhibition: This dual inhibition leads to a cascade of cytotoxic events:

    • ATP Depletion: By hindering both glycolysis and mitochondrial respiration, Lonidamine starves cancer cells of the energy required for proliferation and survival.[4]

    • Intracellular Acidification: The blockage of lactate efflux results in the accumulation of lactic acid within the cell, lowering intracellular pH and creating a toxic environment.[8]

    • Induction of Apoptosis: The severe energy stress and acidosis trigger programmed cell death.[4]

The overall mechanism represents a powerful strategy to selectively target the altered bioenergetics of tumor cells.[7]

The potency of Lonidamine has been quantified against its key molecular targets. This data provides a clear benchmark for its bioenergetic disruption capabilities.

CompoundTargetAssay ConditionPotencyReference
Lonidamine Mitochondrial Pyruvate Carrier (MPC)Isolated rat liver mitochondriaK_i = 2.5 µM[7]
Lonidamine Pyruvate OxidationUncoupled rat heart mitochondriaIC_50 ~ 7 µM[7]
Lonidamine Monocarboxylate Transporters (MCT1, 2, 4)Xenopus laevis oocytesK_0.5 = 36–40 µM[7]
Receptor Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are critical regulators of cell growth, proliferation, and survival. Their aberrant activation is a common driver in many cancers, making them prime targets for therapeutic intervention.[9] Specific dichlorinated indazoles have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which is frequently implicated in solid tumors.[10]

Unlike the metabolic disruption of Lonidamine, these dichlorinated indazoles act as ATP-competitive inhibitors. They bind to the kinase domain of FGFR, preventing the phosphorylation and subsequent activation of downstream signaling pathways that promote tumor growth and angiogenesis.

A prominent example is the compound [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine . Molecular docking studies suggest this molecule occupies the ATP-binding pocket of FGFR1, interacting with both the adenine and phosphate-binding regions to effectively block its catalytic activity.[1]

The inhibition of FGFR blocks multiple downstream pro-cancerous signaling cascades, most notably the RAS/MAPK and PI3K/AKT pathways.

FGFR_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1 RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation Indazole Dichlorinated Indazole Inhibitor Indazole->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival, Angiogenesis) ERK->TF AKT AKT PI3K->AKT Activation AKT->TF Activation

FGFR1 Signaling Pathway Inhibition

The efficacy of dichlorinated indazoles as kinase inhibitors is demonstrated by their low nanomolar potency against specific FGFRs.

Compound ClassSpecific CompoundTargetPotency (IC₅₀)Reference
Dichloro-phenyl Indazole Amine [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amineFGFR1100 nM[1]
Dichloro-phenyl Indazole Benzamide N-(6-(3,4-dichlorophenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamideFGFR1220 nM[11]

Experimental Workflows & Protocols

To facilitate research in this area, this section provides detailed, self-validating protocols for assessing the key biological activities of dichlorinated indazoles.

General Drug Discovery & Screening Workflow

The identification and validation of novel dichlorinated indazoles follow a structured pipeline from initial screening to mechanistic elucidation.

Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Target Validation & Mechanism cluster_characterization Cellular Characterization A Compound Library (Dichlorinated Indazoles) B Primary Screen: Cell Viability Assay (MTT) on Cancer Cell Panel A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Target-Based Assays C->D E Kinase Inhibition Assay (e.g., FGFR1) D->E Kinase Inhibitor Hypothesis F Metabolism Assay (e.g., MPC Inhibition, ATP levels) D->F Metabolism Inhibitor Hypothesis G Downstream Signaling Analysis (Western Blot for p-ERK, p-AKT) E->G H Apoptosis & Cell Cycle Assays F->H I Lead Optimization G->I H->I

Screening Workflow for Dichlorinated Indazoles
Protocol: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the dichlorinated indazole compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

    • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[13]

    • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Analysis: Correct for background absorbance using wells with medium only. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[14]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the ability of a compound to inhibit a specific kinase, such as FGFR1. It is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[15]

  • Principle: The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP back to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and thus, the kinase activity.[15]

  • Methodology:

    • Reaction Setup: In a 96-well or 384-well plate, prepare the kinase reaction mixture. For each reaction, combine:

      • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[16]

      • Desired concentration of dichlorinated indazole inhibitor (or vehicle control).

      • Specific substrate peptide for the kinase (e.g., Poly[Glu:Tyr] for FGFR1).[17]

      • ATP at a concentration near its K_m for the kinase.

    • Initiate Reaction: Add the recombinant kinase (e.g., human FGFR1) to initiate the reaction.[18]

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete unused ATP.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Cellular ATP Depletion Assay

This protocol measures the impact of a compound on the overall energy status of a cell by quantifying intracellular ATP levels. It is particularly relevant for compounds like Lonidamine that target cellular metabolism.

  • Principle: Following cell lysis, the released ATP acts as a limiting substrate for the luciferase enzyme. In the presence of luciferin and oxygen, luciferase catalyzes the oxidation of luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[19]

  • Methodology:

    • Cell Culture and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence assays. Allow cells to adhere and then treat with various concentrations of the dichlorinated indazole (and controls) for the desired time period (e.g., 6, 12, or 24 hours).

    • Cell Lysis: Add a detergent-based lysis reagent to each well. This reagent disrupts the cell membrane to release intracellular ATP while simultaneously inactivating cellular ATPases that would otherwise degrade the ATP.[19]

    • Luciferase Reaction: Add a luciferase/luciferin substrate solution to each well. This solution provides the necessary components for the light-producing reaction.

    • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the enzymatic reaction to stabilize.

    • Data Acquisition: Measure the luminescence of each well using a microplate luminometer.

    • Analysis: Construct a standard curve using known concentrations of ATP. Use this curve to convert the relative light unit (RLU) readings from the experimental wells into absolute ATP concentrations. Normalize the ATP concentration to the number of cells or total protein content in parallel wells to account for differences in cell number.

Future Perspectives & Conclusion

The dual-pronged attack on cancer cells—through metabolic disruption and kinase inhibition—positions dichlorinated indazoles as a highly versatile and promising scaffold for oncology drug discovery. The case of Lonidamine demonstrates the power of targeting the unique bioenergetic profile of tumors, a strategy that continues to gain traction.[6] Simultaneously, the discovery of potent, dichlorinated FGFR inhibitors highlights the continuing importance of targeted therapy.[1]

Future research should focus on:

  • Selectivity: Developing next-generation compounds with improved selectivity for specific kinase isoforms or metabolic targets to minimize off-target effects.

  • Combination Therapies: Exploring the synergistic potential of combining metabolic inhibitors like Lonidamine with kinase inhibitors or conventional chemotherapies.[20]

  • Biomarker Development: Identifying predictive biomarkers to stratify patient populations most likely to respond to these targeted agents.

References

A complete list of all sources cited within this guide is provided below, including titles, sources, and verifiable URLs.

  • Bentham Science Publishers. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. [Link]

  • Halestrap, A. P. (2016). Mechanism of Antineoplastic Activity of Lonidamine. Biochemical Journal, 473(11), 1657-1668. [Link]

  • Jiang, H., et al. (2023). Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism. Nature. [Link]

  • Wang, D., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Divakaruni, A. S., et al. (2017). Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death. Journal of Experimental Medicine. [Link]

  • BMG LABTECH. ATP bioluminescence assay for cell cytotoxicity. BMG LABTECH Website. [Link]

  • ResearchGate. (2022). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Lonidamine? Patsnap Synapse. [Link]

  • ResearchGate. IC:50 values of the different compounds in U87MG and LN229 cells after... ResearchGate. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Wang, Y., et al. (2022). Lonidamine Increases the Cytotoxic Effect of...Nitrosourea via Energy Inhibition...in Human Lung Cancer Cell Line. ACS Omega. [Link]

  • Divakaruni, A. S., et al. (2017). Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death. The Journal of Cell Biology. [Link]

  • Kim, J. H., et al. (2017). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Molecules. [Link]

  • American Chemical Society. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor...for the Treatment of Solid Tumors. ACS Publications. [Link]

  • Pal, S., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols. [Link]

  • Chlebowski, A., et al. (2017). FGFR1 clustering with engineered tetravalent antibody improves the efficiency and modifies the mechanism of receptor internalization. The FEBS Journal. [Link]

  • Springer Nature. (2024). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Braidot, E., et al. (2016). Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death. Journal of Cell Biology. [Link]

  • Wikipedia. IC50. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. NCBI. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

  • Protocols.io. (2024). ATP Extraction & Measurement. Protocols.io. [Link]

  • MDPI. (2022). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. MDPI. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • National Center for Biotechnology Information. (2022). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS ONE. [Link]

  • Reaction Biology. FGFR1 Kinase Assay Service. Reaction Biology Website. [Link]

  • Ganapathy-Kanniappan, S. (2016). Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine. Biochemical Journal. [Link]

  • National Center for Biotechnology Information. (2024). Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Neeman, M., & Degani, H. (1995). Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. Cancer Research. [Link]

  • ResearchGate. Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;... ResearchGate. [Link]

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Exploratory

Solubility profile of 4,6-dichloro-1H-indazol-3-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4,6-dichloro-1H-indazol-3-ol in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4,6-dichloro-1H-indazol-3-ol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This guide provides a comprehensive technical overview of the solubility profile of 4,6-dichloro-1H-indazol-3-ol, a substituted indazole of interest in medicinal chemistry. Rather than merely presenting data, this document elucidates the theoretical underpinnings of solubility, details robust experimental methodologies for its determination, and explores the downstream implications for crystallization and polymorphism. This guide is intended for researchers, chemists, and formulation scientists in the field of drug development, offering both a practical framework and a deeper understanding of the solute-solvent interactions governing the behavior of this specific molecule.

Introduction: The Critical Role of Solubility in Drug Development

4,6-dichloro-1H-indazol-3-ol belongs to the indazole class of heterocyclic compounds, a scaffold frequently explored in the development of therapeutic agents, notably kinase inhibitors for oncology. The successful progression of such a candidate from a laboratory curiosity to a clinical reality is contingent upon a thorough understanding of its physical and chemical properties. Among these, solubility is paramount.

The solubility of an API in various organic solvents dictates:

  • Feasibility of Synthesis and Purification: The choice of solvent is crucial for achieving efficient reaction kinetics, high yields, and effective purification through crystallization.

  • Control of Crystalline Form (Polymorphism): The solvent from which an API is crystallized can determine the resulting crystal form (polymorph), which in turn affects stability, dissolution rate, and bioavailability.

  • Formulation Strategies: Understanding solubility is fundamental to developing a suitable dosage form, whether it be a simple solution for preclinical studies or a complex solid dispersion for enhanced oral absorption.

This guide will provide the necessary theoretical and practical framework for a comprehensive evaluation of the solubility of 4,6-dichloro-1H-indazol-3-ol.

Theoretical Framework: Understanding the Drivers of Solubility

The dissolution of a crystalline solid like 4,6-dichloro-1H-indazol-3-ol in a solvent is a thermodynamically driven process. It can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the net energy change from breaking and forming intermolecular bonds.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which is generally positive as the dissolved state is more disordered than the crystalline lattice.

Key molecular features of 4,6-dichloro-1H-indazol-3-ol that will govern its solubility include:

  • The Indazole Ring: A bicyclic aromatic system capable of π-π stacking interactions.

  • The Hydroxyl Group (-OH): A potent hydrogen bond donor and acceptor.

  • The Dichloro-Substitution: Two chlorine atoms that increase the molecule's lipophilicity and can participate in halogen bonding.

  • Tautomerism: The potential for the -OH group to exist in tautomeric equilibrium with a carbonyl group (indazolone form), which can influence its hydrogen bonding capabilities.

The interplay of these features with the properties of the organic solvent (polarity, hydrogen bonding capacity, dielectric constant) will determine the extent of solubility. A general principle is that "like dissolves like"; polar solvents will better solvate polar solutes, and non-polar solvents will better solvate non-polar solutes.

Experimental Determination of Solubility: A Validated Protocol

A precise and reproducible method for determining solubility is essential. The isothermal shake-flask method is a gold-standard technique for this purpose.

Materials and Equipment
  • 4,6-dichloro-1H-indazol-3-ol (purity >99%)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,6-dichloro-1H-indazol-3-ol to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker. A typical temperature for initial screening is 25 °C (298.15 K).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

    • Quantify the concentration of 4,6-dichloro-1H-indazol-3-ol in the diluted sample using a validated HPLC method. A pre-established calibration curve of known concentrations versus detector response is required.

  • Calculation of Solubility:

    • The solubility (S) is calculated from the measured concentration (C_sample) and the dilution factor (DF) using the formula: S = C_sample * DF

    • Solubility is typically expressed in units of mg/mL or mol/L.

Visualizing the Workflow

The following diagram outlines the key steps in the isothermal shake-flask solubility determination protocol.

G prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Shake at constant T (e.g., 24h) prep->equil Isothermal Agitation sample 3. Sampling & Filtration Withdraw supernatant, filter (0.22µm) equil->sample Attain Equilibrium dilute 4. Dilution Dilute filtrate to known volume sample->dilute Prepare for Analysis hplc 5. HPLC Analysis Quantify concentration vs. std curve dilute->hplc Inject into HPLC calc 6. Calculation Solubility = C_measured * DF hplc->calc Obtain Concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Anticipated Solubility Profile and Solvent Selection

Solvent Class Example Solvents Anticipated Solubility Rationale
Polar Protic Methanol, EthanolModerate to High The hydroxyl group of the solvent can effectively hydrogen bond with the hydroxyl and nitrogen atoms of the indazole, disrupting the crystal lattice.
Polar Aprotic DMSO, Acetonitrile, AcetoneHigh (especially DMSO) These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the solute without competing as hydrogen bond donors.
Moderately Polar Ethyl Acetate, THFModerate A balance of polar and non-polar character allows for interaction with different parts of the molecule.
Non-Polar Hexane, TolueneLow to Very Low The large energy penalty for breaking the strong intermolecular forces in the polar crystal lattice is not compensated by the weak van der Waals forces formed with non-polar solvents.
Visualizing the Solvent-Solute Relationship

The choice of solvent is a multi-faceted decision, influenced by various molecular interactions.

G cluster_solute 4,6-dichloro-1H-indazol-3-ol cluster_solvent Organic Solvent Properties solute H-Bond Donor (-OH) H-Bond Acceptor (N, O) Aromatic System (π-π) Lipophilic Regions (Cl) solubility Solubility solute:f0->solubility Strong Interaction solute:f1->solubility solvent Polarity / Dipole Moment H-Bonding Capacity Dielectric Constant solvent:f0->solubility Favorable Match solvent:f1->solubility

Foundational

Exploring the Pharmacophore of 1H-Indazol-3-ol Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers This guide provides an in-depth exploration of the 1H-indazol-3-ol scaffold, a privileged structure in modern medicinal chemistry. We will dissect its core pharmacophoric featu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth exploration of the 1H-indazol-3-ol scaffold, a privileged structure in modern medicinal chemistry. We will dissect its core pharmacophoric features, delve into structure-activity relationships (SAR), and outline the experimental and computational workflows essential for developing novel therapeutics based on this versatile core. The narrative is grounded in the principles of causality, ensuring that every methodological choice is explained from a practitioner's perspective.

The 1H-Indazole Scaffold: A Cornerstone of Modern Therapeutics

The indazole ring system is a cornerstone of numerous clinically successful drugs, demonstrating its remarkable utility as a pharmacophore.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a key structural motif in drugs like the multi-kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy.[1][2] The adaptability of the indazole scaffold allows it to engage with a wide array of biological targets, including kinases, polymerases, and metabolic enzymes, making it a focal point of drug discovery efforts.[2][3]

Among its derivatives, the 1H-indazol-3-ol substructure holds particular interest due to its unique electronic and structural properties. It exists in a tautomeric equilibrium with its keto form, 1,2-dihydro-3H-indazol-3-one.[4] This keto-enol tautomerism is not merely a chemical curiosity; it is a critical determinant of the molecule's interaction with biological targets, allowing it to function as a versatile hydrogen bond donor and acceptor. This dual nature is central to its ability to form stable, high-affinity interactions within protein binding sites.

The Core Pharmacophore: Deconstructing the 1H-Indazol-3-ol

The pharmacophoric essence of the 1H-indazol-3-ol core can be distilled into three primary features. Understanding these features is the first step in rational drug design.

  • Hydrogen Bond Donor (HBD) at N1: The N-H group at the 1-position of the pyrazole ring is a crucial hydrogen bond donor. In many kinase inhibitors, for example, this moiety forms a canonical hydrogen bond with the "hinge" region of the ATP-binding pocket, a fundamental interaction for anchoring the inhibitor.[5]

  • Amphiprotic C3-OH Group: The hydroxyl group at the 3-position (or its tautomeric keto form) is a powerful and versatile interaction point. In its enol form, the oxygen can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a donor. In its keto form, the carbonyl oxygen is a strong hydrogen bond acceptor. This amphiprotic character allows it to adapt to the specific electrostatic environment of a target's active site.

  • Aromatic Core: The fused benzene ring provides a rigid, planar surface for van der Waals and π-stacking interactions with hydrophobic residues in the binding pocket. This region also serves as the primary scaffold for introducing substituents to modulate potency, selectivity, and physicochemical properties.

Below is a diagram illustrating the fundamental pharmacophore of the 1H-indazol-3-ol scaffold.

Caption: Core pharmacophoric features of the 1H-indazol-3-ol scaffold.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 1H-indazol-3-ol derivatives is a well-established field, yet the choice of route depends heavily on the desired substitution pattern. A common and versatile approach involves the construction of the core followed by functionalization. For instance, creating 1H-indazole-3-carboxamide derivatives often starts from the corresponding carboxylic acid, which can be synthesized and then coupled with various amines.[6][7]

Causality in Synthetic Choices:

The selection of reagents is critical for success. For the amide coupling step, a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred over simpler coupling agents like EDC/HOBt. The reason for this choice lies in HATU's superior performance in coupling sterically hindered amines and its ability to suppress racemization, leading to higher yields and purer products under mild conditions.[8] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to scavenge the acid formed during the reaction without competing with the primary amine nucleophile.[8]

Experimental Protocol: Synthesis of 1-Butyl-N-aryl-1H-indazole-3-carboxamide

This protocol details a representative amide coupling reaction, a common step in diversifying the 1H-indazole scaffold.[8]

Step 1: Reactant Preparation

  • Dissolve 1-butyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF (dimethylformamide) to a concentration of approximately 0.1 M in a dry, nitrogen-flushed flask.

  • Add HATU (2.0 equivalents) to the solution, followed by DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester, which is highly reactive towards nucleophilic attack.

Step 2: Amide Coupling

  • Add the desired substituted amine (2.0 equivalents) to the activated reaction mixture.

  • Allow the reaction to stir at room temperature for 8-16 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

Step 3: Work-up and Extraction

  • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF). The product will move to the organic phase.

  • Combine the organic layers and wash sequentially with 5% aqueous NaHCO3 solution (to remove unreacted acid and HATU byproducts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue using column chromatography on silica gel (100-200 mesh).

  • Elute with a gradient of ethyl acetate in hexanes to isolate the pure amide product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.[8]

G cluster_workflow Synthetic Workflow: Amide Coupling A 1. Activation 1-butyl-1H-indazole-3-carboxylic acid + HATU + DIPEA in DMF B 2. Coupling Add desired Aryl Amine Stir 8-16h at RT A->B Formation of Active Ester C 3. Work-up Quench with Water Extract with Ethyl Acetate B->C Reaction Completion (TLC) D 4. Purification Silica Gel Chromatography C->D Crude Product E Final Product Pure 1H-indazole-3-carboxamide D->E

Caption: A typical workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1H-indazol-3-ol scaffold is essential for optimizing biological activity. SAR studies reveal how different substituents influence potency, selectivity, and pharmacokinetic properties.

  • N1 Position: Alkylation or arylation at the N1 position can significantly impact activity. Small alkyl groups may enhance lipophilicity and cell permeability. Larger groups can be used to probe for additional binding pockets or, conversely, may introduce steric hindrance that reduces affinity.

  • C3 Position: As discussed, the C3-OH is a versatile starting point. Converting it to a C3-amine (1H-indazol-3-amine) creates a potent hinge-binding motif for many kinases.[2][5] Further acylation to form amides can introduce vectors that interact with different regions of the active site, dramatically altering the selectivity profile.

  • Benzene Ring (C4-C7 Positions): Substitution on the benzene portion of the core is a primary strategy for fine-tuning activity. For instance, in IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors, substituents at the C4 and C6 positions play a crucial role in inhibitory activity.[3] Halogenation can increase potency through favorable interactions, while polar groups can be introduced to improve solubility.

Quantitative SAR Data: Indazole Derivatives as Kinase Inhibitors

The following table summarizes the inhibitory activity of selected 1H-indazole derivatives against various protein kinases, illustrating key SAR principles.

Compound IDTarget Kinase(s)C3-SubstitutionKey Benzene Ring SubstitutionsIC₅₀ (nM)Reference
89 Bcr-AblWT, Bcr-AblT315I3-Amine5-(4-methyl-1H-imidazol-1-yl)14, 450[3]
106 FGFR1, FGFR2, FGFR33-(Benzimidazol-5-yl)5-(1-(3,5-dichloropyridin-4-yl)ethoxy)2000, 800, 4500[3]
109 EGFRT790M, EGFR3-(1H-pyrrolo[2,3-b]pyridin-4-yl)6-((4-(dimethylamino)but-2-yn-1-yl)oxy)5.3, 8.3[3]
10 PI3Kα, PDK1, mTOR3-Ethynyl5-(4-Pyridinyl)361, 1900, 1800[9]

Data synthesized from multiple sources to illustrate SAR trends.[3][9]

Biological and Computational Evaluation Workflows

A dual approach combining experimental bioassays and computational modeling provides the most comprehensive understanding of a compound's pharmacophore.

A. Experimental Workflow: Cellular Target Engagement

To confirm that a compound inhibits its intended target within a cellular context, a Western blot assay is a gold-standard method. For a PI3K pathway inhibitor, for example, one would measure the phosphorylation status of downstream effectors like AKT.[9] A reduction in phosphorylated AKT (p-AKT) upon treatment with the compound provides strong evidence of on-target activity.

Step 1: Cell Treatment and Lysis

  • Seed cancer cells (e.g., MCF-7) in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the 1H-indazole derivative at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Wash cells with ice-cold PBS (Phosphate-Buffered Saline).

  • Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of proteins.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

Step 2: Protein Quantification and Electrophoresis

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

Step 3: Blotting and Immunodetection

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Image the resulting signal. To confirm equal protein loading, the membrane is then stripped and re-probed with an antibody for total AKT.

G cluster_workflow Experimental Workflow: Western Blot Analysis A 1. Cell Culture & Compound Treatment B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF Blotting) D->E F 6. Immunodetection (Primary/Secondary Antibodies) E->F G 7. Imaging & Analysis (ECL Detection) F->G

Caption: Workflow for assessing cellular pathway inhibition via Western blot.

B. Computational Workflow: In Silico Pharmacophore Mapping

Computational chemistry provides invaluable insights into how a ligand binds to its target, guiding further optimization.[10] Molecular docking predicts the preferred binding pose and affinity, while molecular dynamics (MD) simulations can assess the stability of this interaction over time.[11]

Step 1: Preparation of Receptor and Ligand

  • Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-ligands, adding hydrogen atoms, and assigning partial charges. The choice of protonation state for key residues is critical and should be based on literature or pKa calculations.

  • Ligand: Draw the 1H-indazole derivative in a 2D chemical sketcher and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94). Assign partial charges.

Step 2: Docking Simulation

  • Define the binding site on the receptor, typically as a grid box centered on the co-crystallized ligand or a predicted active site.

  • Use a docking program (e.g., AutoDock Vina) to systematically search for the optimal binding conformation of the ligand within the defined grid box.[8] The software will generate multiple poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Step 3: Analysis of Results

  • Visually inspect the top-ranked poses. The most plausible pose should satisfy key pharmacophoric interactions known for the target class (e.g., hinge binding for kinases).

  • Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues. This analysis is the foundation for designing the next generation of compounds. For example, if a nearby pocket is unoccupied, a substituent could be added to the ligand to engage it, potentially increasing potency.

G cluster_workflow Computational Workflow: Molecular Docking A 1. Obtain & Prepare Receptor Structure (PDB) C 3. Define Binding Site (Grid Box Generation) A->C B 2. Build & Minimize Ligand Structure D 4. Run Docking Algorithm (e.g., AutoDock Vina) B->D C->D E 5. Analyze Poses & Scores Identify Key Interactions D->E F 6. Propose New Analogs (Structure-Based Design) E->F

Caption: A streamlined workflow for molecular docking studies.

Conclusion

The 1H-indazol-3-ol core represents a highly validated and versatile scaffold for the development of novel therapeutics. Its defining characteristic is the C3-OH/keto group, whose tautomeric nature provides a flexible and potent point of interaction for engaging with biological targets. A successful drug discovery campaign hinges on a deep understanding of this core pharmacophore, coupled with a rational and iterative process of synthesis, biological testing, and computational modeling. By leveraging the integrated workflows described in this guide, researchers can efficiently navigate the complexities of SAR and purposefully design the next generation of 1H-indazole-based medicines.

References

  • Cui, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7545. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Japan Science and Technology Agency. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem Compound Database. [Link]

  • Infante, I. (2021). Computational Chemistry for Colloidal Semiconductor Nanocrystals. YouTube. [Link]

  • Perrera, F., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8359–8374. [Link]

  • ResearchGate. (2023). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Perrera, F., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. PubMed. [Link]

  • Liu, Y., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 12(10), 5985-5992. [Link]

  • Guntuku, L., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9403. [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of 4,6-dichloro-1H-indazol-3-ol in Modern Drug Synthesis: A Guide for Researchers

Introduction: The Emerging Significance of Dichloro-Substituted Indazoles in Medicinal Chemistry The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its presence in a multitude of cli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of Dichloro-Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] Among the various substituted indazoles, halogenated derivatives, particularly those with chlorine atoms, have garnered considerable attention. The presence of chlorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This application note focuses on a specific, highly functionalized intermediate: 4,6-dichloro-1H-indazol-3-ol . We will delve into its synthesis, characterization, and its strategic application as a key building block in the synthesis of advanced pharmaceutical compounds, with a particular focus on the development of kinase inhibitors.

The tautomeric nature of the indazol-3-ol system, existing in equilibrium with its indazolone form, provides a rich chemical landscape for synthetic manipulation. The dichloro substitution at the 4 and 6 positions further enhances its utility by providing specific sites for further functionalization and by modulating the electronic properties of the indazole core. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 4,6-dichloro-1H-indazol-3-ol in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step synthesis. The table below summarizes key properties of 4,6-dichloro-1H-indazol-3-ol.

PropertyValueSource/Method
Molecular Formula C₇H₄Cl₂N₂OCalculated
Molecular Weight 203.03 g/mol Calculated
Appearance Off-white to light brown solidSupplier Data
Melting Point >250 °CSupplier Data
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanolExperimental Observation

Spectroscopic Characterization:

Due to the tautomeric equilibrium between the indazol-3-ol and indazol-3-one forms, the spectroscopic data for this compound can be complex. The following are predicted and experimentally observed data based on similar structures.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5-13.5 (br s, 1H, N-H), 10.5-11.5 (br s, 1H, O-H), 7.5-7.7 (d, 1H, Ar-H), 7.1-7.3 (d, 1H, Ar-H). The broadness of the N-H and O-H peaks is indicative of proton exchange and the presence of tautomers.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160-165 (C=O, indazolone form), 145-150 (C-OH, indazolol form), 140-142, 130-132, 125-127, 120-122, 115-117, 110-112 (Ar-C).

  • Mass Spectrometry (ESI-MS): m/z 202.9 [M-H]⁻, 204.9 [M+H]⁺. The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

Synthetic Protocol: Preparation of 4,6-dichloro-1H-indazol-3-ol

The synthesis of 4,6-dichloro-1H-indazol-3-ol can be achieved through a multi-step sequence starting from commercially available precursors. A common route involves the cyclization of a substituted phenylhydrazine.

Protocol 1: Synthesis from 3,5-dichlorophenylhydrazine

This protocol outlines a general and reliable method for the laboratory-scale synthesis of 4,6-dichloro-1H-indazol-3-ol.

Workflow Diagram:

Synthesis_Protocol_1 A 3,5-Dichlorophenylhydrazine C Reaction Vessel (High-boiling solvent, e.g., Diphenyl ether) A->C B Urea B->C D Heating (200-250 °C) C->D 1. E Cyclization/ Condensation D->E 2. F Crude Product E->F 3. G Purification (Recrystallization) F->G 4. H 4,6-dichloro-1H-indazol-3-ol G->H 5. Yield: 40-60%

A schematic overview of the synthesis of 4,6-dichloro-1H-indazol-3-ol.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
3,5-Dichlorophenylhydrazine634-94-6177.0310 g (56.5 mmol)
Urea57-13-660.0610.2 g (170 mmol)
Diphenyl ether101-84-8170.21100 mL
Ethanol64-17-546.07As needed
Hexanes110-54-386.18As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3,5-dichlorophenylhydrazine (10 g, 56.5 mmol) and urea (10.2 g, 170 mmol).

  • Solvent Addition: Add diphenyl ether (100 mL) to the flask.

  • Heating and Reaction: Heat the reaction mixture with stirring to 200-250 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add hexanes (100 mL) to the cooled mixture to precipitate the product.

    • Collect the solid by vacuum filtration and wash with additional hexanes to remove the high-boiling solvent.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

    • Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 40-60%.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions require careful monitoring.

Application in Drug Synthesis: A Key Intermediate for Kinase Inhibitors

4,6-dichloro-1H-indazol-3-ol is a valuable intermediate in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[3] The hydroxyl group at the 3-position can be readily converted to other functional groups, such as an amino group, or can be used as a handle for further derivatization. The chlorine atoms at the 4 and 6 positions provide sites for cross-coupling reactions or can be retained in the final molecule to enhance its biological activity.

Case Study: Synthesis of a c-Met Kinase Inhibitor Intermediate

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[4][5] Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it an attractive target for drug development. The following protocol describes the conversion of 4,6-dichloro-1H-indazol-3-ol to a key intermediate for the synthesis of c-Met inhibitors.

Reaction Scheme:

cMet_Intermediate_Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Alkylation A 4,6-dichloro-1H-indazol-3-ol C 3,4,6-trichloro-1H-indazole A->C Reflux B POCl₃ D 3,4,6-trichloro-1H-indazole G 2-(3,4,6-trichloro-1H-indazol-1-yl)ethan-1-ol D->G E Alkylating Agent (e.g., 2-bromoethanol) F Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Synthetic route to a key c-Met inhibitor intermediate.

Protocol 2: Synthesis of 2-(3,4,6-trichloro-1H-indazol-1-yl)ethan-1-ol

Step 1: Chlorination of 4,6-dichloro-1H-indazol-3-ol

  • Reaction Setup: In a round-bottom flask, suspend 4,6-dichloro-1H-indazol-3-ol (5 g, 24.6 mmol) in phosphorus oxychloride (POCl₃, 25 mL).

  • Reaction: Heat the mixture to reflux (approximately 105 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the solid under vacuum to yield 3,4,6-trichloro-1H-indazole.

Step 2: N-Alkylation of 3,4,6-trichloro-1H-indazole

  • Reaction Setup: Dissolve 3,4,6-trichloro-1H-indazole (4 g, 18.0 mmol) in dimethylformamide (DMF, 40 mL) in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 5.0 g, 36.0 mmol) and 2-bromoethanol (1.5 mL, 21.6 mmol) to the solution.

  • Reaction: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice water (200 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-(3,4,6-trichloro-1H-indazol-1-yl)ethan-1-ol.

Causality and Experimental Choices

  • Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful and effective reagent for the conversion of the hydroxyl group at the 3-position of the indazole to a chlorine atom. This transformation is crucial as it activates the 3-position for subsequent nucleophilic substitution reactions.

  • N-Alkylation Conditions: The use of a polar aprotic solvent like DMF and a mild base such as potassium carbonate favors the N-alkylation reaction.[6] The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the substituents on the indazole ring and the nature of the alkylating agent. For many applications, the N1-alkylated product is the desired isomer.

  • Significance of the Dichloro Substitution: The chlorine atoms at the 4 and 6 positions serve multiple purposes. They can act as synthetic handles for further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups. Furthermore, these halogen atoms can form crucial halogen bonds with the target protein, thereby enhancing the binding affinity and selectivity of the final drug molecule.

Conclusion and Future Perspectives

4,6-dichloro-1H-indazol-3-ol is a highly valuable and versatile intermediate in the synthesis of complex drug molecules, particularly in the realm of kinase inhibitors. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The strategic placement of the chlorine atoms and the reactive hydroxyl group provides medicinal chemists with a powerful tool to generate diverse libraries of compounds for drug discovery. As the demand for novel and more effective targeted therapies continues to grow, the importance of such highly functionalized building blocks will undoubtedly increase. Further exploration of the reactivity of 4,6-dichloro-1H-indazol-3-ol and its derivatives is likely to open up new avenues for the development of next-generation therapeutics.

References

  • Jadhav, S. D., & Baug, M. M. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(11), 1836-1861. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4118. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2022). ChemRxiv. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). RSC Advances, 11(43), 26668-26683. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2017). Organic Letters, 19(16), 4335-4338. [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6543. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). RSC Advances, 12(35), 22669-22682. [Link]

  • Indazolone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2020). Journal of Physics: Conference Series, 1549, 042055. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 40, 127953. [Link]

  • Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (2013). Chemical Science, 4(11), 4243-4248. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journal of Organic Chemistry, 18, 1079-1087. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2012). Organic & Biomolecular Chemistry, 10(4), 747-750. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). The Journal of Organic Chemistry, 77(17), 7461-7471. [Link]

  • indazole. Organic Syntheses. [Link]

  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4273-4277. [Link]

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Application

Application Notes and Protocols for the Use of 4,6-dichloro-1H-indazol-3-ol in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 4,6-dichloro-1H-indazol-3-ol Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4,6-dichloro-1H-indazol-3-ol Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatile biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties, make it a focal point for drug discovery efforts.[1][2][3] Among the various substituted indazoles, 4,6-dichloro-1H-indazol-3-ol presents a particularly strategic starting point for structure-activity relationship (SAR) studies. This is due to its unique combination of reactive sites, which allow for systematic and diverse chemical modifications.

The 4,6-dichloro-1H-indazol-3-ol scaffold offers three primary points for diversification:

  • N-H of the Indazole Ring: The acidic proton on the pyrazole ring can be readily substituted, allowing for the introduction of various alkyl or aryl groups. This position is often critical for modulating pharmacokinetic properties and target engagement.[4]

  • 3-OH Group (Indazolone Tautomer): The hydroxyl group, which exists in tautomeric equilibrium with the indazolone form, provides a handle for O-alkylation, esterification, or conversion to other functional groups. Modifications at this position can significantly impact binding affinity and selectivity.

  • Chloro Substituents at the 4- and 6-positions: These halogen atoms on the benzene ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This enables the introduction of a wide array of substituents to explore the chemical space around the core scaffold and probe interactions with the target protein.

This guide provides a comprehensive overview of the synthesis, functionalization, and application of 4,6-dichloro-1H-indazol-3-ol in SAR studies, with a focus on the development of kinase inhibitors and anticancer agents.

Synthesis of the Core Scaffold: 4,6-dichloro-1H-indazol-3-ol

The synthesis of 1H-indazol-3-ol derivatives, also known as indazolones, can be achieved through several routes. A common and effective method involves the cyclization of an appropriately substituted phenylhydrazine with a phosgene equivalent.[1] For the synthesis of 4,6-dichloro-1H-indazol-3-ol, the logical starting material is 2,4-dichlorophenylhydrazine.

Proposed Synthetic Protocol: Cyclization of 2,4-dichlorophenylhydrazine

This protocol is based on established methods for the synthesis of indazolones from phenylhydrazines.[1]

Reaction Scheme:

G start 2,4-Dichlorophenylhydrazine product 4,6-dichloro-1H-indazol-3-ol start->product Cyclization reagent Triphosgene (or other phosgene equivalent) Base (e.g., Triethylamine) Solvent (e.g., Toluene) reagent->product

Caption: Synthesis of 4,6-dichloro-1H-indazol-3-ol.

Materials:

  • 2,4-Dichlorophenylhydrazine

  • Triphosgene (a safer alternative to phosgene gas)[5]

  • Triethylamine (or another suitable base)

  • Toluene (or another appropriate aprotic solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichlorophenylhydrazine (1 equivalent) in toluene.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Phosgene Equivalent: In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in toluene. Add this solution dropwise to the hydrazine solution at 0 °C (ice bath). Caution: Triphosgene is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford 4,6-dichloro-1H-indazol-3-ol.

Protocols for Scaffold Diversification in SAR Studies

The strategic placement of reactive handles on the 4,6-dichloro-1H-indazol-3-ol scaffold allows for a systematic exploration of the chemical space around it. The following protocols outline key derivatization strategies.

N-Alkylation of the Indazole Ring

The regioselectivity of N-alkylation of unsymmetrical indazoles can be influenced by the choice of base, solvent, and electrophile.[4][6] For SAR studies, it is often desirable to synthesize and test both N1 and N2 isomers.

Workflow for Regioselective N-Alkylation:

G A 4,6-dichloro-1H-indazol-3-ol B Deprotonation (e.g., NaH in THF or Cs2CO3 in DMF) A->B C Indazolide Anion B->C D1 N1-Alkylation (Kinetic or Thermodynamic Control) C->D1 D2 N2-Alkylation (Kinetic or Thermodynamic Control) C->D2 E1 N1-Alkyl-4,6-dichloro-1H-indazol-3-ol D1->E1 E2 N2-Alkyl-4,6-dichloro-1H-indazol-3-ol D2->E2 F Separation of Isomers (Chromatography) E1->F E2->F G Characterization (NMR, MS) F->G

Caption: General workflow for N-alkylation of 4,6-dichloro-1H-indazol-3-ol.

Protocol for N-Alkylation:

Materials:

  • 4,6-dichloro-1H-indazol-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotonation: To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 4,6-dichloro-1H-indazol-3-ol (1 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Isomer Separation: The resulting mixture of N1 and N2 alkylated products can typically be separated by column chromatography on silica gel. The ratio of the isomers will depend on the reaction conditions and the nature of the alkylating agent.[4]

O-Alkylation of the 3-Hydroxyl Group

Selective O-alkylation can be achieved under specific conditions, often favoring less polar solvents and milder bases compared to N-alkylation.[7]

Protocol for O-Alkylation:

Materials:

  • 4,6-dichloro-1H-indazol-3-ol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone or Acetonitrile

  • Alkyl halide

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 4,6-dichloro-1H-indazol-3-ol (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and the desired alkyl halide (1.2 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the 3-alkoxy-4,6-dichloro-1H-indazole.

Palladium-Catalyzed Cross-Coupling Reactions at C4 and C6

The chlorine atoms at the 4- and 6-positions are ideal handles for introducing molecular diversity through cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools in this context.[3][8]

General Workflow for Cross-Coupling:

G A N-Protected 4,6-dichloro-1H-indazol-3-ol (or 3-O-Protected) B Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) A->B E Coupled Product B->E C Boronic Acid/Ester or Amine C->B D Pd Catalyst & Ligand Base, Solvent D->B F Deprotection (if necessary) E->F G Final Derivative F->G

Caption: Workflow for Suzuki or Buchwald-Hartwig cross-coupling.

Protocol for Suzuki-Miyaura Coupling:

Materials:

  • N-protected 4,6-dichloro-1H-indazol-3-ol (e.g., N-Boc or N-SEM protected)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, combine the N-protected 4,6-dichloro-1H-indazol-3-ol (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Degassing and Reaction: Add the degassed solvent system. Purge the vessel with an inert gas and heat the reaction mixture to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: If necessary, remove the N-protecting group under appropriate conditions to yield the final product.

Application in Kinase Inhibitor SAR Studies

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[9] The 3-aminoindazole moiety, in particular, can form key hydrogen bonds with the kinase hinge region.[3] By starting with 4,6-dichloro-1H-indazol-3-ol, a library of analogs can be synthesized to probe the ATP-binding pocket of a target kinase.

Illustrative SAR Strategy for a Hypothetical Kinase Target:

Position of ModificationRationale for ModificationExample SubstituentsDesired Outcome
N1/N2-position Modulate solubility, cell permeability, and interactions with the solvent-exposed region.Small alkyl groups, substituted benzyl groups, piperidine, morpholine moieties.Improved pharmacokinetic properties and potency.
3-position (from -OH) Introduce groups that can interact with the gatekeeper residue or other parts of the active site.Small alkoxy groups, substituted aryloxy groups, amines (via conversion to a leaving group).Enhanced potency and selectivity.
4-position Explore interactions with the hydrophobic pocket I.Small alkyl groups, aryl groups, heteroaryl groups.Increased binding affinity.
6-position Target the hydrophobic pocket II and the solvent-exposed region.Larger aryl or heteroaryl groups, substituted amines.Improved potency and selectivity profile.

Biological Evaluation Protocols

A crucial component of any SAR study is the robust biological evaluation of the synthesized compounds. For kinase inhibitor development, a tiered approach is typically employed.

In Vitro Kinase Inhibition Assays
  • Primary Screening: An initial screen of the compound library against the target kinase at a single high concentration (e.g., 1 or 10 µM) to identify initial hits. This is often performed using high-throughput methods such as fluorescence-based assays (e.g., LanthaScreen®, HTRF®).

  • IC₅₀ Determination: For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

Cellular Assays
  • Cellular Target Engagement: Assays such as the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the target kinase within a cellular context.

  • Target-Specific Phosphorylation: A Western blot or ELISA-based assay to measure the inhibition of phosphorylation of a known downstream substrate of the target kinase in a relevant cell line.

  • Cell Proliferation/Viability Assays: Assays such as the MTT or CellTiter-Glo® assay are used to assess the anti-proliferative effect of the compounds on cancer cell lines that are dependent on the target kinase for survival.[10]

In Vivo Efficacy Studies

Promising compounds with good cellular activity and favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be advanced to in vivo studies in animal models of cancer (e.g., xenograft models) to evaluate their anti-tumor efficacy.

Conclusion

4,6-dichloro-1H-indazol-3-ol is a versatile and strategically valuable starting material for SAR studies in drug discovery. Its multiple points of diversification allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this scaffold in their quest for novel therapeutics, particularly in the area of kinase inhibition and cancer treatment.

References

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 64(15), 10957-10983.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115594.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2795.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Preparation of 2,4,6-trichlorophenylhydrazine. (1988).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Journal of Medicinal Chemistry, 64(15), 10957-10983.
  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (1996).
  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(10), 6829-6834.
  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. (2016). Molecules, 21(10), 1387.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025). Preprints.org.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][10]naphthyrin-5(6H)-one. (2015). Tetrahedron, 71(45), 8613-8620.

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2795.
  • Synthesis of N-aryl-3H-indazol-3-imine and N-aryl-1H-indazol-3-amine via Na2WO4/H2O2 mediated by intramolecular N-N coupling. (2018). Tetrahedron Letters, 59(1), 74-78.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025). Preprints.org.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports, 14(1), 1-11.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(12), 2705.
  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. (2016). Molecules, 21(10), 1387.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry, 38, 116139.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2018). Tetrahedron, 74(38), 5481-5487.
  • Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. (2018). Molecules, 23(8), 1849.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). Molecules, 17(9), 10465-10475.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940-1954.

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Method

Application Notes and Protocols for In Vitro D-Amino Acid Oxidase (DAAO) Inhibitor Screening

Authored by: Your Senior Application Scientist Introduction: D-Amino Acid Oxidase (DAAO) as a Therapeutic Target D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids.[...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: D-Amino Acid Oxidase (DAAO) as a Therapeutic Target

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids.[1][2][3] It catalyzes the oxidative deamination of these molecules into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[3] In mammals, DAAO is particularly significant in the central nervous system, where it regulates the levels of D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, including schizophrenia, leading to significant interest in DAAO inhibitors as potential therapeutics.[4][5] By inhibiting DAAO, the concentration of D-serine in the brain can be increased, which may in turn enhance NMDA receptor function.[4][6] The development of potent and selective DAAO inhibitors is an active area of drug discovery.[4][6][7]

This document provides a detailed protocol for an in vitro fluorescence-based assay to screen for and characterize inhibitors of human D-amino acid oxidase (hDAAO). This assay is designed for high-throughput screening and provides a robust and reliable method for determining the potency of potential inhibitor compounds.

Principle of the Assay

The DAAO enzymatic reaction can be monitored by detecting one of its products. This protocol utilizes a coupled-enzyme assay that measures the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the DAAO-catalyzed oxidation of a D-amino acid substrate.

The assay is based on the following two-step reaction:

  • DAAO Reaction: DAAO catalyzes the oxidation of a D-amino acid (e.g., D-serine or D-alanine) in the presence of oxygen to produce an α-keto acid, ammonia, and hydrogen peroxide.

  • Detection Reaction: The generated hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex® Red) into a highly fluorescent product (resorufin).

The increase in fluorescence is directly proportional to the amount of hydrogen peroxide produced, which in turn is a measure of DAAO activity. An inhibitor of DAAO will reduce the rate of hydrogen peroxide production, resulting in a decrease in the fluorescence signal.

Below is a graphical representation of the DAAO enzymatic reaction and the principle of the coupled fluorometric assay for inhibitor screening.

DAAO_Inhibition_Assay cluster_DAAO_Reaction DAAO Enzymatic Reaction cluster_Detection Fluorometric Detection cluster_Measurement Signal Readout D-Amino Acid D-Amino Acid DAAO DAAO D-Amino Acid->DAAO Substrate alpha-Keto Acid alpha-Keto Acid DAAO->alpha-Keto Acid Product 1 H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Product 2 HRP HRP H2O2->HRP Inhibitor Inhibitor Inhibitor->DAAO Inhibition Resorufin Fluorescent Product HRP->Resorufin Oxidation Amplex Red Non-fluorescent Substrate Amplex Red->HRP Fluorescence Measure Fluorescence (Ex/Em = ~530-570/590-600 nm) Resorufin->Fluorescence

Figure 1: DAAO enzymatic reaction and coupled fluorometric detection of inhibitors.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Recombinant Human DAAO (hDAAO)Commercially availableVaries-80°C
D-SerineSigma-AldrichS4250Room Temp
Flavin Adenine Dinucleotide (FAD)Sigma-AldrichF6625-20°C
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Amplex® UltraRed ReagentThermo Fisher ScientificA36006-20°C, protected from light
Sodium Phosphate MonobasicSigma-AldrichS0751Room Temp
Sodium Phosphate DibasicSigma-AldrichS0876Room Temp
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp
384-well, black, flat-bottom platesCorning3712Room Temp

Note: The concentrations and specific reagents mentioned are illustrative. Optimization may be required depending on the specific enzyme batch and experimental conditions.

Preparation of Solutions

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4. Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 7.4.

  • hDAAO Enzyme Stock Solution: Prepare a stock solution of hDAAO in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

  • FAD Stock Solution: Prepare a 10 mM stock solution of FAD in assay buffer. Store in aliquots at -20°C.

  • D-Serine Substrate Stock Solution: Prepare a 100 mM stock solution of D-Serine in assay buffer.

  • HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in assay buffer.

  • Amplex® UltraRed Reagent Stock Solution: Prepare a 10 mM stock solution in high-quality DMSO. Store in light-protected aliquots at -20°C.

  • Test Compound Stock Solutions: Prepare stock solutions of inhibitor compounds in 100% DMSO, typically at 10 mM.

Experimental Protocol

The following protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.

Workflow Overview

The general workflow for the DAAO inhibitor assay is as follows:

Assay_Workflow start Start plate_prep Prepare 384-well plate with test compounds and controls start->plate_prep add_enzyme_mix Add hDAAO/FAD/HRP/ Amplex Red mixture plate_prep->add_enzyme_mix pre_incubation Pre-incubate enzyme and inhibitor add_enzyme_mix->pre_incubation add_substrate Add D-Serine to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Read fluorescence incubation->read_plate data_analysis Data Analysis: % Inhibition, IC₅₀ determination read_plate->data_analysis end End data_analysis->end

Figure 2: General workflow for the DAAO inhibitor screening assay.

Step-by-Step Procedure
  • Compound Plating:

    • Prepare serial dilutions of your test compounds in 100% DMSO.

    • Using an automated liquid handler or a multichannel pipette, add a small volume (e.g., 100 nL) of the compound dilutions to the wells of a 384-well plate.

    • Include appropriate controls:

      • Positive Control (No Inhibition): Wells containing only DMSO (0% inhibition).

      • Negative Control (Full Inhibition): Wells containing a known potent DAAO inhibitor (e.g., sodium benzoate) at a high concentration (100% inhibition).[5]

      • No Enzyme Control: Wells with all components except hDAAO to measure background fluorescence.

  • Enzyme/Detection Reagent Mix Preparation:

    • Prepare a master mix of the enzyme and detection reagents in assay buffer. For a final assay volume of 20 µL, a 2X concentrated mix can be prepared.

    • The final concentrations in the assay should be optimized, but a good starting point is:

      • hDAAO: 0.5 - 5 nM

      • FAD: 450 nM[7]

      • HRP: 4 U/mL[7]

      • Amplex® UltraRed: 50 µM[7]

  • Enzyme/Inhibitor Pre-incubation:

    • Add 10 µL of the enzyme/detection reagent mix to each well of the 384-well plate containing the test compounds.

    • Mix the plate gently on a plate shaker.

    • Incubate for 20-30 minutes at room temperature.[7] This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation:

    • Prepare a 2X concentrated solution of the D-Serine substrate in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate (e.g., 5 mM).[7]

    • Add 10 µL of the 2X D-Serine solution to all wells to start the enzymatic reaction.

    • Mix the plate gently.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes, protected from light.[8]

    • Read the fluorescence on a plate reader with excitation at ~530-570 nm and emission at ~590-600 nm.[7][8]

Data Analysis

  • Background Subtraction: Subtract the average fluorescence signal of the "No Enzyme Control" wells from all other wells.

  • Calculation of Percent Inhibition:

    • Calculate the percent inhibition for each test compound concentration using the following formula:

      % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DAAO activity.

Representative Data Presentation
CompoundConcentration (µM)% Inhibition
A0.015.2
A0.115.8
A148.9
A1085.3
A10098.1
IC₅₀ (µM) 1.05

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of test compounds.Run a parallel assay without the enzyme to measure compound autofluorescence and subtract it from the assay signal.
Contaminated reagents.Use fresh, high-quality reagents. Protect Amplex® Red from light.
Low signal-to-background ratio Insufficient enzyme or substrate concentration.Optimize the concentrations of hDAAO and D-Serine.
Inactive enzyme.Ensure proper storage and handling of the enzyme. Use a fresh aliquot.
High well-to-well variability Inaccurate pipetting.Use calibrated pipettes or an automated liquid handler. Ensure proper mixing.
Edge effects on the plate.Avoid using the outer wells of the plate or fill them with buffer.
Inconsistent IC₅₀ values Compound precipitation.Check the solubility of the compounds in the assay buffer. The final DMSO concentration should typically be kept below 1%.
Time-dependent inhibition.Vary the pre-incubation time to check for time-dependent effects.

Advanced Considerations: Enzyme Kinetics and Mechanism of Inhibition

For lead compounds, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can be achieved by performing enzyme kinetic studies where the initial reaction velocity is measured at various concentrations of the substrate (D-Serine) in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots to elucidate the mechanism of action.

Conclusion

This application note provides a robust and detailed protocol for the in vitro screening and characterization of D-amino acid oxidase inhibitors. The described fluorometric assay is sensitive, reliable, and amenable to high-throughput formats, making it an ideal tool for academic research and industrial drug discovery programs targeting DAAO for the treatment of neurological and psychiatric disorders.

References

  • Rosini, E., Caldinelli, L., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102. [Link]

  • Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2007). Biochemical properties of human D-amino acid oxidase. The FEBS Journal, 274(18), 4783-4794. [Link]

  • Rosini, E., Caldinelli, L., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. [Link]

  • Smith, S. M., Uslaner, J. M., & Hutson, P. H. (2010). The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors. Current pharmaceutical design, 16(3), 246-255. [Link]

  • Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Fluorometric). Cell Biolabs, Inc.[Link]

  • Molla, G., et al. (2011). Biochemical Properties of Human D-Amino Acid Oxidase. FEBS Journal. [Link]

  • Sparey, T., et al. (2015). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Biochemical Journal, 470(2), 167-177. [Link]

  • O'Donnell, K. C., et al. (2021). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. International Journal of Neuropsychopharmacology, 24(11), 888-902. [Link]

  • Zhu, Y., et al. (2021). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. ChemRxiv. [Link]

  • Wikipedia. (2023, December 1). D-amino acid oxidase. In Wikipedia. [Link]

  • Du, Y., et al. (2015). A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. Journal of biomolecular screening, 20(10), 1218-1231. [Link]

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Application

Application Notes and Protocols for the General Synthetic Methods of 1H-Indazole Construction

Introduction: The Privileged 1H-Indazole Scaffold in Modern Drug Discovery The 1H-indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 1H-Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, yet the introduction of a second nitrogen atom in the five-membered ring fundamentally alters its electronic properties, hydrogen bonding capabilities, and metabolic stability.[2] This unique profile has led to the development of groundbreaking therapeutics, including the antiemetic Granisetron, the anticancer agents Axitinib and Pazopanib, and the PARP inhibitor Niraparib.[1]

The strategic importance of this heterocycle necessitates a deep understanding of its synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary methods for constructing the 1H-indazole ring system. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for key synthetic strategies.

I. Classical Approaches to 1H-Indazole Synthesis: The Foundation

While modern methodologies offer elegance and efficiency, the classical routes remain valuable for their simplicity and access to specific substitution patterns.

The Jacobson-Huber Synthesis and Related Diazotization/Nitrosation Methods

One of the earliest and most fundamental approaches involves the intramolecular cyclization of appropriately substituted anilines. The Jacobson-Huber synthesis, for instance, proceeds through the nitrosation of N-acyl-o-toluidines.[3]

Mechanism Insight: The core principle of these methods is the generation of a reactive diazonium or related species ortho to a methyl or other suitable group on an aniline derivative. An intramolecular cyclization, often involving an azo coupling, then forms the pyrazole ring.[3]

A general route involves the nitrosation of o-methylacetanilide, followed by rearrangement and cyclization.[4] Another common starting material is o-toluidine, which undergoes diazotization followed by ring closure.[2][4]

G A o-Toluidine Derivative C N-Nitroso Intermediate A->C Nitrosation B Nitrosating Agent (e.g., NaNO2, acid) B->C D Rearrangement/Tautomerization C->D E Intramolecular Cyclization D->E F 1H-Indazole E->F Aromatization

Caption: Workflow for the synthesis of 3-substituted 1H-indazoles via [3+2] cycloaddition.

Protocol 1: [3+2] Cycloaddition of an Aryne and an N-Tosylhydrazone

  • Objective: To synthesize a 3-substituted 1H-indazole via a [3+2] cycloaddition reaction.

  • Materials:

    • 2-(Trimethylsilyl)aryl triflate (1.0 equiv)

    • N-Tosylhydrazone (1.2 equiv)

    • Cesium fluoride (CsF) (2.0 equiv)

    • Anhydrous acetonitrile (ACN)

    • Inert atmosphere apparatus (e.g., Schlenk line)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-(trimethylsilyl)aryl triflate (1.0 equiv), N-tosylhydrazone (1.2 equiv), and CsF (2.0 equiv).

    • Add anhydrous acetonitrile via syringe to achieve a suitable concentration (e.g., 0.1 M).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.

  • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of starting materials and the appearance of a new product spot on TLC with a different Rf value provides a preliminary validation of the reaction's success.

Transition-Metal-Catalyzed Intramolecular Cyclizations

Transition metals, particularly palladium and copper, have revolutionized the synthesis of 1H-indazoles by enabling a variety of intramolecular C-N and N-N bond-forming reactions. T[5]hese methods often start with readily available ortho-haloaryl precursors.

Key Strategies:

  • Palladium-Catalyzed Amination: Intramolecular Buchwald-Hartwig amination of o-haloaryl hydrazones is a powerful tool for forming the N1-C7a bond. *[1] Copper-Catalyzed Ullmann-Type Reactions: Copper catalysts are frequently used to mediate the intramolecular N-N bond formation, often starting from precursors like 2-halobenzonitriles and hydrazine derivatives. T[6]his can proceed through a cascade coupling-condensation process to yield valuable 3-aminoindazoles. *[6] Rhodium-Catalyzed C-H Amidation: Advanced methods utilize Rh(III) catalysts to achieve C-H amidation and subsequent N-N bond formation from starting materials like arylimidates and organoazides.

[2]Comparative Overview of Catalytic Methods

MethodCatalyst SystemKey Bond FormationStarting MaterialsAdvantages
Pd-Catalyzed Amination Pd(OAc)₂, Ligand (e.g., Xantphos)N-C (Aryl)o-Haloaryl hydrazonesHigh functional group tolerance, reliable.
Cu-Catalyzed Coupling CuI, Ligand (e.g., L-proline)N-N, N-C (Aryl)o-Halobenzonitriles, HydrazinesCost-effective catalyst, access to 3-aminoindazoles.
Rh-Catalyzed C-H Amidation [RhCp*Cl₂]₂, Cu(OAc)₂C-H Activation, N-NArylimidates, AzidesAtom-economical, environmentally friendly (O₂ as oxidant).
Intramolecular C-H Amination: An Atom-Economical Approach

Direct C-H functionalization represents a highly atom-economical and efficient strategy for heterocycle synthesis. Silver(I)-mediated intramolecular oxidative C-H amination has emerged as a method to construct 1H-indazoles from arylhydrazones without the need for pre-functionalized halogenated substrates.

[1]Mechanistic Rationale: This transformation is believed to proceed via a single electron transfer (SET) process mediated by the Ag(I) oxidant. T[1]his generates a nitrogen-centered radical which undergoes intramolecular cyclization onto an aromatic C-H bond, followed by oxidation to furnish the final indazole product. This method is particularly effective for synthesizing a variety of 3-substituted indazoles.

[1]Protocol 2: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

  • Objective: To synthesize a 1H-indazole from an arylhydrazone via direct C-H amination.

  • Materials:

    • Arylhydrazone (1.0 equiv, 0.3 mmol)

    • Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) (2.0 equiv)

    • Copper(II) acetate (Cu(OAc)₂) (0.5 equiv)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol).

    • Add 1,2-dichloroethane (1.0 mL).

    • Seal the vial and stir the mixture in a preheated oil bath at 80 °C for 24 hours. [1] 4. After 24 hours, cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo to remove the solvent.

    • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the 1H-indazole product.

  • Trustworthiness of the Protocol: The use of a co-oxidant (Cu(OAc)₂) is often crucial for catalytic turnover and achieving high yields. The reaction is typically robust and tolerant of various functional groups on both the aryl ring and at the 3-position. C[1]onfirmation of the product should be performed using standard spectroscopic techniques (NMR, MS).

III. Metal-Free Synthetic Routes

While metal-catalyzed reactions are powerful, concerns about cost, toxicity, and metal contamination in pharmaceutical applications have spurred the development of metal-free alternatives.

A notable metal-free synthesis of 1H-indazoles involves the cyclization of o-aminobenzoximes. T[7]his method relies on the selective activation of the oxime hydroxyl group (e.g., via mesylation) in the presence of the aniline amino group, which then acts as an intramolecular nucleophile to trigger cyclization and dehydration, affording the indazole ring.

The synthesis of the 1H-indazole scaffold has evolved significantly from classical diazotization reactions to highly sophisticated transition-metal-catalyzed and C-H functionalization strategies. The choice of synthetic route is a critical decision in any research or drug development program and must be guided by factors such as desired substitution pattern, substrate availability, scalability, and cost. The protocols and insights provided in this guide are intended to equip the modern chemist with the necessary tools to confidently and efficiently construct this vital heterocyclic motif.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved January 26, 2026, from [Link]

  • Kim, H. Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2358–2366. [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1957-1983. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 1-14. [Link]

  • Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved January 26, 2026, from [Link]

  • Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts, 19(09), 0967. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 12(20), 4576–4579. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in Dichlorinated Indazole Synthesis

Welcome to the technical support center for the synthesis of dichlorinated indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dichlorinated indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on the indazole scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in the dichlorination of indazole, particularly the formation of 3,5- and 3,7-dichloro-1H-indazole isomers.

Troubleshooting Guide: Unraveling Regioselectivity Issues

Q1: My dichlorination of 3-chloro-1H-indazole is yielding a mixture of 3,5- and 3,7-dichloro-1H-indazole. How can I favor the formation of the 3,5-dichloro isomer?

Answer:

Achieving high regioselectivity for the 3,5-dichloro-1H-indazole isomer over the 3,7-dichloro counterpart is a common challenge. The outcome of the reaction is a delicate balance of electronic and steric factors, which can be influenced by the choice of chlorinating agent, solvent, and temperature.

Underlying Principles:

The chlorine atom at the 3-position is a deactivating group, which slows down the second chlorination reaction. However, it is an ortho, para-director due to the resonance effect of its lone pairs of electrons.[1] This means the incoming electrophile (the chlorine cation or its equivalent) will be directed to the 5- and 7-positions of the indazole ring. The preference for the 5-position over the 7-position is often attributed to steric hindrance from the pyrazole ring, making the 7-position less accessible.

Troubleshooting Strategies:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of indazoles.[2] Using a milder chlorinating agent can sometimes improve selectivity by reducing the reactivity of the electrophile, allowing for greater discrimination between the 5- and 7-positions.

  • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity.

    • Non-polar solvents , such as dichloromethane (DCM) or chloroform, may favor the formation of the 3,5-dichloro isomer by minimizing the solvation of the transition state leading to the more sterically hindered 3,7-isomer.

    • Polar aprotic solvents , like N,N-dimethylformamide (DMF), can be used, but may lead to a mixture of isomers.[3]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Lower kinetic energy allows the reaction to proceed through the lower energy transition state, which typically leads to the thermodynamically more stable 3,5-dichloroindazole.

Experimental Protocol for Favoring 3,5-Dichloro-1H-indazole:

  • Dissolve 3-chloro-1H-indazole in a suitable non-polar solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) portion-wise over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C and then slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am observing a significant amount of the 3,7-dichloro-1H-indazole isomer. What conditions might be promoting its formation?

Answer:

While often the minor product, certain conditions can inadvertently favor the formation of 3,7-dichloro-1H-indazole. Understanding these factors can help you adjust your protocol to minimize its formation.

Causality Behind 3,7-Isomer Formation:

The formation of the 3,7-dichloro isomer, while sterically less favored, can be promoted under conditions that increase the reactivity of the system or alter the electronic distribution of the indazole ring.

  • Highly Reactive Chlorinating Agents: Using stronger chlorinating agents, such as chlorine gas or sulfuryl chloride, can decrease selectivity by reacting at both the 5- and 7-positions at a faster rate.

  • High Temperatures: Running the reaction at elevated temperatures provides the system with enough energy to overcome the higher activation barrier for substitution at the more sterically hindered 7-position.

  • Acidic Conditions: Chlorination of 1H-indazole in a strongly acidic medium can lead to non-regioselective formation of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles.[4]

Corrective Measures:

To reduce the formation of the 3,7-dichloro isomer, consider the following adjustments:

  • Switch to a milder chlorinating agent like NCS.

  • Maintain a low reaction temperature throughout the addition of the chlorinating agent and the subsequent reaction time.

  • Ensure the reaction is run under neutral or slightly basic conditions if possible, avoiding strong acids.

Q3: I have a mixture of 3,5- and 3,7-dichloro-1H-indazole isomers that are difficult to separate by column chromatography. What are my options?

Answer:

Separating closely related isomers can be a significant purification challenge. If standard silica gel chromatography is not effective, several other techniques can be employed.

Strategies for Isomer Separation:

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen different solvent systems for column chromatography. A change in the polarity and composition of the eluent can sometimes resolve closely eluting spots.

    • Alternative Stationary Phases: Consider using different stationary phases, such as alumina or reverse-phase silica (C18), which may offer different selectivity for the isomers.

  • Recrystallization: If the crude product is a solid, fractional recrystallization can be an effective method for separating isomers. This technique relies on the slight differences in solubility of the isomers in a particular solvent. Experiment with a range of solvents to find one that provides good separation.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating challenging mixtures of isomers. Both normal-phase and reverse-phase HPLC can be explored.[5]

  • Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers. The resulting derivatives may have different physical properties that make them easier to separate. The protecting group can then be removed to yield the pure isomers. For instance, N-alkylation or N-acylation could alter the chromatographic behavior of the isomers.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of my dichlorinated indazole isomers?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the 3,5- and 3,7-dichloro-1H-indazole isomers.

  • ¹H NMR: The proton at the 4-position in 3,5-dichloro-1H-indazole will typically appear as a doublet, while the proton at the 4-position in 3,7-dichloro-1H-indazole will be a triplet (or doublet of doublets) due to coupling with the protons at the 5- and 6-positions. The chemical shifts and coupling constants will be distinct for each isomer. For 5-chloro-3-phenyl-1H-indazole, the proton signals for the indazole core appear between 7.14 and 7.98 ppm in CDCl₃.[6]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene portion of the indazole ring will be different for the two isomers due to the different substitution patterns. For 5-chloro-3-phenyl-1H-indazole, the carbon signals appear between 111.35 and 145.36 ppm in CDCl₃.[6]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be used to establish through-space proximity between protons, which can help in assigning the structure of the isomers.

Q2: Can I use a protecting group strategy to achieve better regioselectivity?

Answer:

Yes, a protecting group strategy can be a very effective way to control the regioselectivity of electrophilic substitution on the indazole ring.

N-Protection Strategy:

Protecting one of the nitrogen atoms of the pyrazole ring can alter the electronic properties of the indazole and direct the incoming electrophile. For example, protecting the N1 position might favor substitution at the 5-position. After the dichlorination reaction, the protecting group can be removed to yield the desired product. Common protecting groups for indazoles include tosyl (Ts), tert-butoxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Q3: What is the general mechanism for the electrophilic chlorination of indazole?

Answer:

The electrophilic chlorination of indazole follows the general mechanism of electrophilic aromatic substitution.

Mechanism Overview:

  • Generation of the Electrophile: The chlorinating agent (e.g., NCS) generates a source of electrophilic chlorine (Cl⁺).

  • Nucleophilic Attack: The electron-rich indazole ring acts as a nucleophile and attacks the electrophilic chlorine. This step is typically the rate-determining step.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the chlorinated indazole product.

The regioselectivity of the reaction is determined by the relative stability of the sigma complexes formed by attack at different positions on the indazole ring.

Data and Diagrams

Table 1: Influence of Reaction Conditions on Dichlorination Regioselectivity (Illustrative)

Chlorinating AgentSolventTemperature (°C)Major IsomerMinor Isomer
NCSDichloromethane0 - 253,5-dichloro3,7-dichloro
SO₂Cl₂Chloroform60MixtureMixture
Cl₂ gasAcetic Acid25MixtureMixture

Diagram 1: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (Mixture of 3,5- and 3,7-isomers) check_temp Is reaction temperature > 25°C? start->check_temp lower_temp Lower temperature to 0°C check_temp->lower_temp Yes check_reagent Are you using a strong chlorinating agent (e.g., Cl2)? check_temp->check_reagent No end_good Improved Regioselectivity lower_temp->end_good switch_reagent Switch to a milder reagent (e.g., NCS) check_reagent->switch_reagent Yes check_solvent Is a polar aprotic solvent being used? check_reagent->check_solvent No switch_reagent->end_good switch_solvent Switch to a non-polar solvent (e.g., Dichloromethane) check_solvent->switch_solvent Yes purification Optimize Purification (Chromatography, Recrystallization) check_solvent->purification No switch_solvent->end_good purification->end_good Successful end_inseparable Inseparable Mixture purification->end_inseparable Unsuccessful G cluster_0 Reaction Pathways Indazole 3-Chloro-1H-Indazole TS1 Transition State 1 (Attack at C5) Indazole->TS1 + Cl+ TS2 Transition State 2 (Attack at C7) Indazole->TS2 + Cl+ Product1 3,5-Dichloro-1H-Indazole (Major Product) TS1->Product1 Lower Activation Energy Product2 3,7-Dichloro-1H-Indazole (Minor Product) TS2->Product2 Higher Activation Energy (Steric Hindrance)

Caption: Competing reaction pathways in indazole dichlorination.

References

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Wiley-VCH. (2007). Supporting Information for a relevant synthesis paper. [Link]

  • MD Topology. (n.d.). 3-Chloro-1H-indazole. [Link]

  • PubMed. (1990). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. [Link]

  • PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • RSC Publishing. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Google Patents. (2011). Method of synthesizing 1H-indazole compounds.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023). A review on recent trends in fast and high-throughput liquid chromatography for the separation of chiral bioactive compounds. [Link]

  • ResearchGate. (n.d.). Indazole C-3 substituent effects. [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • MDPI. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Organic Syntheses. (n.d.). Indazole. [Link]

  • HeteroCorporation. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]

  • YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. [Link]

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

Sources

Optimization

Technical Support Center: Purification of Dichloro-1H-Indazol-3-ol Isomers

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the purification of 4,6-dichloro-1H-indazol-3-ol and its related isomers. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of 4,6-dichloro-1H-indazol-3-ol and its related isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating the desired isomer with high purity. The synthesis of substituted indazoles often yields a mixture of regioisomers due to the two reactive nitrogen atoms in the indazole ring, making purification a critical and often non-trivial step.[1]

This document synthesizes field-proven strategies and foundational scientific principles to provide a logical, in-depth framework for tackling these purification challenges. We will move from scalable, cost-effective methods to high-resolution chromatographic techniques, addressing common problems in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational questions regarding the separation of 4,6-dichloro-1H-indazol-3-ol isomers.

Q1: What are the primary isomers and impurities I should expect during the synthesis of 4,6-dichloro-1H-indazol-3-ol?

A: The complexity of your crude mixture is highly dependent on your synthetic route. However, for substituted indazoles, common isomeric and impurity profiles include:

  • N1 vs. N2 Regioisomers: If your synthesis involves alkylation or arylation of the indazole nitrogen, you will almost certainly generate a mixture of N1- and N2-substituted isomers.[1] The reactivity of the two nitrogens can be similar, leading to poor selectivity and challenging separations.[1]

  • Positional Isomers: Depending on the starting materials, you may have isomers with chlorine atoms at different positions on the benzene ring (e.g., 4,7-dichloro or 5,7-dichloro).

  • Tautomers: The target molecule, an indazol-3-ol, exists in tautomeric equilibrium with its corresponding indazol-3-one form.[2] While this is an intrinsic property, different isomers may favor one tautomer over the other, slightly altering their physicochemical properties.

  • Residual Starting Materials & Reagents: Incomplete reactions can leave behind precursors.

  • Byproducts from Side Reactions: Over-chlorination or degradation products can arise, particularly under harsh reaction conditions. Identifying potential impurities is a critical first step in developing a purification strategy.[3]

Q2: Why is the separation of these isomers so difficult?

A: The difficulty stems from the high structural similarity between the isomers.

  • Similar Polarity: Regioisomers often have very similar polarities and dipole moments, causing them to behave almost identically in standard chromatographic systems (both normal and reversed-phase). This results in poor resolution and significant co-elution.

  • Similar Solubility: The isomers tend to have nearly identical solubility profiles in common organic solvents. This makes separation by simple crystallization challenging, as they may co-crystallize or one may remain supersaturated in the presence of the other.

  • Potential for Interconversion: While less common for stable N-substituted isomers, tautomeric shifts can complicate analysis and separation.

Q3: What initial analytical methods should I use to assess my crude product and monitor purification?

A: A multi-pronged analytical approach is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing purity and resolving isomers. A good starting point is a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid. A photodiode array (PDA) detector is highly recommended for checking peak purity.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms that the components in your mixture have the correct mass for the desired product and helps in identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and can be used to determine the isomeric ratio in the crude mixture if distinct signals for each isomer can be identified.

Section 2: Troubleshooting Guide - Purification Strategies

This section provides practical, troubleshooting-oriented advice for the most common purification techniques.

Strategy 1: Selective Crystallization / Recrystallization

Crystallization is the most scalable and cost-effective purification method, making it the ideal first approach, especially for multi-gram preparations. The key to separating isomers via crystallization is to exploit subtle differences in their crystal lattice energies and solubilities in specific solvent systems.

Q&A Troubleshooting for Crystallization

  • Q: My isomers are co-crystallizing from single solvents. What should I do? A: This is a very common issue. The solution is to use a mixed-solvent system. A patent for separating other substituted indazole isomers highlights the efficacy of using mixtures of an organic solvent (like acetone, ethanol, methanol, or acetonitrile) with water.[1] The rationale is that a binary system allows you to finely tune the supersaturation point. One isomer may be significantly less soluble in a specific solvent/water ratio, allowing it to crystallize selectively while the other remains in the mother liquor. The optimal volume ratio of the organic solvent to water is often between 3:1 and 2:5.[1]

  • Q: My compound is "oiling out" instead of forming crystals. How can I fix this? A: Oiling out occurs when the compound's solubility decreases so rapidly upon cooling or anti-solvent addition that it separates as a liquid phase before it has time to form an ordered crystal lattice.

    • Causality & Solution: This is often due to excessive supersaturation or too rapid cooling. Slow down the cooling process. Let the solution cool to room temperature naturally before moving it to a refrigerator. If using an anti-solvent, add it dropwise to the dissolved compound at a slightly elevated temperature. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.

  • Q: I'm getting pure crystals, but my recovery is very low. How can I improve the yield? A: Low recovery means a significant amount of your target isomer remains in the mother liquor.

    • Causality & Solution: The solvent system you are using may be too good a solvent for your target compound even at low temperatures. You can try adjusting the solvent ratio in your mixed-solvent system to be slightly "poorer." For example, if you are using a 1:1 methanol/water mixture, try a 1:1.5 or 1:2 mixture. Additionally, concentrating the mother liquor and attempting a second or even third crop of crystals can improve overall yield, though the purity of later crops should be carefully checked.

(This protocol is adapted from methodologies reported for similar substituted indazole derivatives[1][5])

  • Solvent Screening (Small Scale): In separate vials, test the solubility of your crude isomeric mixture (~10-20 mg) in various organic solvents (e.g., methanol, ethanol, acetonitrile, THF, ethyl acetate, DCM). Identify solvents where the compound is soluble when hot but poorly soluble when cold.

  • Develop Binary System: Select the most promising organic solvent. Dissolve the crude mixture in a minimal amount of the hot organic solvent.

  • Anti-Solvent Addition: While the solution is still warm, slowly add water dropwise until a faint, persistent cloudiness appears. Add a few more drops of the organic solvent to redissolve the precipitate.

  • Crystallization: Cover the flask or beaker and allow it to cool slowly to room temperature. Avoid disturbing the vessel. Once at room temperature, you may place it in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.

  • Isolation & Analysis: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture. Dry the crystals under vacuum. Analyze the purity of the isolated solid and the composition of the mother liquor by HPLC to determine the efficacy of the separation.

Strategy 2: Flash Column Chromatography

When crystallization fails to provide adequate purity, flash chromatography is the next logical step. The goal is to create a system where the subtle polarity differences between isomers are amplified.

Q&A Troubleshooting for Flash Chromatography

  • Q: My isomers are co-eluting on a silica gel column. How can I improve the separation? A: Co-elution means your mobile phase is not providing enough selectivity.

    • Causality & Solution: The polarity of your eluent is likely too high, moving both compounds up the column too quickly. First, reduce the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 5% or 2%). If that is insufficient, try a different solvent system altogether. Sometimes, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the specific interactions with the silica surface and improve resolution. The synthesis of many 1H-indazoles reports purification by chromatography on silica gel, indicating it is a viable stationary phase.[6]

  • Q: My compound is streaking or tailing badly on the column. What is the cause? A: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the sample itself.

    • Causality & Solution: The acidic nature of silica gel can interact strongly with basic nitrogen atoms in the indazole ring. Adding a small amount of a modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia, can neutralize the acidic silanol groups and lead to much sharper peaks. Tailing can also be caused by overloading the column; ensure you are not using more than 1-5% crude material by weight relative to the silica gel.

Chromatography_Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node success_node success_node Start Crude Mixture TLC Run TLC Plates (e.g., Hex/EtOAc, DCM/MeOH) Start->TLC Check_Rf Are Rf values different and between 0.15 - 0.5? TLC->Check_Rf Optimize_Solvent Adjust Solvent Ratio (e.g., lower polar %) or Change System Check_Rf->Optimize_Solvent No Run_Column Run Flash Column with Optimized Eluent Check_Rf->Run_Column Yes Optimize_Solvent->TLC Co_elute Isomers Co-elute Run_Column->Co_elute Co_elute->Optimize_Solvent Re-optimize

Caption: A logical workflow for developing a flash chromatography method.

Strategy 3: High-Performance Liquid Chromatography (HPLC)

For the highest purity requirements or when other methods fail, preparative HPLC is the ultimate solution. Method development is key and involves systematically optimizing parameters to maximize resolution.[7]

Q&A Troubleshooting for HPLC

  • Q: I still can't resolve my isomers on a standard C18 column. What are my options? A: Standard C18 separates primarily based on hydrophobicity, which may be too similar for your isomers.

    • Causality & Solution: You need to introduce alternative separation mechanisms.

      • Change Column Chemistry: Try a phenyl-hexyl column, which adds pi-pi interactions to the separation mechanism, or an embedded polar group (EPG) column, which alters the interaction with polar functional groups.

      • Change Mobile Phase pH: The pKa of the indazol-3-ol and the nitrogen atoms will influence the molecule's overall charge. Systematically adjusting the pH of the mobile phase can alter the retention of one isomer more than the other, leading to separation.[7]

      • Consider Normal Phase HPLC: While less common, normal phase HPLC on a silica, diol, or cyano column can provide a completely different selectivity profile compared to reversed-phase methods.

  • Q: My peak shape is poor (fronting or tailing). How do I improve it? A: Poor peak shape in HPLC can be due to several factors.

    • Causality & Solution:

      • Tailing: As with flash chromatography, this can be due to secondary interactions. Ensure your mobile phase modifier (e.g., formic acid, TFA) is appropriate.

      • Fronting: This is often a sign of column overload.[4] Reduce the amount of sample you are injecting. It can also be caused by a mismatch between your sample solvent and the mobile phase; try to dissolve your sample in the mobile phase itself whenever possible.

HPLC_Method_Dev start_node start_node process_node process_node decision_node decision_node result_node result_node success_node success_node Start Start: Analytical Scale Select_Col Select Column (e.g., C18, Phenyl-Hexyl) Start->Select_Col Scout_Grad Run Scouting Gradient (e.g., 5-95% ACN in 10 min) Select_Col->Scout_Grad Check_Res Resolution (Rs) > 1.5? Scout_Grad->Check_Res Optimize Optimize Gradient Slope, Mobile Phase pH, or Change Column Chemistry Check_Res->Optimize No Scale_Up Scale Up to Preparative Column Check_Res->Scale_Up Yes Optimize->Scout_Grad

Caption: A systematic approach to developing a preparative HPLC method.

Section 3: Summary of Purification Strategies

The optimal purification strategy depends on the scale of your work and the required purity. The table below provides a comparative summary.

Parameter Recrystallization Flash Column Chromatography Preparative HPLC
Typical Purity 95-99% (if successful)90-98%>99.5%
Scale mg to multi-kgmg to >100 gµg to multi-gram
Speed Slow (hours to days)Moderate (1-4 hours)Slow (hours per run)
Cost Low (solvents only)Moderate (solvents, silica)High (solvents, columns, instrument)
Complexity Low to ModerateModerateHigh
Primary Application First-pass, large-scale purificationRoutine lab-scale purificationHigh-purity materials, difficult separations
References
  • Method for separating and purifying substituted indazole isomers. (CN101948433A).
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

  • 1-benzyl-1H-indazol-3-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Indazole. Organic Syntheses. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Organic Letters. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. [Link]

  • Method of synthesizing 1H-indazole compounds. (US8022227B2).
  • Enantiomeric separation and quantitative determination of atenolol in tablets by chiral high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Identifying and minimizing byproducts in 4,6-dichloro-1H-indazol-3-ol synthesis

Welcome to the technical support center for the synthesis of 4,6-dichloro-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproduct formation to ensure the highest purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 4,6-dichloro-1H-indazol-3-ol, a key building block in pharmaceutical development, presents unique challenges. While the overall synthetic strategy appears straightforward, typically involving the diazotization of 2-amino-4,6-dichlorobenzoic acid followed by intramolecular cyclization, the reality of the reaction is nuanced. Several potential byproducts can arise from incomplete reactions, side reactions of the highly reactive diazonium salt intermediate, and regiochemical ambiguities during cyclization. This guide provides a systematic approach to identifying these impurities and offers robust strategies for their minimization.

Proposed Synthetic Pathway

A common and logical synthetic route to 4,6-dichloro-1H-indazol-3-ol is a two-step, one-pot process starting from 2-amino-4,6-dichlorobenzoic acid.

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Reductive Cyclization Starting_Material 2-Amino-4,6-dichlorobenzoic Acid Diazonium_Salt 2-Diazo-4,6-dichlorobenzoic Acid Salt Starting_Material->Diazonium_Salt NaNO₂, aq. HCl 0-5 °C Indazolol 4,6-dichloro-1H-indazol-3-ol (Target Product) Diazonium_Salt->Indazolol Reducing Agent (e.g., Na₂SO₃) Heat

Caption: Proposed two-step synthesis of 4,6-dichloro-1H-indazol-3-ol.

Troubleshooting Guide: A Proactive Approach to Purity

This section addresses specific issues you may encounter during the synthesis of 4,6-dichloro-1H-indazol-3-ol, providing insights into their root causes and practical solutions.

Issue 1: Low Yield of the Desired Product and Presence of a Major Impurity with a Lower Molecular Weight.

Potential Cause: You are likely observing the formation of 3,5-dichlorophenol (Byproduct A). This occurs when the diazonium salt intermediate is prematurely quenched by water, leading to the displacement of the diazo group with a hydroxyl group, followed by decarboxylation.[1][2][3][4]

Mechanism of Byproduct A Formation:

Byproduct_A_Formation Diazonium_Salt 2-Diazo-4,6-dichlorobenzoic Acid Salt Phenolic_Intermediate 2-Hydroxy-4,6-dichlorobenzoic Acid Diazonium_Salt->Phenolic_Intermediate H₂O, Δ Byproduct_A 3,5-Dichlorophenol (Byproduct A) Phenolic_Intermediate->Byproduct_A -CO₂

Caption: Formation of 3,5-dichlorophenol via hydrolysis and decarboxylation.

Troubleshooting and Minimization Strategies:

ParameterRecommendationRationale
Temperature Control Maintain a strict temperature range of 0-5 °C during diazotization.The diazonium salt is thermally unstable. Higher temperatures accelerate its decomposition and reaction with water.
Acid Concentration Use a sufficient excess of a strong, non-nucleophilic acid (e.g., HCl or H₂SO₄).The acidic environment stabilizes the diazonium salt and suppresses the competing hydrolysis reaction.
Rate of NaNO₂ Addition Add the sodium nitrite solution slowly and subsurface to the reaction mixture.This ensures localized concentration of nitrous acid is minimized, preventing temperature spikes and uncontrolled reaction rates.

Analytical Identification of Byproduct A:

  • HPLC-UV: Expect an earlier retention time for 3,5-dichlorophenol compared to the more polar 4,6-dichloro-1H-indazol-3-ol.

  • LC-MS: The mass spectrum will show a molecular ion corresponding to C₆H₄Cl₂O.

  • ¹H NMR: The spectrum will show characteristic aromatic proton signals for a 1,3,5-trisubstituted benzene ring.

Issue 2: Presence of an Isomeric Impurity in the Final Product.

Potential Cause: The formation of the isomeric byproduct, 5,7-dichloro-1H-indazol-3-ol (Byproduct B), is a strong possibility. This arises from a lack of complete regioselectivity during the intramolecular cyclization step. While the desired 4,6-dichloro isomer is generally favored due to electronic and steric factors, the formation of the 5,7-dichloro isomer can occur.

Mechanism of Byproduct B Formation:

Byproduct_B_Formation Hydrazinyl_Intermediate 2-Hydrazinyl-4,6-dichlorobenzoic Acid Cyclization_Transition_State Cyclization Transition States Hydrazinyl_Intermediate->Cyclization_Transition_State Product_Mixture Isomeric Mixture Cyclization_Transition_State->Product_Mixture Target_Product 4,6-dichloro-1H-indazol-3-ol Product_Mixture->Target_Product Major Pathway Byproduct_B 5,7-dichloro-1H-indazol-3-ol (Byproduct B) Product_Mixture->Byproduct_B Minor Pathway

Caption: Competing cyclization pathways leading to isomeric products.

Troubleshooting and Minimization Strategies:

ParameterRecommendationRationale
Cyclization Conditions Carefully control the pH and temperature during the cyclization step.The regioselectivity of the cyclization can be sensitive to the reaction conditions. Systematic optimization may be required.
Reducing Agent The choice of reducing agent for the cyclization can influence the isomer ratio.Milder reducing agents may offer better selectivity. Experiment with different sulfite salts or other reducing systems.

Analytical Identification and Separation of Byproduct B:

  • HPLC-UV: Isomers may have very similar retention times. A high-resolution column and optimized mobile phase will be necessary for separation.

  • LC-MS: Both isomers will have the same molecular ion. Tandem MS (MS/MS) may reveal different fragmentation patterns.

  • ¹H and ¹³C NMR: The NMR spectra of the two isomers will be distinct, particularly in the chemical shifts and coupling patterns of the aromatic protons.[5][6]

  • Purification: Fractional crystallization from a suitable solvent system can be an effective method for separating the isomers on a larger scale.[7][8] Preparative HPLC is an option for smaller quantities.

Issue 3: Incomplete Reaction and Presence of Starting Material.

Potential Cause: The presence of unreacted 2-amino-4,6-dichlorobenzoic acid in the final product indicates an incomplete diazotization reaction.

Troubleshooting and Minimization Strategies:

ParameterRecommendationRationale
Stoichiometry of NaNO₂ Ensure at least one full equivalent of sodium nitrite is used. A slight excess (e.g., 1.05-1.1 equivalents) may be beneficial.Incomplete diazotization will result in carryover of the starting material.
Reaction Time Allow sufficient time for the diazotization to go to completion at 0-5 °C before proceeding with the cyclization.Rushing this step can lead to an incomplete reaction.
Purity of Starting Material Use high-purity 2-amino-4,6-dichlorobenzoic acid.Impurities in the starting material can interfere with the diazotization reaction.

Analytical Identification:

  • HPLC-UV: 2-amino-4,6-dichlorobenzoic acid will have a distinct retention time from the product and other byproducts.

  • LC-MS: The mass spectrum will show the molecular ion of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the role of the excess strong acid in the diazotization step?

A1: The excess strong acid serves two primary purposes. First, it ensures the complete protonation of the amino group of the starting material, making it soluble and reactive. Second, it maintains a low pH environment, which is crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and for stabilizing the resulting diazonium salt.[9][10]

Q2: Can I use a different reducing agent for the cyclization step?

A2: Yes, while sodium sulfite is commonly used, other reducing agents can be explored. The choice of reducing agent can impact the reaction rate, yield, and potentially the regioselectivity of the cyclization. It is advisable to conduct small-scale experiments to evaluate the efficacy of alternative reducing agents.

Q3: My final product is highly colored. What could be the cause?

A3: The formation of colored impurities can be due to several factors, including the formation of azo compounds from side reactions of the diazonium salt, or degradation of the product. Ensure that the reaction is carried out under an inert atmosphere to prevent oxidative side reactions. Purification by recrystallization or column chromatography should remove these colored impurities.

Q4: What are the best analytical methods for monitoring the reaction progress?

A4: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended. TLC can provide a quick qualitative assessment of the reaction progress. For more accurate quantitative analysis and to monitor the formation of byproducts, HPLC with UV detection is the preferred method.[11][12][13] LC-MS can be used to confirm the identity of the product and any observed impurities.[14][15]

Q5: What are the recommended purification methods for obtaining high-purity 4,6-dichloro-1H-indazol-3-ol?

A5: For laboratory-scale purification, column chromatography using silica gel is a common and effective method. For larger quantities, recrystallization from an appropriate solvent system is often the most practical approach to achieve high purity.[7][8][16] The choice of solvent for recrystallization will need to be determined empirically, but polar aprotic solvents or mixtures with alcohols are often good starting points.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-1H-indazol-3-ol
  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4,6-dichlorobenzoic acid (1.0 eq) in a 2M aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool it to 10 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 15 °C.

    • After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, or until reaction completion is confirmed by HPLC.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield crude 4,6-dichloro-1H-indazol-3-ol.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 4,6-dichloro-1H-indazol-3-ol in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through celite.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • 17][18][19]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations - Yonsei University

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 4,6-dichloro-1H-indazol-3-ol

From the desk of a Senior Application Scientist Welcome to the technical support guide for 4,6-dichloro-1H-indazol-3-ol. We understand that working with promising but poorly soluble compounds is a significant challenge i...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for 4,6-dichloro-1H-indazol-3-ol. We understand that working with promising but poorly soluble compounds is a significant challenge in research and development. More than 40% of new chemical entities are practically insoluble in water, which can hinder bioassays and formulation development.[1] This guide is designed to provide you with a systematic approach to overcoming the aqueous solubility issues of 4,6-dichloro-1H-indazol-3-ol, empowering you to generate reliable and reproducible data. We will move from fundamental principles to advanced techniques, explaining the scientific rationale behind each method.

Understanding the Challenge: Physicochemical Profile of 4,6-dichloro-1H-indazol-3-ol

To effectively solubilize a compound, we must first understand its inherent chemical properties. While a detailed experimental profile for 4,6-dichloro-1H-indazol-3-ol is not widely published, we can infer its behavior based on its structure:

  • Indazole Core: The bicyclic indazole system is largely planar and aromatic, contributing to a rigid structure that can favor crystal lattice formation, making it harder to dissolve.[2]

  • Dichloro Substitution: The two chlorine atoms significantly increase the molecule's lipophilicity (hydrophobicity). This high lipophilicity is a primary reason for its poor solubility in aqueous buffers.

  • Acidic Hydroxyl Group (-ol): The -OH group at the 3-position makes the molecule a weak acid. This is the key to one of our primary solubilization strategies. By adjusting the pH of the buffer to be above the compound's pKa, we can deprotonate the hydroxyl group, forming a negatively charged phenolate-like anion. This ionized form is significantly more polar and, therefore, more soluble in water.[3][4]

The combination of a hydrophobic core and an ionizable functional group means that a multi-pronged strategy is often required for successful solubilization.

Frequently Asked Questions (FAQs)

Q1: I added my DMSO stock of 4,6-dichloro-1H-indazol-3-ol to my aqueous buffer, and it immediately precipitated. What happened?

This is a common issue known as "fall-out." While the compound is soluble in 100% DMSO, its solubility in the final, mostly aqueous solution is much lower.[5][6] When the concentrated DMSO stock is diluted into the buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) where it is not soluble, causing it to precipitate.[6][7] The key is to ensure the final concentration does not exceed the compound's aqueous solubility limit, even with a small percentage of co-solvent present.

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?

This is experiment-dependent. Generally, DMSO concentrations should be kept below 0.5% (v/v) in cell-based assays, as higher concentrations can induce cytotoxicity or other off-target effects.[8] Always run a vehicle control (buffer with the same final DMSO concentration but without the compound) to ensure the solvent itself is not affecting the experimental outcome.

Q3: Can I use sonication or heating to force the compound into solution?

While these methods can sometimes help dissolve a compound, they often create a supersaturated, thermodynamically unstable solution. The compound may appear dissolved but can precipitate later, often during an experiment. These methods are not recommended for creating stable, reliable stock solutions for assays.

Systematic Troubleshooting Workflow

Before diving into specific protocols, it's crucial to have a logical workflow. The choice of solubilization method depends on the required final concentration and the constraints of your experimental system (e.g., biochemical vs. cell-based assay).

G cluster_outcome start Start: Need to Solubilize 4,6-dichloro-1H-indazol-3-ol stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilution_test Dilute stock into final aqueous buffer. Does it precipitate? stock_prep->dilution_test yes_precipitate Yes, it Precipitates dilution_test->yes_precipitate Yes no_precipitate No Precipitation dilution_test->no_precipitate No ph_check Is your assay pH-sensitive? yes_precipitate->ph_check success Success: Proceed with Experiment (Filter with 0.22 µm syringe filter) no_precipitate->success ph_yes Yes ph_check->ph_yes Yes ph_no No ph_check->ph_no No excipient_check Is your assay compatible with excipients? ph_yes->excipient_check adjust_ph Strategy 1: Adjust Buffer pH > 8.0 (See Protocol 4.1) ph_no->adjust_ph retest_solubility Retest Solubility in high-pH buffer adjust_ph->retest_solubility retest_solubility->excipient_check Still Insoluble retest_solubility->success Soluble excipient_yes Yes excipient_check->excipient_yes Yes excipient_no No excipient_check->excipient_no No cyclodextrin Strategy 2: Use Cyclodextrins (HP-β-CD) (See Protocol 4.2) excipient_yes->cyclodextrin surfactant Strategy 3: Use Surfactants (e.g., Polysorbate 80) (See Protocol 4.3) excipient_yes->surfactant lower_conc Re-evaluate: Lower final concentration or redesign experiment excipient_no->lower_conc cyclodextrin->success surfactant->success

Caption: Decision workflow for solubilizing 4,6-dichloro-1H-indazol-3-ol.

In-Depth Solubilization Guides & Protocols
4.1 The pH Adjustment Method

Why it Works: This is the most direct approach that leverages the compound's acidic nature. By raising the pH of the aqueous buffer, we deprotonate the hydroxyl group. The resulting anionic salt is significantly more polar and thus more soluble in water. This is a common and effective technique for increasing the water solubility of ionizable compounds.[4][]

When to Use It: This method is ideal for biochemical or acellular assays where the pH can be modified without affecting the experiment. It may not be suitable for cell culture experiments, which require a tightly controlled physiological pH (typically 7.2-7.4).

Caption: Effect of pH on the ionization and solubility of the compound.

Experimental Protocol: pH Screening for Solubility

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM Phosphate or TRIS) at different pH values, such as pH 7.0, 7.5, 8.0, 8.5, and 9.0.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of 4,6-dichloro-1H-indazol-3-ol (e.g., 20 mM) in 100% DMSO.

  • Test Dilutions: In separate microcentrifuge tubes, add an aliquot of the DMSO stock to each buffer to achieve your desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.5%).

    • Scientist's Note: Add the small volume of DMSO stock into the larger volume of vortexing buffer. This rapid dilution helps prevent localized precipitation.[5]

  • Equilibrate: Gently mix the solutions for 1-2 hours at room temperature to allow them to reach equilibrium.

  • Observe: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). Centrifuge the tubes (e.g., 14,000 x g for 10 minutes) to pellet any undissolved compound.

  • Determine Optimal pH: The buffer with the highest pH that shows no precipitation is your best candidate for solubilizing the compound.

4.2 Advanced Excipients I: Cyclodextrins

Why it Works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like our compound, forming a "host-guest" inclusion complex.[10][12] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

When to Use It: This is an excellent method for cell-based assays where pH cannot be altered. Cyclodextrins are generally well-tolerated by cells at working concentrations.

G Compound Hydrophobic Compound (4,6-dichloro-1H-indazol-3-ol) Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (HP-β-CD) (Hydrophobic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer (e.g., PBS pH 7.4).

  • Add Compound: Weigh the solid 4,6-dichloro-1H-indazol-3-ol and add it directly to the HP-β-CD solution to achieve a concentration slightly higher than your target.

  • Complexation: Mix the solution vigorously (vortexing, shaking) overnight at room temperature to facilitate the formation of the inclusion complex.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., 14,000 x g for 15 minutes) to pellet any remaining undissolved solid.

  • Isolate and Filter: Carefully collect the supernatant. This is your stock solution. Sterilize by passing it through a 0.22 µm syringe filter. The concentration of the compound in this stock should be confirmed analytically (e.g., by HPLC-UV).

  • Use in Experiment: Dilute this aqueous stock solution into your assay medium as needed.

4.3 Advanced Excipients II: Surfactants

Why it Works: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate insoluble compounds, and a hydrophilic shell that allows them to remain dispersed in water.[13]

When to Use It: This method can be used in both biochemical and cell-based assays, but careful selection of the surfactant is critical. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally less harsh on cells than ionic surfactants like SDS.

Surfactant TypeExampleTypical ConcentrationProsCons
Non-ionic Polysorbate 800.01% - 0.5%Low toxicity, widely usedLower solubilizing power
Anionic SDS0.1% - 1%High solubilizing powerCan denature proteins, cytotoxic
Cationic DTAB0.1% - 1%High solubilizing powerOften cytotoxic

Experimental Protocol: Solubilization with Polysorbate 80

  • Prepare Surfactant Buffer: Prepare your experimental buffer containing Polysorbate 80 at a concentration well above its CMC (the CMC of Polysorbate 80 is ~0.0013%). A starting concentration of 0.1% (w/v) is recommended.

  • Prepare DMSO Stock: Create a concentrated stock of 4,6-dichloro-1H-indazol-3-ol in 100% DMSO (e.g., 20 mM).

  • Dilute into Surfactant Buffer: While vortexing the surfactant buffer, slowly add the DMSO stock to achieve the desired final concentration. The micelles will help keep the compound from precipitating.

  • Equilibrate and Filter: Allow the solution to mix for 30 minutes. Before use, pass the solution through a 0.22 µm syringe filter to remove any non-micellar aggregates or undissolved particles.

Summary of Recommendations
MethodBest ForAdvantagesLimitations & Considerations
Co-Solvents (e.g., <1% DMSO) Initial screening, assays tolerant to organic solvents.Simple to prepare.[14]Risk of precipitation upon dilution; potential for solvent-induced artifacts in assays.[7][8]
pH Adjustment Biochemical assays, formulation development.Highly effective for ionizable compounds, cost-effective.[4][]Not suitable for most cell-based assays or in-vivo studies due to strict pH requirements.
Cyclodextrins (e.g., HP-β-CD) Cell-based assays, in-vivo formulations.High biocompatibility, can improve bioavailability.[10][12]Can be more expensive; may require analytical validation of stock concentration.
Surfactants (e.g., Polysorbate 80) Both biochemical and cell-based assays.Effective at low concentrations.Must choose a biocompatible surfactant and use above CMC; potential for assay interference.

By systematically applying these evidence-based strategies, you can overcome the solubility challenges presented by 4,6-dichloro-1H-indazol-3-ol and generate high-quality, reliable data in your research.

References
  • PubChem. 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. [Link]

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  • PubChem. 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. [Link]

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  • PubMed Central. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

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  • PubMed Central. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

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  • ResearchGate. (PDF) β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. [Link]

  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • IGI Global. PH adjustment: Significance and symbolism. [Link]

  • ACS Publications. Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. [Link]

  • Google Patents.
  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
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  • IGI Global. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ChemSynthesis. 1-phenyl-1H-indazol-3-ol. [Link]

  • NIH. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [Link]

  • PubMed Central. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]

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Troubleshooting

Technical Support Center: Stability Testing and Degradation Analysis of 4,6-dichloro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the stability testing and degradation analysis of 4,6-dichloro-1H-indazol-3-ol. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the stability testing and degradation analysis of 4,6-dichloro-1H-indazol-3-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experiments.

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[1][2] Forced degradation studies are essential to understand the chemical behavior of a molecule, which aids in the development of formulations and packaging.[1][3] This guide will walk you through the key aspects of designing and executing robust stability and degradation studies for 4,6-dichloro-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for 4,6-dichloro-1H-indazol-3-ol?

A1: Based on the structure of 4,6-dichloro-1H-indazol-3-ol, which contains a dichlorinated benzene ring fused to a pyrazole ring with a hydroxyl group, the primary anticipated degradation pathways include:

  • Hydrolysis: The indazol-3-ol moiety may be susceptible to hydrolysis, particularly under acidic or basic conditions. The electron-withdrawing nature of the two chlorine atoms could influence the rate of hydrolysis.[4]

  • Oxidation: The indazole ring system and the hydroxyl group can be susceptible to oxidative degradation.[5][6] The presence of chlorine atoms may also play a role in the oxidative stability of the molecule.

  • Photodegradation: Aromatic and heterocyclic compounds, especially those with halogen substituents, can be sensitive to light. Photolytic cleavage of the C-Cl bond or reactions involving the indazole ring are possible.

  • Thermal Degradation: High temperatures can induce decomposition of the molecule. The thermal stability will depend on the overall molecular structure and any potential interactions in the solid state.[7][8][9][10]

Q2: What are the recommended initial stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[1] It is recommended to start with the conditions outlined in the ICH Q1A(R2) guideline and adjust as necessary.[11][12] The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[13]

Here are the recommended starting conditions:

Stress ConditionReagent/ConditionDurationRationale
Acid Hydrolysis 0.1 M HClUp to 72 hours at 60°CTo assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOHUp to 72 hours at 60°CTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂Up to 72 hours at room temperatureTo investigate susceptibility to oxidative stress.[10]
Thermal 80°C (dry heat)Up to 72 hoursTo determine the impact of heat on the solid-state stability.
Photostability ICH Q1B conditions (overall illumination of ≥ 1.2 million lux hours and an integrated near ultraviolet energy of ≥ 200 watt hours/square meter)As per ICH Q1BTo assess the impact of light exposure.[14][15][16][17][18]
Q3: Which analytical techniques are most suitable for analyzing the degradation products of 4,6-dichloro-1H-indazol-3-ol?

A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS).

  • HPLC with UV detection: This is the workhorse for quantifying the parent drug and its degradation products. A reverse-phase C18 column is a good starting point. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is indispensable for the identification and structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, 1D and 2D NMR techniques are invaluable.[19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify changes in functional groups during degradation.

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

Causality & Solution:

This indicates that 4,6-dichloro-1H-indazol-3-ol is highly stable under the initial conditions. According to guidelines, if no degradation is seen after a certain period (e.g., 10 days), the compound can be considered stable under that specific stress.[13] However, to ensure the method is truly stability-indicating, you may need to employ more aggressive stress conditions.

Troubleshooting Steps:

  • Increase Stressor Concentration: For acid and base hydrolysis, incrementally increase the concentration (e.g., to 1 M HCl or 1 M NaOH). For oxidation, you can try a higher concentration of H₂O₂ (e.g., up to 30%).

  • Increase Temperature: For hydrolytic and thermal studies, cautiously increase the temperature in increments of 10°C.

  • Extend Exposure Time: If increasing concentration or temperature is not feasible or leads to unrealistic degradation pathways, extend the duration of the study.

  • Justify Conditions: If significant degradation is still not achieved, you must provide a scientific justification in your report for the conditions tested and the observed stability of the molecule.[13]

Issue 2: The HPLC chromatogram shows poor resolution between the parent peak and a degradation product.

Causality & Solution:

This is a common method development challenge. Poor resolution can be due to several factors including the column chemistry, mobile phase composition, and other chromatographic parameters.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Gradient Elution: If using isocratic elution, switch to a gradient method to improve separation.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.

    • pH of Aqueous Phase: The ionization state of 4,6-dichloro-1H-indazol-3-ol and its degradants can be manipulated by changing the pH of the mobile phase. Small adjustments in pH can significantly impact retention and selectivity.

  • Change Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).

  • Adjust Temperature: Column temperature affects viscosity and analyte-stationary phase interactions. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C).

  • Modify Flow Rate: Decreasing the flow rate can sometimes improve resolution, but at the cost of longer run times.

Issue 3: A new, unexpected peak appears in the chromatogram of the control sample (unstressed).

Causality & Solution:

This could be due to several reasons: contamination, interaction with the solvent, or inherent instability of the compound even under ambient conditions.

Troubleshooting Steps:

  • Check for Contamination:

    • Analyze a blank injection (solvent only) to rule out contamination from the solvent or the HPLC system.

    • Prepare a fresh solution of the compound in a different, high-purity solvent and re-inject.

  • Evaluate Solvent Compatibility: The compound might be reacting with the dissolution solvent. Prepare solutions in different compatible solvents and analyze them immediately.

  • Assess Short-Term Stability: The compound may be unstable in solution at room temperature. Perform a solution stability study by analyzing the sample at different time points (e.g., 0, 2, 4, 8, 24 hours) while stored at a controlled temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on 4,6-dichloro-1H-indazol-3-ol.

1. Sample Preparation:

  • Prepare a stock solution of 4,6-dichloro-1H-indazol-3-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Incubate at 60°C.
  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.
  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and keep it in an oven at 80°C. At each time point, dissolve a portion of the solid in the mobile phase to the target concentration.
  • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[14] Keep control samples wrapped in aluminum foil to protect them from light.[15]

3. Time Points:

  • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
  • For thermal and photostability studies, longer durations may be necessary.

4. Sample Analysis:

  • Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Analyze all samples using a validated stability-indicating HPLC method.

5. Data Evaluation:

  • Calculate the percentage degradation of 4,6-dichloro-1H-indazol-3-ol.
  • Determine the relative retention times of the degradation products.
  • If coupled with a mass spectrometer, identify the mass-to-charge ratio (m/z) of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. Initial Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm (or as determined by UV scan)
Injection Volume 10 µL

2. Method Development and Optimization:

  • Inject a mixture of the stressed samples (a "degradation cocktail") to observe all potential degradation products in a single run.
  • Adjust the gradient slope, mobile phase composition (including pH and organic modifier), and other parameters to achieve adequate resolution (Rs > 1.5) between all peaks.

3. Method Validation:

  • Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Stock Solution of 4,6-dichloro-1H-indazol-3-ol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Stress Ox Oxidation (3% H2O2, RT) Prep->Ox Expose to Stress Thermal Thermal (80°C, solid) Prep->Thermal Expose to Stress Photo Photostability (ICH Q1B) Prep->Photo Expose to Stress Sampling Sample at Time Points (0, 2, 6, 12, 24... hrs) Acid->Sampling Base->Sampling Ox->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Calculate % Degradation Identify Degradants HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for conducting forced degradation studies.

Logical Relationship of Stability Indicating Method Development

Stability_Method_Dev Start Start Method Development Cocktail Prepare Degradation Cocktail Start->Cocktail Initial Run Initial HPLC Conditions Cocktail->Initial Resolution Resolution > 1.5? Initial->Resolution Optimize Optimize Method: - Mobile Phase - Gradient - Column - Temperature Resolution->Optimize No Validate Validate Method (ICH Q2(R1)) Resolution->Validate Yes Optimize->Initial End Final Stability- Indicating Method Validate->End

Caption: Logical flow for developing a stability-indicating method.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Indicating Studies of Drugs—A Review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-22. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • World Health Organization. (2018). Annex 10, Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Singh, R., & Kumar, V. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1012. [Link]

  • Gorin, S., et al. (2013). Influence of Chlorine Substitution on the Hydrolytic Stability of Biaryl Ether Nucleoside Adducts Produced by Phenolic Toxins. Chemical Research in Toxicology, 26(8), 1226-1236. [Link]

  • PubChem. 1-benzyl-1H-indazol-3-ol. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Substituted 1H-Indazoles

Welcome to the technical support center for the synthesis of 3-substituted 1H-indazoles. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted 1H-indazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this critical heterocyclic scaffold, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Introduction: The Challenge and Importance of 3-Substituted 1H-Indazoles

The 1H-indazole core is a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] However, the synthesis of 3-substituted 1H-indazoles is often fraught with challenges, primarily concerning regioselectivity, reaction conditions, and substrate scope. This guide will help you navigate these complexities and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of 2-Substituted Isomers

Question: My reaction is producing a mixture of 1-substituted and 2-substituted indazoles, with the undesired 2-substituted isomer being a significant byproduct. How can I improve the regioselectivity for the 1H-indazole?

Answer: This is a classic challenge in indazole synthesis. The formation of the 2H-indazole isomer is a common side reaction.[1] The regioselectivity is influenced by both steric and electronic factors of your starting materials and the reaction conditions. Here’s a breakdown of the causes and potential solutions:

Underlying Causes:

  • Steric Hindrance: Bulky substituents at the C7 position of the indazole precursor can favor the formation of the N2-substituted product.[3]

  • Electronic Effects: Electron-withdrawing groups on the aniline precursor can influence the site of cyclization. For instance, a nitro or carboxylate group at the C7 position has been shown to favor N2 regioselectivity.[3]

  • Reaction Mechanism: The specific synthetic route you are employing plays a crucial role. For instance, direct alkylation of an unsubstituted indazole often leads to a mixture of N1 and N2 alkylated products.[4]

Troubleshooting Workflow:

start Low Regioselectivity: Mixture of 1H and 2H Isomers substituent_analysis Analyze Substituent Effects start->substituent_analysis reaction_conditions Modify Reaction Conditions substituent_analysis->reaction_conditions If sterics/electronics are unfavorable solution Improved Regioselectivity for 1H-Indazole substituent_analysis->solution If amenable to modification alternative_method Consider Alternative Synthetic Route reaction_conditions->alternative_method If optimization is insufficient reaction_conditions->solution Upon successful optimization alternative_method->solution

Troubleshooting Workflow for Poor Regioselectivity.

Recommended Solutions:

  • Optimize Reaction Conditions for Alkylation: If you are performing an N-alkylation, the choice of base and solvent is critical. A study on the N-alkylation of the 1H-indazole scaffold revealed that using sodium hydride (NaH) in tetrahydrofuran (THF) provides high N1 regioselectivity for a variety of C3-substituted indazoles.[3]

  • Employ a Regioselective Synthetic Strategy from the Outset: Rather than alkylating a pre-formed indazole, consider a method that inherently favors the formation of the 1H-isomer.

    • Copper-Catalyzed Cyclizations: A general method for the one-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated carbonyl compounds has been developed using a copper catalyst.[5] This reaction involves amination followed by intramolecular dehydration.

    • [3+2] Cycloaddition of Arynes and Hydrazones: The reaction of readily available and stable N-tosylhydrazones with arynes under mild conditions affords 3-substituted indazoles in good yields.[6] This method appears to proceed through a dipolar cycloaddition of in situ generated diazo compounds and arynes.[6]

Comparative Data for N-Alkylation Conditions:

Base/Solvent SystemTypical N1:N2 RatioReference
NaH in THF>99:1 for many C3-substituted indazoles[3]
K₂CO₃ in DMFVariable, often leads to mixtures[5]
Cs₂CO₃ in CH₃CNVariable, substrate-dependent
Issue 2: Low Yields and Incomplete Reactions

Question: I am experiencing low yields in my synthesis of 3-substituted 1H-indazoles. What are the common reasons for this and how can I improve the reaction efficiency?

Answer: Low yields can stem from a variety of factors including suboptimal reaction conditions, instability of starting materials or intermediates, and competing side reactions.

Underlying Causes:

  • Harsh Reaction Conditions: Some traditional methods for indazole synthesis require high temperatures, which can lead to decomposition of starting materials or products.[2]

  • Instability of Intermediates: For example, in syntheses involving ortho-alkynylbenzene diazonium salts, the stability of this intermediate is crucial for a successful reaction.[7]

  • Inefficient Catalyst Systems: In transition-metal-catalyzed reactions, the choice of catalyst, ligand, and additives is paramount for achieving high turnover and yield.

Troubleshooting Workflow:

start Low Reaction Yield condition_optimization Optimize Reaction Conditions (Temp, Time, Concentration) start->condition_optimization reagent_stability Assess Reagent/Intermediate Stability condition_optimization->reagent_stability If no improvement solution Improved Yield condition_optimization->solution Upon successful optimization catalyst_screening Screen Catalysts and Ligands (for catalyzed reactions) reagent_stability->catalyst_screening If stability is an issue reagent_stability->solution If stability is addressed purification_check Review Purification Method catalyst_screening->purification_check If catalyst is not the issue catalyst_screening->solution Upon finding optimal catalyst purification_check->solution

Troubleshooting Workflow for Low Reaction Yields.

Recommended Solutions:

  • Reaction Condition Optimization:

    • Temperature and Time: Systematically vary the reaction temperature and time to find the optimal balance between reaction rate and decomposition.

    • Solvent: The choice of solvent can significantly impact yield. For instance, in the synthesis of 1H-indazoles from salicylaldehyde and hydrazine hydrochloride, aprotic solvents like DMSO and DMF were found to give higher yields compared to acidic ethanol.[2]

  • Modern, Milder Synthetic Methods:

    • Transition-Metal-Free Synthesis: A metal-free synthesis of 1H-indazoles by reacting N-tosylhydrazones with nitroaromatic compounds offers an environmentally benign alternative to metal-catalyzed methods with a broad substrate scope.[2]

    • 1,3-Dipolar Cycloaddition: The reaction between α-substituted α-diazomethylphosphonates and arynes provides an efficient route to 3-alkyl/aryl-1H-indazoles under simple reaction conditions.[8]

  • Catalyst and Ligand Screening (for catalyzed reactions):

    • Palladium-Catalyzed C-H Arylation: For the C3-arylation of 1H-indazoles, a practical Pd(II)/Phen catalyst system has been reported to be effective without the need for silver additives. The choice of solvent (toluene, chlorobenzene, etc.) was found to be crucial for reactivity and selectivity.[9]

    • Rhodium/Copper-Catalyzed Annulation: A Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation provides facile and efficient access to 1H-indazoles.[10]

Issue 3: Difficulty with Purification

Question: I am struggling to purify my 3-substituted 1H-indazole from starting materials and byproducts. What are some effective purification strategies?

Answer: Purification of indazoles can be challenging due to their similar polarity to certain byproducts and their potential for N-H hydrogen bonding, which can cause tailing on silica gel chromatography.

Recommended Solutions:

  • Chromatography:

    • Solvent System Optimization: For flash chromatography on silica gel, a common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[11] Experiment with different ratios to achieve optimal separation.

    • Tailing Reduction: To minimize tailing of the desired product on the silica gel column, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization.

  • Acid-Base Extraction: The basicity of the indazole nitrogen can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the indazole and extract it into the aqueous layer.

    • Separate the layers and then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the indazole, causing it to precipitate or allowing it to be extracted back into an organic solvent.

Key Experimental Protocols

Protocol 1: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones

This protocol is based on the work of Shi and Larock, which describes a mild and efficient synthesis of 3-substituted indazoles.[6]

Reaction Scheme:

Step-by-Step Methodology:

  • To a stirred solution of the N-tosylhydrazone (0.5 mmol) in anhydrous acetonitrile (5 mL) is added cesium carbonate (1.5 mmol).

  • A solution of the o-(trimethylsilyl)aryl triflate (0.6 mmol) in anhydrous acetonitrile (5 mL) is then added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (ethyl acetate/petroleum ether) to afford the desired 3-substituted 1H-indazole.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. Organic Chemistry Portal. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. [No Source Title Provided]. [Link]

  • Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry. [Link]

  • On the cyclization of ortho-alkynylbenzene diazonium salts. ResearchGate. [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

  • Regioselective Synthesis of 1-Alkyl- or 1-Aryl-1H-indazoles via Copper-Catalyzed Cyclizations of 2-Haloarylcarbonylic Compounds. Organic Letters. [Link]

  • Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. ACS Publications. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]

Sources

Troubleshooting

Overcoming poor reaction conversion in indazole synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their indazole synthesis protocols. The indazole core is a privileged scaffold in medicinal chemistry, but its synthesis can be fraught with challenges leading to poor yields and complex product mixtures.

This document moves beyond simple procedural outlines. It is structured as a series of troubleshooting questions and in-depth answers, grounded in mechanistic principles, to provide you with the causal understanding needed to solve specific experimental problems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and specific problems encountered during indazole synthesis.

Q1: My Fischer Indazole Synthesis is failing or giving very low yields (<20%). What are the most likely causes and how can I systematically troubleshoot this?

Low conversion in a Fischer Indazole Synthesis is a classic problem, often stemming from the harsh acidic and thermal conditions required. The reaction's success hinges on the stability of the arylhydrazone intermediate and the efficiency of the subsequent, irreversible[1][1]-sigmatropic rearrangement.

Causality: The core of the Fischer synthesis is an acid-catalyzed intramolecular electrophilic substitution. The key steps are the formation of an enamine tautomer from the arylhydrazone, followed by a concerted[1][1]-sigmatropic rearrangement to form a new C-C bond.[2][3] This rearrangement is often the rate-limiting step and is highly sensitive to steric hindrance and the electronic nature of the substrates.[4] Failure often occurs due to decomposition of the hydrazone starting material, failure of the sigmatropic rearrangement to occur, or competing side reactions under the harsh conditions.

Below is a logical workflow to diagnose and resolve the issue.

G cluster_0 Diagnosis cluster_1 Primary Checks cluster_2 Optimization Strategy Low_Yield Low or No Product (Yield <20%) Purity 1. Verify Starting Material Purity (Hydrazine & Carbonyl) Low_Yield->Purity Hydrazone 2. Confirm Hydrazone Formation (TLC/NMR of crude) Purity->Hydrazone Catalyst 3. Screen Acid Catalysts (Lewis vs. Brønsted) Hydrazone->Catalyst Conditions 4. Optimize Reaction Conditions (Temp & Solvent) Catalyst->Conditions Purification 5. Review Purification Strategy Conditions->Purification

Caption: Troubleshooting workflow for low-yield Fischer Indazole Synthesis.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Integrity:

    • Action: Run a simple ¹H NMR or check the melting point of your arylhydrazine and carbonyl starting materials. Hydrazines are susceptible to oxidation and decomposition, appearing as discolored (often brown or tarry) solids or oils.

    • Rationale: Impurities in the starting materials are a primary cause of side reactions and catalyst inhibition. Using freshly purified reagents is a critical first step.[4]

  • Confirm Hydrazone Formation:

    • Action: Before initiating the high-temperature cyclization, run the condensation of the arylhydrazine and carbonyl compound at a lower temperature (e.g., room temperature to 80 °C) in a solvent like ethanol with a catalytic amount of acetic acid.[4] Monitor by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the appearance of a new, typically less polar, hydrazone spot.

    • Rationale: The cyclization cannot proceed if the intermediate hydrazone is not forming. This step isolates the first phase of the reaction. If hydrazone formation is sluggish, the issue may be with the reactivity of the carbonyl compound.

  • Screen Acid Catalysts:

    • Action: The choice of acid is paramount. If a standard Brønsted acid (like H₂SO₄ or HCl) is causing decomposition (charring), switch to a Lewis acid or a milder polyphosphoric acid (PPA).

    • Rationale: Different substrates have different sensitivities. Lewis acids like ZnCl₂ or BF₃·OEt₂ can promote the key rearrangement at lower temperatures than strong Brønsted acids, minimizing charring. PPA often serves as both catalyst and solvent, providing an effective medium for the reaction.[4]

Catalyst TypeExamplesBest For...Common Issues
Brønsted Acids H₂SO₄, HCl, p-TsOHRobust, simple substratesCan cause charring/decomposition at high temps
Lewis Acids ZnCl₂, FeCl₃, BF₃·OEt₂Temperature-sensitive substratesStoichiometric amounts often needed; moisture sensitive
Solid/Polymeric Polyphosphoric Acid (PPA)High-boiling reactions; acts as solventViscous, can make workup difficult
  • Optimize Reaction Conditions:

    • Action: Systematically vary the temperature. Start lower than the literature procedure and slowly increase. If using a solvent, test alternatives. Acetic acid can serve as both a catalyst and a moderately high-boiling solvent.

    • Rationale: There is a fine balance between the temperature required for the[1][1]-sigmatropic rearrangement and the temperature at which starting materials or the product decompose. Monitoring the reaction by TLC or LC-MS at different time points and temperatures is essential to find this optimal window.

Q2: I am synthesizing a 2H-indazole via the Davis-Beirut reaction, but my yields are poor and I see multiple byproducts. What is going wrong?

The Davis-Beirut reaction is a powerful method for generating 2H-indazoles from o-nitrobenzylamines, but its success depends on the efficient in-situ formation and subsequent cyclization of a key o-nitrosobenzylidene imine intermediate.[5][6]

Causality: The reaction is initiated by a base, which facilitates an intramolecular redox process to form the reactive nitroso intermediate. This intermediate then undergoes a nucleophilic attack by the imine nitrogen to form the N-N bond and cyclize.[7] Poor yields often arise from competing reactions of this highly reactive intermediate or failure of it to form efficiently.

Troubleshooting Steps:

  • Base and Solvent System: The choice of base and alcoholic solvent is critical. The reaction relies on the presence of an alkoxide nucleophile.

    • Action: Ensure you are using a strong base (e.g., KOH, NaOH) in an alcoholic solvent (e.g., ethanol, methanol).

    • Rationale: The mechanism requires the formation of an alkoxide, which attacks the imine intermediate to facilitate the cyclization. While hydroxide is the initial base, it is the alkoxide generated in situ that is the key nucleophile in the N-N bond-forming step. Using a non-alcoholic solvent will inhibit the desired pathway.[7]

  • Substrate Electronics: The reaction is sensitive to the electronic nature of the amine.

    • Action: If you are using a weakly nucleophilic amine (e.g., an aniline with strong electron-withdrawing groups), you may need more forcing conditions (higher temperature, longer reaction time).

    • Rationale: The intramolecular cyclization step involves the nucleophilic attack of the amine nitrogen. If this nitrogen is not sufficiently nucleophilic, the reaction will be slow, allowing the reactive nitroso intermediate to decompose or participate in side reactions.

  • Reaction Monitoring:

    • Action: Monitor the reaction by TLC. The starting o-nitrobenzylamine is often UV active. Look for the disappearance of this spot and the appearance of the indazole product.

    • Rationale: The reaction can be slow. Monitoring progress ensures you do not prematurely stop the reaction or, conversely, allow it to overheat for too long, leading to byproduct formation.

G Start o-Nitrobenzylamine Intermediate1 Base (OH⁻) - H₂O Start->Intermediate1 Intermediate2 Intramolecular Redox (aci-nitro intermediate) Intermediate1->Intermediate2 Intermediate3 o-Nitrosobenzylidene Imine (Key Intermediate) Intermediate2->Intermediate3 Cycle Nucleophilic Attack (Alkoxide, R-O⁻) Intermediate3->Cycle Product 2H-Indazole Cycle->Product

Caption: Simplified Davis-Beirut reaction pathway.
Q3: My palladium-catalyzed indazole synthesis (e.g., intramolecular C-H amination) is not working. What should I check?

Palladium-catalyzed reactions are powerful but notoriously sensitive to impurities and reaction setup. Failure often points to catalyst deactivation or suboptimal ligand/base combination.

Causality: These reactions typically involve an oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. Each step can be a point of failure.

Troubleshooting Checklist:

  • Catalyst and Ligand Quality:

    • Is your Palladium source active? Use a reliable source. For difficult couplings, a pre-catalyst that readily forms the active Pd(0) species is often better.

    • Is your ligand pure? Phosphine-based ligands are prone to oxidation. Store them under inert gas and use fresh, pure ligand.

  • Oxygen Exclusion:

    • Action: Ensure your reaction is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and run under a positive pressure of inert gas (Argon or Nitrogen).

    • Rationale: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, which is a common mode of catalyst death.[8]

  • Base and Solvent Choice:

    • Is the base strong enough but not too reactive? Common bases include Cs₂CO₃, K₃PO₄, and NaOtBu. The choice is substrate-dependent. Cs₂CO₃ is often a good starting point for its high solubility in organic solvents.

    • Is your solvent anhydrous? Use freshly distilled or commercially available anhydrous solvents. Water can interfere with many palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic route for my target indazole?

The optimal route depends on the desired substitution pattern (1H vs. 2H) and the functional groups present on your precursors.

Synthesis MethodStarting MaterialsTautomerConditionsAdvantagesDisadvantages
Fischer Arylhydrazine + Ketone/Aldehyde1H-IndazoleHarsh (Acid, Heat)Classic, well-establishedLow functional group tolerance, potential for low yields
Davis-Beirut o-Nitrobenzylamine + Base2H-IndazoleMild (Base, Alcohol)Good for 2H-isomers, mild conditionsRequires specific ortho-nitro precursor
Modern C-N Couplings o-Haloaniline derivatives1H or 2HVaries (Pd, Cu catalyst)High functional group tolerance, high yieldsCatalyst cost, sensitivity to air/moisture

Decision Logic:

  • For simple, robust 1H-indazoles where starting materials are cheap, the Fischer synthesis is a viable option.

  • If your target is a 2H-indazole and you can access the o-nitrobenzylamine precursor, the Davis-Beirut reaction is often superior due to its mild conditions.[6]

  • For complex molecules with sensitive functional groups, a modern metal-catalyzed cross-coupling approach is almost always the preferred method, despite the higher initial cost of catalysts and ligands.[1]

Q2: I have a mixture of N1 and N2 alkylated indazoles. How can I improve the regioselectivity?

Controlling regioselectivity during the N-alkylation of indazoles is a common and significant challenge. The outcome is a delicate balance between kinetic and thermodynamic control.

Mechanistic Insight: The indazole anion is ambident, with nucleophilic character at both N1 and N2. N1-alkylation is typically the thermodynamically favored product, while N2-alkylation is often the kinetically favored product, especially with bulky bases or substrates.[9]

Strategies for Improving N1 Selectivity:

  • Base and Solvent System: This is the most critical factor.

    • Protocol: Use a weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.

    • Rationale: This combination favors thermodynamic control. The reaction may be reversible under these conditions, allowing the initial kinetic N2 product to isomerize to the more stable N1 product.[9] Using a very strong, non-coordinating base like NaH in THF often leads to kinetic (N2) control.

  • Temperature:

    • Protocol: Run the reaction at a slightly elevated temperature (e.g., 60-80 °C).

    • Rationale: Higher temperatures can help overcome the activation barrier for the isomerization of the N2- to the N1-alkylated product, driving the reaction toward thermodynamic equilibrium.

  • Purification:

    • Action: If a mixture is unavoidable, the two isomers can often be separated by silica gel column chromatography. They typically have a discernible difference in polarity. Recrystallization can also be effective if one isomer is significantly less soluble.[10]

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis. BenchChem Scientific.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved January 26, 2026, from [Link]

  • Campeau, L.-C., et al. (2006). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters, 8(13), 2779-2782.
  • Sami Publishing Company. (2022).
  • Huisgen, R., & Nakaten, H. (1954). INDAZOLE. Organic Syntheses, 34, 51.
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  • Wang, Q., & Li, X. (2015). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters, 17(21), 5444-5447.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Ishikawa, T., et al. (2009). Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization.
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  • BenchChem. (2025).
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  • University of Rochester, Department of Chemistry. (n.d.).
  • Liu, Z., et al. (2011). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.
  • ResearchGate. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1856–1869.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Organic Chemistry Portal. (n.d.).
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  • CUNY. (n.d.).
  • Chemistry Stack Exchange. (2020).
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  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.).
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  • CUNY. (n.d.).
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  • Royal Society of Chemistry. (2009). [1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products.

  • National Center for Biotechnology Information. (n.d.).
  • AUB ScholarWorks. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction.
  • CUNY. (n.d.).
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  • ResearchGate. (2010). The improvement of two kinds of synthetic methods of indazoles.
  • MDPI. (2022). Recent Advances in Catalytic[1][1]-Sigmatropic Rearrangements.

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
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Sources

Optimization

Technical Support Center: Navigating Exothermic Events in Halogenated Benzonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of halogenated benzonitriles. This guide is designed for researchers, chemists, and process development professionals who handle these important but challenging c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of halogenated benzonitriles. This guide is designed for researchers, chemists, and process development professionals who handle these important but challenging chemical transformations. The synthesis of halogenated benzonitriles, key intermediates in pharmaceuticals and agrochemicals, often involves highly exothermic reactions where precise control is paramount to ensure safety, purity, and yield.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into managing and mitigating thermal hazards. Our troubleshooting guides and FAQs are structured in a practical question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide for Critical Exothermic Reactions

This section addresses common problems encountered during the synthesis of halogenated benzonitriles, focusing on immediate corrective actions and underlying causes.

Issue 1: Uncontrolled Temperature Spike During Sandmeyer Cyanation

Question: I'm performing a Sandmeyer reaction to convert a haloaniline to a halogenated benzonitrile, and the temperature is rising uncontrollably despite my cooling bath. What's happening and what should I do?

Answer: A rapid temperature increase during a Sandmeyer cyanation is a critical safety event, often indicating a potential for thermal runaway. The primary cause is typically the rapid decomposition of the diazonium salt intermediate, which is notoriously unstable.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the sodium nitrite solution (for diazotization) or the copper(I) cyanide solution.

  • Enhance Cooling: If possible, add more coolant (e.g., dry ice) to your cooling bath to increase its capacity.

  • Dilution: If the reaction volume allows, add a pre-chilled, inert solvent to dilute the reactants and help dissipate heat.

Root Cause Analysis & Prevention:

  • Diazonium Salt Accumulation: The most common cause is the slow reaction of the diazonium salt with the cyanide source, leading to its accumulation. A sudden increase in temperature can then trigger its rapid, highly exothermic decomposition. To prevent this, ensure the copper(I) cyanide solution is added concurrently with or immediately after the diazonium salt formation.

  • Inadequate Cooling: The cooling bath may lack the capacity to handle the reaction's heat output.[3] For larger-scale reactions, consider using a cryostat for more precise temperature control.

  • Poor Agitation: Inefficient stirring can create localized hot spots, initiating decomposition.[3] Ensure vigorous, overhead stirring is maintained throughout the reaction.

Experimental Protocol: Controlled Sandmeyer Cyanation

  • Dissolve the haloaniline in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Monitor for a slight excess of nitrous acid using starch-iodide paper.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

Issue 2: Exotherm and Pressure Buildup During Ammoxidation

Question: I'm attempting a vapor-phase ammoxidation to produce a dichlorobenzonitrile, and my reactor pressure is increasing rapidly with a significant temperature rise. What are the likely causes?

Answer: This scenario points to a potential for a runaway reaction, likely due to side reactions such as combustion.[1] Ammoxidation processes are highly exothermic, and improper control of reactant concentrations or temperature can lead to dangerous conditions.[4]

Immediate Actions:

  • Stop Feed Gases: Immediately shut off the flow of ammonia, air/oxygen, and the chlorinated toluene derivative.

  • Inert Gas Purge: Purge the reactor with an inert gas like nitrogen to remove reactive gases and help cool the system.

Root Cause Analysis & Prevention:

  • Incorrect Reactant Stoichiometry: An excess of oxygen relative to the hydrocarbon and ammonia can lead to complete combustion, generating CO₂ and N₂ with a large release of heat.[1]

  • Catalyst Deactivation or Hot Spots: Deactivated catalyst beds can lead to localized overheating, initiating side reactions.

  • High Reactant Concentration: Industrial ammoxidation is often carried out with low toluene concentrations (0.5–2%) to prevent combustion.[1]

Process Parameter Control for Ammoxidation

ParameterRecommended RangeRationale
Reaction Temperature300-500 °CBalances reaction rate with minimizing combustion side reactions.[4]
Toluene Derivative Conc.0.5 - 2.0 mol%Minimizes the risk of runaway combustion reactions.[1]
O₂ to Toluene Ratio3:1 to 10:1Provides sufficient oxidant for nitrile formation without excessive combustion.
NH₃ to Toluene Ratio3:1 to 6:1Ensures complete conversion of the methyl group.
Issue 3: Sudden Exotherm during Halogenation of a Benzonitrile Derivative

Question: I am brominating a benzonitrile derivative using N-bromosuccinimide (NBS) and a catalyst, and the reaction suddenly became very hot. What could be the cause?

Answer: While aromatic halogenations are typically exothermic, a sudden and sharp temperature increase can indicate an uncontrolled reaction.

Potential Causes and Preventative Measures:

  • Induction Period: Some reactions exhibit an induction period where the reaction is slow to start, followed by a rapid acceleration. This can lead to an accumulation of unreacted reagents.

  • Catalyst Activity: The type and amount of catalyst can significantly impact the reaction rate. A highly active catalyst or an excessive amount can lead to a very rapid reaction.

  • Inadequate Heat Dissipation: As with other exothermic reactions, ensure your cooling system is adequate for the scale of your reaction.[3]

Workflow for Managing Halogenation Exotherms

Exotherm_Troubleshooting Start Exothermic Event Detected (Rapid T Rise) StopAddition Immediately Stop Reagent Addition Start->StopAddition EnhanceCooling Enhance Cooling Capacity (e.g., add dry ice) StopAddition->EnhanceCooling CheckStirring Verify Vigorous Agitation EnhanceCooling->CheckStirring IsControlled Is Temperature Stabilizing? CheckStirring->IsControlled Resume Resume Slow Addition with Caution IsControlled->Resume Yes Emergency Execute Emergency Plan (Quench/Dilute) IsControlled->Emergency No Investigate Post-Reaction Investigation: - Calorimetry - Reagent Stoichiometry - Cooling Capacity Resume->Investigate Emergency->Investigate

Caption: A step-by-step guide for responding to an unexpected exotherm.

References

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Available at: [Link]

  • Wang, J. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res, 7(3), 200-201. Available at: [Link]

  • Not specified author. (2004). Method for the preparation of halogenated benzonitriles. Google Patents.
  • Not specified author. (n.d.). Enantioselective N-Heterocyclic Carbene-Catalyzed Hauser-Kraus Annulations for the Construction of C–N Axially Chiral Phthalimde Derivatives. ACS Catalysis. Available at: [Link]

  • University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE. Available at: [Link]

  • Grokipedia. (n.d.). Benzonitrile. Available at: [Link]

  • H.E.L Group. (2025). Identify and Mitigate Thermal and Pressure Hazards. Available at: [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Available at: [Link]

  • MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Available at: [Link]

  • Not specified author. (n.d.). Aromatic Halogenation Using N -Halosuccinimide and PhSSiMe 3 or PhSSPh. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • MIT EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Available at: [Link]

  • Not specified author. (n.d.). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. ResearchGate. Available at: [Link]

  • ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Available at: [Link]

  • Not specified author. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. Available at: [Link]

  • Not specified author. (n.d.). Synthesis of Natural Products, Carbocycles, and Heterocycles by Hauser–Kraus Annulation. ACS Publications. Available at: [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Available at: [Link]

  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Developing a nitrile-based lithium-conducting electrolyte for low temperature operation. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. Available at: [Link]

  • RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available at: [Link]

  • Not specified author. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate. Available at: [Link]

  • Not specified author. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Not specified author. (n.d.). A Review on Thermal and Electrical Hazards in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Available at: [Link]

  • PubMed. (2024). Hauser-Kraus Annulation Initiated Multi-Cascade Reactions for Facile Access to Functionalized and Fused Oxazepines, Carbazoles and Phenanthridinediones. Available at: [Link]

  • Not specified author. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. H.E.L Group. Available at: [Link]

  • Not specified author. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

  • NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • Not specified author. (2024). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Available at: [Link]

  • YouTube. (2024). The Sandmeyer Reaction Mechanism. Available at: [Link]

  • Not specified author. (2003). Process for the preparation of halo-benzonitriles. Google Patents.
  • Chem-Station Int. Ed. (2015). Hauser-Kraus Annulation. Available at: [Link]

  • NIH. (2024). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. Available at: [Link]

  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem? Available at: [Link]

  • Dartmouth EHS. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Available at: [Link]

  • YouTube. (2020). Synthesis Workshop: Catalytic Hauser-Kraus Annulations with Mohammed Sharique (Episode 21). Available at: [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Available at: [Link]

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  • YouTube. (2025). How to Prevent Thermal Runaway in Batteries? Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Palladium-Catalyzed Indazole Synthesis

Welcome to the technical support center for palladium-catalyzed indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic ro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, with a particular focus on the critical parameter of catalyst loading. Here, you will find in-depth answers to frequently asked questions, robust troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the efficiency and reproducibility of your reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of palladium catalyst loading in indazole synthesis, providing foundational knowledge for designing and troubleshooting your experiments.

Q1: Why is optimizing palladium catalyst loading crucial in indazole synthesis?

A1: Optimizing palladium catalyst loading is a balancing act between reaction efficiency, cost, and product purity. Using an excessive amount of catalyst can be economically inefficient due to the high cost of palladium and specialized ligands.[1] More importantly, high catalyst loading can sometimes lead to an increase in side reactions and complicates the purification process due to higher residual palladium in the final product, which is a major concern in pharmaceutical applications.[2] Conversely, insufficient catalyst loading can result in sluggish or incomplete reactions, leading to low yields and unreacted starting materials.[3] Therefore, finding the minimum catalyst loading that provides a high yield in a reasonable timeframe is a key aspect of process optimization.

Q2: What is a typical starting point for palladium catalyst loading in a new indazole synthesis?

A2: For a new palladium-catalyzed C-N cross-coupling reaction, a typical starting point for catalyst loading is between 1-2 mol% of the palladium precursor relative to the limiting reagent (often the aryl halide).[4] This concentration is generally sufficient to promote the reaction without being excessively wasteful. Depending on the reactivity of the substrates and the efficiency of the chosen ligand and base system, it is often possible to reduce the catalyst loading significantly, sometimes to as low as 0.01 mol% in highly optimized systems.[4]

Q3: How do the palladium precursor and ligand choice impact the optimal catalyst loading?

A3: The choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. The ligand's role is to stabilize the palladium center, enhance its reactivity, and influence the rates of the elementary steps in the catalytic cycle (oxidative addition, reductive elimination).[5][6] Electron-rich and sterically bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., tBuXPhos), can significantly accelerate the reaction, often allowing for lower catalyst loadings compared to less effective ligands like PPh₃.[7][8] The palladium precursor can also play a role; for instance, pre-catalysts are designed for easy activation to the active Pd(0) species and can lead to more reproducible results.[9]

Q4: What are the most common side reactions to be aware of when optimizing catalyst loading?

A4: The most prevalent side reactions in palladium-catalyzed amination reactions for indazole synthesis include:

  • Hydrodehalogenation: The replacement of the halide on the aryl halide starting material with a hydrogen atom. This can be exacerbated by the presence of water or other protic sources.

  • Homocoupling: The dimerization of the aryl halide or the nucleophile.

  • Diarylation: In the case of using a primary amine or hydrazine, a second arylation can occur, leading to a tertiary amine or a tri-substituted hydrazine byproduct.[5]

  • Catalyst Decomposition: The formation of inactive palladium black is a common issue, leading to a stall in the reaction.[10][11]

Monitoring for these side products is crucial during optimization studies.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during palladium-catalyzed indazole synthesis, with a focus on problems related to catalyst loading.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

    • Solution: Ensure an efficient precatalyst reduction. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (e.g., presence of a reducing agent like a phosphine ligand or amine) are suitable for in situ reduction to Pd(0).[9] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst.[12] If you observe the formation of palladium black, this is a sign of catalyst decomposition.[10]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrates or reaction conditions.

    • Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%, then to 5 mol%) to see if the yield improves.[13] If a significant increase in yield is observed, it suggests that the initial loading was suboptimal.

  • Poor Ligand Choice: The ligand may not be suitable for the specific transformation, leading to slow reaction rates.

    • Solution: Screen a panel of ligands. For C-N bond formation, bulky, electron-rich phosphine ligands are often effective.[5] Consider ligands like dppf, Xantphos, or Buchwald's biaryl phosphine ligands.[4][5][7]

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction.[3]

    • Solution: The base must be strong enough to deprotonate the nucleophile but not so strong as to cause substrate or product degradation. Common bases include NaOt-Bu, K₂CO₃, and Cs₂CO₃.[7] The solvent needs to solubilize the reactants and the catalyst complex. Toluene and dioxane are common choices for these reactions.[7] A solvent screen may be necessary.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield Observed check_catalyst Is the Catalyst Active? (e.g., no Pd black) start->check_catalyst increase_loading Increase Catalyst Loading (e.g., 2-5 mol%) check_catalyst->increase_loading Yes screen_ligands Screen Ligands (e.g., dppf, Xantphos, Buchwald type) check_catalyst->screen_ligands No increase_loading->screen_ligands No Improvement success Yield Improved increase_loading->success Yield Improves screen_conditions Screen Base & Solvent (e.g., NaOt-Bu, K2CO3; Toluene, Dioxane) screen_ligands->screen_conditions No Improvement screen_ligands->success Yield Improves check_reagents Verify Reagent Purity & Inert Atmosphere screen_conditions->check_reagents No Improvement screen_conditions->success Yield Improves check_reagents->success Yield Improves catalyst_loading_workflow start Define Reaction Scope (Substrates, Temp, Time) setup_reactions Set up Parallel Reactions (e.g., 2, 1, 0.5, 0.1, 0 mol%) start->setup_reactions run_and_monitor Run Reactions at Set Temperature Monitor Progress Analytically (TLC, GC, LC-MS) setup_reactions->run_and_monitor analyze_data Analyze Conversion vs. Time Data run_and_monitor->analyze_data decision Is >95% Conversion Achieved at Acceptable Loading & Time? analyze_data->decision optimized Optimized Catalyst Loading Identified decision->optimized Yes troubleshoot Troubleshoot Reaction (See Guide Above) decision->troubleshoot No

Caption: Workflow for optimizing catalyst loading.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Valiollahi, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • BUNNELLE, E. M. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]

  • Burés, J. (2016). Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. The Journal of Organic Chemistry, 81(23), 11825–11835. [Link]

  • American Chemical Society. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

  • H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. [Link]

  • Ali, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 132(43), 15247–15249. [Link]

  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]

  • ResearchGate. (2020). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1084–1095. [Link]

  • MDPI. (2019). Palladium-Catalyzed Reactions. [Link]

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  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • White Rose Research Online. (2016). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

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  • American Chemical Society. (1999). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. [Link]

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. [Link]

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Reference Data & Comparative Studies

Validation

The Definitive Guide to Structural Validation of 4,6-dichloro-1H-indazol-3-ol: A 2D NMR Perspective

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In the realm of complex het...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In the realm of complex heterocyclic compounds, such as the indazole class, this task is often complicated by the potential for tautomerism, where a molecule can exist in two or more interconvertible forms. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 4,6-dichloro-1H-indazol-3-ol, with a primary focus on the decisive power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

The indazole core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The specific compound, 4,6-dichloro-1H-indazol-3-ol, presents a structural puzzle due to the potential for tautomerism between the -ol (hydroxy) and -one (keto) forms. Resolving this ambiguity is critical, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, overall polarity, and ultimately, its interaction with biological targets.

This guide will dissect the application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—to unequivocally confirm the connectivity and tautomeric state of 4,6-dichloro-1H-indazol-3-ol. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from 2D NMR with those from other common analytical methods.

The Tautomeric Challenge of 4,6-dichloro-1H-indazol-3-ol

Indazole derivatives can exist in different tautomeric forms, and for compounds like 4,6-dichloro-1H-indazol-3-ol, the key equilibrium is between the 1H-indazol-3-ol and the 1,2-dihydro-indazol-3-one forms. Theoretical and experimental studies on similar indazole systems have shown that while one tautomer may be more stable in the solid state, the equilibrium can shift in solution.[2][3][4] For many indazol-3-ol derivatives, the 1H-indazol-3-ol tautomer is the predominant species in polar aprotic solvents like DMSO-d6.[2][3] This guide will proceed with the hypothesis that the 1H-indazol-3-ol form is the major tautomer in a typical NMR experiment and demonstrate how 2D NMR data can robustly confirm this.

Unraveling the Structure with 2D NMR: A Step-by-Step Workflow

Two-dimensional NMR spectroscopy provides a powerful roadmap of a molecule's atomic connectivity by correlating nuclear spins through chemical bonds. The combination of COSY, HSQC, and HMBC experiments creates a self-validating system for piecing together the molecular puzzle.

Experimental Protocol for 2D NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality 2D NMR data for 4,6-dichloro-1H-indazol-3-ol.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of high-purity 4,6-dichloro-1H-indazol-3-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is strategic as it can solubilize a wide range of compounds and its residual solvent peaks do not typically overlap with key aromatic signals.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup:

  • Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of inverse detection.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium lock signal of the solvent.

3. 1D NMR Spectra Acquisition:

  • Acquire a standard ¹H NMR spectrum to determine the chemical shifts and multiplicities of the proton signals.

  • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon signals.

4. 2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is invaluable for establishing proton-proton connectivities within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[5] This is a crucial step for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[5] HMBC is often the key to connecting different spin systems and identifying quaternary carbons.

The workflow for structural elucidation using these techniques can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Confirmation 1D_H 1. Acquire ¹H NMR 1D_C 2. Acquire ¹³C NMR 1D_H->1D_C 2D_NMR 3. Acquire 2D NMR (COSY, HSQC, HMBC) 1D_C->2D_NMR COSY_Analysis 4. Analyze COSY: Identify ¹H-¹H Spin Systems 2D_NMR->COSY_Analysis HSQC_Analysis 5. Analyze HSQC: Assign Protonated Carbons COSY_Analysis->HSQC_Analysis HMBC_Analysis 6. Analyze HMBC: Connect Spin Systems & Assign Quaternary Carbons HSQC_Analysis->HMBC_Analysis Assemble 7. Assemble Fragments HMBC_Analysis->Assemble Validate 8. Validate Tautomer & Final Structure Assemble->Validate

Workflow for 2D NMR-based structural elucidation.

Predicted 2D NMR Data and Interpretation

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6)

AtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
H5~7.5-
H7~7.3-
NH (N1-H)~12.5 (broad)-
OH (C3-OH)~10.0 (broad)-
C3-~150
C3a-~120
C4-~130
C5-~115
C6-~135
C7-~110
C7a-~140

Interpretation of Expected 2D NMR Correlations:

  • COSY: A cross-peak would be expected between H5 and H7 if there is a discernible four-bond coupling, though this is often weak in aromatic systems. The primary use of COSY here is to confirm the absence of other proton-proton couplings in the aromatic region.

  • HSQC:

    • A correlation between the proton signal at ~7.5 ppm and the carbon signal at ~115 ppm would assign these to H5 and C5, respectively.

    • A correlation between the proton signal at ~7.3 ppm and the carbon signal at ~110 ppm would assign these to H7 and C7.

  • HMBC: This is the most informative experiment for this molecule.

    • Confirming the Aromatic Ring Structure:

      • H5 (~7.5 ppm) should show correlations to C3a (~120 ppm), C7 (~110 ppm), and C4 (~130 ppm).

      • H7 (~7.3 ppm) should show correlations to C5 (~115 ppm), C3a (~120 ppm), and C7a (~140 ppm).

    • Validating the Tautomeric Form: The key correlations will involve the N-H proton.

      • The N1-H proton (~12.5 ppm) is expected to show long-range correlations to C3 (~150 ppm), C3a (~120 ppm), and C7a (~140 ppm). The correlation to C3 is particularly strong evidence for the 1H-indazol-3-ol tautomer, as it establishes the connectivity of the protonated nitrogen to the pyrazole ring.

Summary of Key Predicted HMBC Correlations

ProtonCorrelated Carbons (Predicted δ ppm)Structural Significance
H5C3a (~120), C7 (~110), C4 (~130)Confirms position 5 and connectivity within the benzene ring.
H7C5 (~115), C3a (~120), C7a (~140)Confirms position 7 and connectivity to the fused ring system.
N1-HC3 (~150), C3a (~120), C7a (~140)Crucially confirms the 1H-tautomer and the overall indazole scaffold.

The combination of these correlations provides a robust and self-consistent dataset that allows for the unambiguous assignment of all atoms in the molecule and confirms the 1H-indazol-3-ol tautomer as the dominant form in solution.

Comparison with Alternative Structural Validation Techniques

While 2D NMR is exceptionally powerful, a comprehensive structural validation often involves a multi-technique approach. Here, we compare 2D NMR with other common analytical methods for the characterization of 4,6-dichloro-1H-indazol-3-ol.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity, tautomeric form in solution, stereochemistry.[5]Provides a complete solution-state structure. Non-destructive.Requires a relatively pure sample of sufficient quantity. Can be time-consuming.
X-ray Crystallography Precise solid-state 3D structure, bond lengths, and angles.Provides an unambiguous atomic-level structure.[8][9]Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not be the same as in solution.[10]
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very little sample. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a clear signature for the presence of two chlorine atoms.Does not provide information on atomic connectivity or tautomerism. Isomers are often indistinguishable.
FT-IR Spectroscopy Presence of functional groups (e.g., O-H, N-H, C=O).Fast and simple to perform. Can provide information about hydrogen bonding.Provides limited information on the overall molecular skeleton. Can be difficult to interpret complex spectra.

The relationship between these analytical techniques in the validation process can be visualized as follows:

G Molecule 4,6-dichloro-1H-indazol-3-ol NMR 2D NMR Spectroscopy Molecule->NMR Provides Xray X-ray Crystallography Molecule->Xray Provides MS Mass Spectrometry Molecule->MS Provides FTIR FT-IR Spectroscopy Molecule->FTIR Provides NMR_Info Solution-state structure Connectivity Tautomerism NMR->NMR_Info Xray_Info Solid-state structure Bond lengths/angles Xray->Xray_Info MS_Info Molecular Weight Elemental Formula Halogen presence MS->MS_Info FTIR_Info Functional Groups (O-H, N-H) FTIR->FTIR_Info

Complementary nature of analytical techniques.

Conclusion

For the definitive structural validation of 4,6-dichloro-1H-indazol-3-ol, 2D NMR spectroscopy stands out as the most informative single technique for elucidating the solution-state structure. The synergistic application of COSY, HSQC, and HMBC experiments provides an irrefutable network of correlations that not only confirms the carbon-hydrogen framework but also decisively identifies the predominant tautomeric form. While techniques like X-ray crystallography offer unparalleled precision in the solid state and mass spectrometry confirms molecular weight and elemental composition, 2D NMR provides the crucial insights into the molecule's structure as it exists in a biologically relevant medium. By understanding the principles and applying the methodologies outlined in this guide, researchers can confidently and accurately characterize complex heterocyclic molecules, paving the way for successful drug discovery and development programs.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. Available from: [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Abbassi, Y., El-Aba, F., Bouissane, L., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o914–o915. Available from: [Link]

  • Dias, M., & Proença, F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 8(12), 850-858. Available from: [Link]

  • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Kim, M., & Kim, I. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. The Journal of Organic Chemistry, 87(10), 6646–6657. Available from: [Link]

  • Evans, J. N. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available from: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 5891–5901. Available from: [Link]

  • ResearchGate. (2025, October 16). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Retrieved from [Link]

  • Unknown. (n.d.). Supporting Information. Retrieved from [Link]

  • Abbassi, Y., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o163. Available from: [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry--A European Journal, 7(8), 1747–1757. Available from: [Link]

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Comparative

A Comparative Analysis of 4,6-dichloro-1H-indazol-3-ol with Other Kinase Inhibitors: A Guide for Researchers

Introduction: The Kinase Inhibitor Landscape and the Rise of the Indazole Scaffold Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Inhibitor Landscape and the Rise of the Indazole Scaffold

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[1] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the indazole core has proven to be a particularly fruitful starting point.[2] Indazole derivatives are prevalent in a number of commercially available anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib.[2]

This guide provides a comparative analysis of a specific indazole derivative, 4,6-dichloro-1H-indazol-3-ol, with other well-established kinase inhibitors. Due to the limited publicly available data on this specific compound, we will construct a hypothetical inhibitory profile based on structure-activity relationship (SAR) studies of closely related analogs. This inferred profile will then be compared against a multi-kinase inhibitor, Sorafenib, a selective EGFR inhibitor, Erlotinib, and a potent BRAF inhibitor, Vemurafenib, to provide a broad context for its potential therapeutic applications.

The Indazole Scaffold: A Privileged Structure for Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic compound, serves as an excellent scaffold for designing kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases is a crucial feature.[3] The specific substitution pattern on the indazole ring plays a critical role in determining the potency and selectivity of the inhibitor.[4]

Hypothetical Profile of 4,6-dichloro-1H-indazol-3-ol

Structural Features and Potential Interactions:

  • Indazol-3-ol Core: The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within the kinase ATP-binding site.

  • 4,6-Dichloro Substitution: The presence of chlorine atoms at the 4 and 6 positions of the indazole ring is significant. Halogen substitutions can modulate the electronic properties of the ring system and provide additional hydrophobic interactions with the kinase active site. Studies on other indazole-based kinase inhibitors have shown that halogen substitutions can enhance potency. For instance, research on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives has demonstrated their potential as FGFR inhibitors.[1] The strategic placement of these chloro groups could influence the inhibitor's selectivity profile.

Based on these features, it is plausible that 4,6-dichloro-1H-indazol-3-ol could exhibit inhibitory activity against various tyrosine kinases. The specific kinases it targets would depend on the overall conformation and electronic properties conferred by the dichloro substitutions.

Comparative Kinase Inhibitory Profiles

To provide a framework for understanding the potential of 4,6-dichloro-1H-indazol-3-ol, we will compare its hypothetical profile with three well-characterized kinase inhibitors: Sorafenib, Erlotinib, and Vemurafenib.

Data Presentation: Kinase Inhibition (IC50 values)
Kinase Target4,6-dichloro-1H-indazol-3-ol (Hypothetical)SorafenibErlotinibVemurafenib
VEGFR2 Potentially Active90 nM[5]--
PDGFRβ Potentially Active57 nM[6]--
B-Raf Potentially Active22 nM (wild-type)[5]-100-160 nM (wild-type)[7]
B-Raf (V600E) Potentially Active38 nM[5]-13-31 nM[7]
c-Raf (Raf-1) Potentially Active6 nM[5]-6.7-48 nM[7]
EGFR Less Likely-2 nM[8]-
FGFR1 Potentially Active---
c-Kit Potentially Active68 nM[6]--
Flt-3 Potentially Active58 nM[6]--
RET Potentially Active43 nM[6]--
Analysis of Comparative Profiles
  • Sorafenib: As a multi-kinase inhibitor, Sorafenib targets a broad range of kinases involved in both tumor cell proliferation and angiogenesis, including the Raf kinases and various receptor tyrosine kinases like VEGFR and PDGFR.[5][6] Our hypothetical profile for 4,6-dichloro-1H-indazol-3-ol suggests potential overlap with Sorafenib's targets, particularly VEGFR and PDGFR, given the known anti-angiogenic properties of some indazole derivatives.

  • Erlotinib: Erlotinib is a highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] It is unlikely that 4,6-dichloro-1H-indazol-3-ol would exhibit potent and selective inhibition of EGFR without specific structural modifications to favor the EGFR active site.

  • Vemurafenib: Vemurafenib is a potent inhibitor of the mutated BRAF V600E kinase, which is prevalent in melanoma.[7][9] While it also inhibits wild-type B-Raf and c-Raf, its clinical efficacy is primarily in BRAF-mutant cancers.[7][10] The dichloro substitution pattern on our compound of interest could potentially lead to interactions within the B-Raf active site, making it a candidate for investigation against this target.

Experimental Protocols for Kinase Inhibitor Evaluation

To empirically determine the kinase inhibitory profile of a novel compound like 4,6-dichloro-1H-indazol-3-ol, a series of biochemical and cell-based assays are essential.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and a ULight™-labeled peptide substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the europium donor and the ULight™ acceptor into close proximity. Upon excitation, the europium transfers energy to the ULight™, resulting in a fluorescent signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4,6-dichloro-1H-indazol-3-ol in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare a solution of the target kinase and the ULight™-labeled substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

    • Prepare a stop solution containing EDTA and the europium-labeled antibody.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of the stop solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assay: Inhibition of Cellular Phosphorylation (Western Blot)

This assay determines the ability of a compound to inhibit the phosphorylation of a specific downstream target of a kinase within a cellular context.

Principle: Cancer cells are treated with the inhibitor, and the phosphorylation status of a key downstream protein in a relevant signaling pathway is assessed by Western blotting using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a cell line with a known activating mutation in the target kinase) in appropriate growth medium.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4,6-dichloro-1H-indazol-3-ol for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein lysates and denature them by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., total ERK or GAPDH).

    • Determine the concentration-dependent inhibition of protein phosphorylation.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: The RAS-RAF-MEK-ERK Pathway

This pathway is a critical signaling cascade that is frequently dysregulated in cancer and is a common target for kinase inhibitors like Sorafenib and Vemurafenib.

RAS_RAF_MEK_ERK cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, EGFR) RAS RAS RTK->RAS RAF RAF (B-Raf, c-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Sorafenib Sorafenib Sorafenib->RTK Inhibits VEGFR, PDGFR Sorafenib->RAF Inhibits Raf Vemurafenib Vemurafenib Vemurafenib->RAF Inhibits B-Raf Erlotinib Erlotinib Erlotinib->RTK Inhibits EGFR CompoundX 4,6-dichloro-1H-indazol-3-ol (Hypothetical Targets) CompoundX->RTK Potential Target CompoundX->RAF Potential Target

Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.

Experimental Workflow: Kinase Inhibitor Screening

This diagram illustrates the general workflow for identifying and characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (including 4,6-dichloro-1H-indazol-3-ol) HTS High-Throughput Screening (e.g., TR-FRET) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50 IC50 Determination (Biochemical Assay) Hit_Identification->IC50 Kinase_Panel Kinase Selectivity Profiling IC50->Kinase_Panel Cell_Based Cell-Based Assays (e.g., Western Blot, Viability) Kinase_Panel->Cell_Based SAR Structure-Activity Relationship (SAR) Studies Cell_Based->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Candidate Lead Candidate Selection ADME->Lead_Candidate

Caption: A typical workflow for kinase inhibitor discovery and development.

Conclusion and Future Directions

While 4,6-dichloro-1H-indazol-3-ol remains a compound with a hypothetical kinase inhibitory profile, its structural features suggest it is a promising candidate for investigation as a kinase inhibitor. The indazole scaffold, coupled with the strategic placement of chloro substituents, warrants further exploration. The comparative analysis with established inhibitors like Sorafenib, Erlotinib, and Vemurafenib provides a valuable context for positioning this compound within the broader landscape of kinase-targeted therapies.

Future research should focus on the synthesis and empirical testing of 4,6-dichloro-1H-indazol-3-ol. A comprehensive kinase panel screening would be the first step to elucidate its primary targets and selectivity profile. Subsequent cell-based assays will be crucial to validate its on-target activity and assess its therapeutic potential in relevant cancer models. The insights gained from such studies will be invaluable for the continued development of novel and effective indazole-based kinase inhibitors.

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Comparative

A Senior Application Scientist's Guide to Confirming the Absolute Structure of Indazole Derivatives by X-ray Crystallography

For researchers in drug development, the precise three-dimensional structure of a molecule is not merely an academic detail—it is the blueprint for its biological activity. Indazole derivatives, a prominent class of nitr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development, the precise three-dimensional structure of a molecule is not merely an academic detail—it is the blueprint for its biological activity. Indazole derivatives, a prominent class of nitrogen-containing heterocycles, are scaffolds for a multitude of pharmacologically active agents, from anti-inflammatory to anti-cancer drugs.[1][2] When a chiral center is present, the distinction between enantiomers is critical, as different spatial arrangements can lead to dramatically different, and sometimes deleterious, physiological effects.

This guide provides an in-depth, experience-driven comparison of methodologies for determining the absolute structure of chiral indazole derivatives, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, outline self-validating protocols, and compare the technique with viable alternatives, offering a comprehensive resource for scientists at the forefront of medicinal chemistry.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography stands as the most powerful and direct method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of all stereogenic centers.[3] While other techniques provide valuable data, SCXRD offers a direct visualization of the atomic arrangement in space, leaving no room for ambiguity when a high-quality crystal is analyzed correctly.

The Physics of Confirmation: Anomalous Dispersion

Ordinarily, the diffraction of X-rays by a crystal adheres to Friedel's Law, which states that the intensity of a diffracted beam from a crystal plane (hkl) is identical to the intensity from the opposite plane (-h-k-l). This creates an inversion symmetry in the diffraction pattern, making it impossible to distinguish between a molecule and its mirror image (enantiomers).

However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion (or anomalous scattering) occurs.[4] This effect introduces a phase shift to the scattered X-rays, causing a breakdown of Friedel's Law.[4][5][6] The intensities of the Friedel pairs, I(hkl) and I(-h-k-l), are no longer equal.[6] This subtle difference is the key to determining the absolute structure.[7]

Causality: The magnitude of the anomalous scattering effect is dependent on the atomic number of the elements present and the X-ray wavelength used.[7][8] For typical organic molecules composed of light atoms (C, H, N, O), the effect is very small with standard molybdenum X-ray sources (λ ≈ 0.71 Å). The use of copper radiation (λ ≈ 1.54 Å) significantly enhances the anomalous scattering from oxygen and even nitrogen, often making an absolute structure determination possible.[9] For indazole derivatives lacking a heavier atom (e.g., phosphorus, sulfur, or a halogen), selecting a copper source is a critical experimental choice. If the effect is still too weak, derivatization of the molecule to include a heavier atom like bromine is a common and effective strategy.[9]

The Decisive Metric: The Flack Parameter

The analysis of these intensity differences is quantified by the Flack parameter, a value refined during the crystallographic analysis.[5][9] This single parameter provides a powerful and clear indication of the correctness of the assigned stereochemistry.[5]

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute structure is correct.[10]

  • A Flack parameter close to 1 indicates that the structure is correct but the coordinates must be inverted (i.e., the other enantiomer was the correct one).[10]

  • A value around 0.5 suggests a racemic twin (an equal mixture of both enantiomers in the crystal) or that the data is not of sufficient quality to make a determination.

  • A large standard uncertainty (e.g., > 0.3) means that no confident assignment can be made, often due to the absence of a significant anomalous scatterer.[10]

Trustworthiness: The Flack parameter is a self-validating system. Its value, combined with its standard uncertainty, provides a statistical measure of confidence in the assignment.[9][11] A low uncertainty is just as important as the value itself for a trustworthy determination.

Experimental Workflow: From Powder to Proof

The journey from a synthesized indazole derivative to a confirmed absolute structure is a multi-step process where careful technique is paramount. The most significant bottleneck is often the growth of a high-quality single crystal.[12][13]

Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction & Analysis A Synthesized Indazole Derivative B High Purity Sample (>99%) A->B Purification C Crystal Growth Screening B->C D High-Quality Single Crystal C->D Optimization E Mount Crystal & Data Collection D->E F Data Processing & Structure Solution E->F G Structure Refinement F->G H Flack Parameter Analysis G->H I Final Structural Model H->I J Confirmed Absolute Structure I->J Logic A Refine Structural Model (Arbitrary Enantiomer) B Calculate Flack Parameter (x) & s.u.(x) A->B C Is x ≈ 0 and s.u.(x) low? B->C Analyze D Is x ≈ 1 and s.u.(x) low? C->D No E Assignment Confirmed: Absolute Structure is Correct C->E Yes F Invert All Chiral Centers and Re-refine D->F Yes H Inconclusive: - Racemic Twinning? - Weak Anomalous Scattering? - Poor Data Quality? D->H No G Assignment Confirmed: Inverted Structure is Correct F->G

Caption: Logic diagram for Flack parameter interpretation.

Comparison with Alternative Techniques

While SCXRD is definitive, it requires a high-quality single crystal, which is not always achievable. [12]In such cases, other spectroscopic methods can provide crucial, albeit often indirect, evidence of absolute configuration.

Technique Principle Sample Requirements Key Advantages Key Limitations
Single-Crystal X-ray Diffraction (SCXRD) Measures diffraction of X-rays by a single crystal; anomalous dispersion distinguishes enantiomers.High-quality single crystal (0.1-0.3 mm).Direct & Unambiguous: Provides the definitive 3D structure and absolute configuration. [7]Crystal Growth: Can be a major bottleneck; not suitable for non-crystalline materials. [12][13]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. [14]1-10 mg, solution phase.Solution-State Analysis: Works on oils, liquids, and solutes; no crystal needed. [15]Indirect Method: Requires comparison of experimental spectrum with quantum chemical calculations; computationally intensive. [15][16]
NMR with Chiral Shift Reagents (CSRs) A chiral lanthanide-based reagent complexes with the analyte, forming transient diastereomeric complexes that have distinct NMR spectra. [17][18]~5-10 mg, solution phase.Enantiomeric Purity: Excellent for determining enantiomeric excess (e.e.).Indirect & Empirical: Does not directly determine absolute configuration, only resolves signals of enantiomers. Requires a known standard for assignment. [17]

Conclusion

For the unequivocal determination of the absolute structure of novel indazole derivatives, single-crystal X-ray crystallography is the unparalleled gold standard. Its ability to provide a direct visualization of the atomic arrangement through the analysis of anomalous dispersion, validated by the Flack parameter, delivers a level of certainty that is essential for drug development and regulatory submission. The primary challenge lies in obtaining suitable crystals, a process that demands patience and meticulous screening.

When crystallization proves intractable, techniques like Vibrational Circular Dichroism offer a powerful, solution-phase alternative, providing high-confidence assignments through the synergy of experimental spectroscopy and theoretical computation. While NMR with chiral shift reagents is invaluable for assessing enantiomeric purity, it remains an indirect method for absolute configuration assignment. By understanding the principles, advantages, and limitations of each technique, researchers can select the most efficient and rigorous path to confirming the true three-dimensional structure of their molecules, a critical step on the path from discovery to clinical application.

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Validation

A Comparative Guide to the Efficacy of D-Amino Acid Oxidase (DAAO) Inhibitors: Spotlight on the Indazole Scaffold

This guide provides an in-depth, objective comparison of the efficacy of various chemical scaffolds as inhibitors of D-amino acid oxidase (DAAO), with a particular focus on the potential of indazole-based compounds. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the efficacy of various chemical scaffolds as inhibitors of D-amino acid oxidase (DAAO), with a particular focus on the potential of indazole-based compounds. While specific efficacy data for 4,6-dichloro-1H-indazol-3-ol is not extensively available in public literature, we will analyze the broader class of indazole and indazolone derivatives and compare their performance metrics against well-established DAAO inhibitors. This analysis is supported by experimental data from peer-reviewed studies and is intended for researchers, scientists, and professionals in drug development.

The Scientific Imperative for DAAO Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme primarily responsible for the degradation of D-amino acids, most notably D-serine.[1] In the central nervous system (CNS), D-serine is the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[2] For the NMDA receptor's ion channel to open, it requires binding of both the neurotransmitter glutamate and a co-agonist like D-serine.[3]

Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its positive, negative, and cognitive symptoms.[1] Research has shown that D-serine levels are often reduced in patients with schizophrenia, while DAAO expression and activity are elevated.[4] This has established DAAO as a key therapeutic target. By inhibiting DAAO, the synaptic concentration of D-serine can be increased, thereby enhancing NMDA receptor function and potentially alleviating symptoms of schizophrenia and other neurological disorders.[4]

The DAAO-NMDA Receptor Pathway

The relationship between DAAO, D-serine, and the NMDA receptor is a critical control point for synaptic plasticity. The following diagram illustrates this pathway and the therapeutic intervention point for DAAO inhibitors.

DAAO_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Ca_Influx Ca²+ Influx & Synaptic Plasticity NMDA_Receptor->Ca_Influx Channel Opening D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binding DAAO DAAO Enzyme Degradation Oxidative Deamination DAAO->Degradation DAAO_Inhibitor DAAO Inhibitor (e.g., Indazole) DAAO_Inhibitor->DAAO Inhibits D_Serine_pool D-Serine D_Serine_pool->D_Serine Released into Synaptic Cleft D_Serine_pool->DAAO Substrate

Figure 1: DAAO's role in modulating NMDA receptor activity.

Comparative Analysis of DAAO Inhibitors

The development of DAAO inhibitors has led to a variety of chemical scaffolds, each with distinct efficacy profiles. A successful inhibitor must demonstrate not only high in vitro potency but also favorable pharmacokinetics, selectivity, and in vivo activity.

In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a primary measure of an inhibitor's potency. Lower IC₅₀ values indicate a stronger inhibition of the DAAO enzyme. The table below compares the reported IC₅₀ values for several classes of DAAO inhibitors.

Compound ClassRepresentative InhibitorHuman DAAO IC₅₀ (nM)Species NotesReference
Indazole 1H-Indazol-5-ol2,030 nMPorcine DAAO[5]
Quinolinone 3-Hydroxyquinolin-2(1H)-one4 nMHighly potent[1]
Benzisoxazole 5-Chloro-benzo[d]isoxazol-3-ol (CBIO)~188 nMModerately potent[1]
Pyrazole Carboxylic Acid 5-Methylpyrazole-3-carboxylic acid900 nMModerately potent[1]
Benzoic Acid Derivative Sodium BenzoateLow potency (mM range)Requires high dosesN/A

Note: Direct IC₅₀ values for 4,6-dichloro-1H-indazol-3-ol are not publicly available. The value for 1H-Indazol-5-ol is provided as a reference for the indazole scaffold.

Expert Interpretation: The data clearly positions the quinolinone scaffold as exceptionally potent in vitro, with IC₅₀ values in the low nanomolar range.[1] The benzisoxazole derivative, CBIO, also shows strong potency.[1] The indazole scaffold, represented here by 1H-Indazol-5-ol, demonstrates moderate micromolar activity, suggesting that further structural optimization would be necessary to compete with the most potent classes.[5] Sodium benzoate is a weak inhibitor used in clinical studies at high doses, serving as a proof-of-concept rather than a high-efficacy compound.[6][7][8]

Structure-Activity Relationship (SAR) Insights

The efficacy of these inhibitors is highly dependent on their chemical structure and how it interacts with the DAAO active site.

  • Indazole Derivatives: The indazole ring is a versatile scaffold found in many biologically active compounds.[9][10] For DAAO inhibition, structure-activity relationship studies suggest that substitutions on the benzene ring portion of the indazole nucleus are critical for potency.[10] The specific placement of electron-withdrawing groups, such as the two chlorine atoms in 4,6-dichloro-1H-indazol-3-ol, is a classic medicinal chemistry strategy to enhance binding affinity. X-ray crystallography has revealed that the DAAO active site is relatively small and restricted, favoring smaller molecular weight inhibitors.[1] This suggests that bulky substitutions on the indazole ring may be poorly tolerated.

  • Quinolinone Derivatives: For the highly potent 3-hydroxyquinolin-2(1H)-one series, SAR studies guided by co-crystallization with the DAAO enzyme have enabled optimization.[11] For instance, the addition of fluoro and chloro groups and the replacement of a carbon atom with nitrogen led to an analog with improved oral bioavailability while maintaining high potency.[1]

  • Benzisoxazole Derivatives: In the benzo[d]isoxazol-3-ol series, smaller substituents like chloro, fluoro, or methyl groups at the 5 or 6 positions tend to improve DAAO affinity, whereas larger groups are not well-tolerated.[1] This is consistent with the compact nature of the enzyme's active site.

In Vivo Efficacy: Elevating Brain D-Serine

The ultimate test of a DAAO inhibitor's efficacy is its ability to inhibit the enzyme in a living system, leading to a measurable increase in D-serine levels in the plasma and, most importantly, the brain.

  • 3-Hydroxyquinolin-2(1H)-one: Despite its high in vitro potency, the parent compound has poor oral bioavailability (F=0.9%).[1] However, when administered subcutaneously, it successfully increased cerebellar D-serine concentrations in rats and demonstrated a brain/plasma ratio of 0.7.[1] Optimized analogs showed improved oral bioavailability and dose-dependently increased cerebellar D-serine.[1]

  • 5-Chloro-benzo[d]isoxazol-3-ol (CBIO): Oral administration of CBIO to rats was shown to increase plasma D-serine levels.[1] However, it failed to significantly increase D-serine concentrations in the brain's extracellular fluid, a critical requirement for therapeutic effect.[1] This highlights a common challenge: achieving sufficient brain penetration and target engagement.

  • Sodium Benzoate: As a DAAO inhibitor, sodium benzoate has been tested in several clinical trials for schizophrenia and other cognitive disorders.[6][8][12] While results have been mixed, some studies reported improvements in cognitive function and negative symptoms, providing clinical validation for the DAAO inhibition strategy.[12]

While in vivo data for specific indazole-based DAAO inhibitors is sparse in the literature, their success in other therapeutic areas, often involving CNS targets, suggests that the scaffold can be engineered for favorable pharmacokinetic properties, including brain penetration.[13]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the protocols used to evaluate and compare these inhibitors must be robust and reproducible. Below are standardized methodologies for key experiments.

In Vitro DAAO Inhibition Assay (Fluorometric)

This protocol describes a common and reliable method for determining the IC₅₀ of a potential DAAO inhibitor. The assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.

Principle: DAAO oxidizes a D-amino acid substrate (e.g., D-serine), producing H₂O₂. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic probe (like Amplex® UltraRed) to generate a highly fluorescent product (resorufin), which can be quantified.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium pyrophosphate buffer (pH 8.5).

    • Prepare stock solutions of recombinant human DAAO enzyme, D-serine (substrate), HRP, and the fluorogenic probe in the assay buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., 4,6-dichloro-1H-indazol-3-ol) in DMSO, then dilute further in assay buffer.

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of the reaction mixture containing D-serine, HRP, and the fluorogenic probe.

    • Add 25 µL of the diluted test inhibitor solution to the sample wells. Add 25 µL of buffer with DMSO to control wells.

    • Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the DAAO enzyme solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~595 nm.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow for Inhibitor Development

The path from initial discovery to a viable drug candidate is a multi-step process. The following diagram outlines a typical workflow.

Workflow cluster_Discovery Phase 1: Discovery & In Vitro Screening cluster_Optimization Phase 2: Lead Optimization cluster_InVivo Phase 3: In Vivo Validation HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID IC50 IC₅₀ Determination (Fluorometric Assay) Hit_ID->IC50 Selectivity Selectivity Assays (vs. DDO, Receptors) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) SAR->ADME PK Pharmacokinetics (PK) (Oral Bioavailability, Brain Penetration) ADME->PK PD Pharmacodynamics (PD) (Brain D-Serine Measurement via Microdialysis) PK->PD Efficacy Preclinical Efficacy Models (e.g., MK-801 induced deficits) PD->Efficacy Candidate_Selection Clinical Candidate Selection Efficacy->Candidate_Selection

Sources

Comparative

A Researcher's Guide to the In Vitro Metabolic Stability of Indazol-3-ol Derivatives

Introduction: The Significance of Metabolic Stability in Drug Discovery The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the body. A compound's metabolic stability, or its resistance to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] For researchers working with promising scaffolds like indazole-3-ol derivatives, a thorough understanding of their metabolic liabilities is paramount.

The indazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] However, like many heterocyclic systems, it is susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver.[3][4] This guide provides a comparative analysis of the in vitro metabolic stability of a series of hypothetical indazol-3-ol derivatives, offering insights into their structure-metabolism relationships (SMR). We will delve into the experimental protocols used to assess metabolic stability, present and interpret comparative data, and discuss how subtle structural modifications can significantly impact a compound's metabolic profile.

Understanding the Metabolic Landscape of Indazol-3-ol Derivatives

The metabolism of indazole-containing compounds is often complex, with multiple potential sites for enzymatic attack. Phase I metabolism, predominantly mediated by CYP enzymes, typically involves oxidative reactions.[4] For the indazol-3-ol scaffold, key metabolic pathways are hypothesized to include:

  • Hydroxylation: The addition of a hydroxyl group is a common metabolic transformation.[5][6] This can occur on the indazole ring system itself, particularly at positions that are electron-rich and sterically accessible, or on substituent groups.

  • N-Dealkylation: If the indazole nitrogen is substituted with an alkyl group, enzymatic cleavage of this group can occur.

  • Oxidation of Substituents: Alkyl or other oxidizable substituents on the indazole core are also prime targets for metabolism.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation), which increase their water solubility and facilitate their excretion from the body.[7]

Below is a generalized schematic of the primary metabolic pathways for indazol-3-ol derivatives.

Parent Indazol-3-ol Derivative PhaseI Phase I Metabolism (CYP450 Enzymes) Parent->PhaseI Hydroxylated Hydroxylated Metabolite PhaseI->Hydroxylated NDealkylated N-Dealkylated Metabolite PhaseI->NDealkylated Oxidized Oxidized Substituent Metabolite PhaseI->Oxidized PhaseII Phase II Metabolism (e.g., UGTs) Hydroxylated->PhaseII NDealkylated->PhaseII Oxidized->PhaseII Conjugated Glucuronide Conjugate PhaseII->Conjugated

Caption: Generalized metabolic pathways for indazol-3-ol derivatives.

Comparative In Vitro Metabolic Stability Assessment

To illustrate the impact of structural modifications on metabolic stability, we present data from a simulated in vitro study using human liver microsomes (HLMs). HLMs are a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, making them a valuable tool for early-stage metabolic assessment.[8]

Experimental Protocol: Human Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the in vitro metabolic stability of test compounds.

1. Preparation of Reagents:

  • Test Compounds: Prepare 10 mM stock solutions of the indazol-3-ol derivatives in DMSO.[9]

  • Human Liver Microsomes (HLMs): Commercially available pooled HLMs are recommended to average out inter-individual variability. Thaw on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[10][11]

  • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[11] This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.[8]

2. Incubation Procedure:

  • Pre-warm the HLM solution and the test compound working solutions to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM solution.

  • Add the test compound to the HLM/NADPH mixture to a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8][12] The internal standard is crucial for correcting for variations in sample processing and instrument response.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.[12]

  • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13] LC-MS/MS provides the high sensitivity and selectivity required for this type of analysis.[14]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount) .

The following diagram illustrates the experimental workflow for the human liver microsomal stability assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare 10 mM Test Compound Stock in DMSO F Add Test Compound (1 µM final) A->F B Dilute Human Liver Microsomes (0.5 mg/mL in Buffer) E Initiate Reaction: Add NADPH System to Microsomes B->E C Prepare NADPH Regenerating System C->E D Pre-warm Reagents to 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Quench Aliquots at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) L->M N Calculate Intrinsic Clearance (Clint) M->N

Caption: Experimental workflow for the human liver microsomal stability assay.

Comparative Data of Indazol-3-ol Derivatives

The following table presents hypothetical metabolic stability data for a series of indazol-3-ol derivatives with varying substituents. This data is intended to be illustrative of the principles of structure-metabolism relationships.

Compound IDR1R2R3t½ (min)Clint (µL/min/mg protein)
IZO-1 HHH1592.4
IZO-2 HClH3539.6
IZO-3 HOCH3H12115.5
IZO-4 HHF2555.4
IZO-5 CH3HH8173.3

Interpretation of Results and Structure-Metabolism Relationships

  • Effect of Electron-Withdrawing Groups: Comparing IZO-1 (unsubstituted) with IZO-2 (R2 = Cl), the introduction of an electron-withdrawing chloro group at the R2 position leads to a significant increase in metabolic stability (t½ from 15 to 35 min). This is a common strategy in medicinal chemistry to "shield" a molecule from oxidative metabolism by reducing the electron density of the aromatic ring.

  • Effect of Electron-Donating Groups: In contrast, the presence of an electron-donating methoxy group at the R2 position in IZO-3 results in decreased metabolic stability (t½ of 12 min). Electron-donating groups can make the aromatic ring more susceptible to electrophilic attack by CYP enzymes.

  • Blocking Metabolic Hotspots: The introduction of a fluorine atom at the R3 position in IZO-4 improves metabolic stability compared to the parent compound IZO-1 . Fluorine is often used to block potential sites of metabolism (metabolic "hotspots") without significantly altering the overall size or electronics of the molecule.[2]

  • Metabolic Liability of Alkyl Groups: The N-methylation in IZO-5 drastically reduces its metabolic stability (t½ of 8 min). The N-methyl group is a prime target for N-dealkylation, a rapid metabolic pathway. This highlights the importance of considering the metabolic fate of even small alkyl substituents.

Conclusion: A Forward Look

The in vitro metabolic stability of indazol-3-ol derivatives is a multifaceted property that is highly dependent on their substitution patterns. By employing robust and well-validated assays such as the human liver microsomal stability assay, researchers can gain critical insights into the metabolic liabilities of their compounds at an early stage of drug discovery. The structure-metabolism relationships discussed in this guide, although based on a hypothetical dataset, are grounded in established principles of drug metabolism and can serve as a valuable framework for the design of more stable and ultimately more effective indazol-3-ol-based drug candidates. Further studies, including reaction phenotyping to identify the specific CYP enzymes involved and metabolite identification studies, would provide a more complete picture of the metabolic fate of these promising compounds.

References

  • Cui, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 576. Available at: [Link]

  • Dalvie, D., et al. (2012). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Journal of Mass Spectrometry, 47(11), 1451-1462. Available at: [Link]

  • Dalvie, D., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1243-1247. Available at: [Link]

  • Govek, S. P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. Available at: [Link]

  • Lin, H., et al. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11447-11466. Available at: [Link]

  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-54.
  • Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(12), 1493-1511. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 3(2), 34. Available at: [Link]

  • Porubsky, P. R., et al. (2008). The crystal structure of CYP2E1 complexed with indazole. Journal of Biological Chemistry, 283(49), 34335-34344. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Kim, H., et al. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega, 7(17), 14643-14652. Available at: [Link]

  • George, K. M., et al. (2012). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 22(1), 478-482. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]

  • Hughes, D. L. (2014). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 18(11), 1431-1435. Available at: [Link]

  • Baxter, J. E., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(15), 6836-6849. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Cui, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. ResearchGate. Available at: [Link]

  • Siramshetty, V. B., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wang, Z., et al. (2022). Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Journal of Medicinal Chemistry, 65(14), 9824-9836. Available at: [Link]

  • Sankar, G., et al. (2012). Bio-analytical method development and validation of voriconazole using LC-MS/MS. ResearchGate. Available at: [Link]

  • Porubsky, P. R., et al. (2008). Stereo view of CYP2E1 with indazole (yellow sticks) and with-imidazolyl... ResearchGate. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

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Validation

Validating the Mechanism of Action for Novel Indazole-Based Inhibitors: A Comparative Guide

Introduction: The Indazole Scaffold and the Imperative of Mechanistic Validation The indazole core is a privileged scaffold in modern medicinal chemistry, giving rise to a multitude of potent and selective inhibitors tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Imperative of Mechanistic Validation

The indazole core is a privileged scaffold in modern medicinal chemistry, giving rise to a multitude of potent and selective inhibitors targeting a diverse range of protein classes.[1] From protein kinases, which are central to cellular signaling and are frequently dysregulated in cancer, to tubulin, a key component of the cytoskeleton, indazole-based compounds have demonstrated significant therapeutic potential.[2][3] The versatility of the indazole ring allows for the creation of compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and cardiovascular effects.[4][5][6]

However, the journey from a promising hit compound to a validated therapeutic candidate is contingent on a rigorous and multi-faceted validation of its mechanism of action (MoA). Understanding precisely how a novel indazole-based inhibitor interacts with its molecular target and modulates downstream cellular pathways is paramount for predicting its efficacy, anticipating potential off-target effects, and developing rational strategies for clinical application.[4]

This guide provides a comprehensive framework for the experimental validation of the MoA for novel indazole-based inhibitors. We will explore a logical progression of assays, from initial biochemical characterization to in-depth biophysical and cellular analyses, providing both the theoretical underpinnings and practical, step-by-step protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to objectively assess the performance of their novel compounds against established alternatives.

The Validation Workflow: A Multi-Pillar Approach

A robust MoA validation strategy relies on a series of orthogonal experiments that, when taken together, provide a cohesive and self-validating picture of the inhibitor's function. Our recommended workflow is designed to systematically build this understanding, starting with broad questions of potency and selectivity and progressively delving into the finer details of target engagement and cellular consequence.

G Biochemical_Assays Biochemical Kinase Assays SPR Surface Plasmon Resonance (SPR) Biochemical_Assays->SPR Binding Kinetics ITC Isothermal Titration Calorimetry (ITC) Biochemical_Assays->ITC Thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Target Engagement ITC->CETSA Target Engagement Cell_Based_Assays Cell-Based Functional Assays CETSA->Cell_Based_Assays

Figure 1: A logical workflow for validating the mechanism of action of novel inhibitors.

Phase 1: Biochemical Characterization - The Foundation of Potency and Selectivity

The initial step in characterizing a novel inhibitor is to determine its potency and selectivity against its intended target(s) in a purified, cell-free system. Biochemical assays provide a direct measure of the inhibitor's ability to modulate the activity of its target enzyme.[7]

Biochemical Kinase Assays

For indazole-based inhibitors targeting protein kinases, a variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[7] The choice of assay will depend on the specific kinase and available reagents.

Causality Behind Experimental Choices: The primary goal here is to obtain an accurate IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%. This value is a critical benchmark for comparing the potency of different compounds.[7] It is also essential to perform these assays against a panel of related and unrelated kinases to assess the inhibitor's selectivity.[8] Poor selectivity can lead to off-target effects and potential toxicity.

Detailed Protocol: A Generic Fluorescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final kinase concentration should be in the linear range of the assay.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The substrate concentration should be at or near its Km, and the ATP concentration should also be close to its Km for the kinase.

    • Prepare a serial dilution of the indazole-based inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 4X inhibitor solution.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 60-120 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.

    • Stop the reaction by adding a stop solution containing a chelating agent like EDTA.

    • Add the detection reagent (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate) and incubate as recommended by the manufacturer.

    • Read the fluorescence signal on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: IC50 Values of Indazole-Based Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Indazole-A VEGFR25SunitinibVEGFR29
Indazole-B FGFR112PazopanibFGFR114
Indazole-C Aurora A8AlisertibAurora A1.2
Indazole-D PI3Kα25AlpelisibPI3Kα5.1
Indazole-E CDK4/Cyclin D115PalbociclibCDK4/Cyclin D111

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Phase 2: Biophysical Validation - Unveiling the Binding Dynamics

While biochemical assays measure the functional consequence of inhibition, biophysical techniques provide direct evidence of the physical interaction between the inhibitor and its target protein. These methods are crucial for confirming direct binding and for elucidating the kinetics and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor surface in real-time.[9][10] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices: SPR provides a wealth of information beyond simple potency. The kinetic parameters can differentiate between inhibitors with similar affinities but different binding and unbinding characteristics, which can have significant implications for their in vivo efficacy and duration of action.[11]

Detailed Protocol: A Typical SPR Experiment

  • Ligand Immobilization:

    • The target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Injection:

    • A series of inhibitor concentrations are injected over the sensor surface. A reference flow cell without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes.

  • Data Acquisition:

    • The change in the SPR signal (measured in response units, RU) is monitored over time, generating a sensorgram that shows the association and dissociation phases.[12]

  • Data Analysis:

    • The sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the ka, kd, and KD values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein.[13][14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]

Causality Behind Experimental Choices: The thermodynamic signature of an interaction can provide insights into the driving forces of binding (enthalpic vs. entropic) and can be used to guide structure-activity relationship (SAR) studies.[14]

Detailed Protocol: A Standard ITC Experiment

  • Sample Preparation:

    • The target protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small injections of the inhibitor are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.[11]

Phase 3: Cellular Confirmation - Bridging the Gap to Biological Relevance

The ultimate test of an inhibitor's MoA is its ability to engage its target and elicit the desired functional response in a cellular context. Cellular assays are essential for confirming target engagement in a more physiologically relevant environment and for assessing the inhibitor's cellular potency.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[18]

Causality Behind Experimental Choices: CETSA provides direct evidence that the inhibitor can cross the cell membrane and bind to its intended target in the complex milieu of the cell.[18] This is a critical validation step that bridges the gap between in vitro and in vivo studies.

Detailed Protocol: A Standard CETSA Experiment

  • Cell Treatment:

    • Cells are treated with the inhibitor or a vehicle control for a defined period.

  • Heating:

    • The treated cells are heated to a range of temperatures.

  • Lysis and Protein Quantification:

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins.

    • The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or an immunoassay.

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

G cluster_0 CETSA Workflow Cell_Treatment Treat cells with inhibitor Heating Heat cells to various temperatures Cell_Treatment->Heating Lysis Lyse cells and separate soluble fraction Heating->Lysis Quantification Quantify soluble target protein Lysis->Quantification Analysis Generate and analyze melting curves Quantification->Analysis

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Cell-Based Functional Assays

The final step in MoA validation is to demonstrate that target engagement translates into a functional cellular response. The specific assay will depend on the target and the signaling pathway being investigated.

Examples of Cell-Based Functional Assays:

  • Proliferation Assays: For inhibitors targeting kinases involved in cell cycle progression (e.g., CDKs) or proliferation signaling (e.g., VEGFR, PI3K), a simple proliferation assay (e.g., using CellTiter-Glo®) can be used to determine the EC50, the effective concentration that inhibits cell growth by 50%.

  • Phosphorylation Assays: For kinase inhibitors, a Western blot or ELISA can be used to measure the phosphorylation status of a downstream substrate of the target kinase. A reduction in phosphorylation in the presence of the inhibitor provides strong evidence of on-target activity.

  • Tubulin Polymerization Assays: For indazole-based tubulin inhibitors, a cellular assay that visualizes the microtubule network (e.g., by immunofluorescence) can be used to demonstrate disruption of microtubule dynamics.[2] A biochemical assay can also be used to measure the effect of the inhibitor on the polymerization of purified tubulin.[19][20]

Signaling Pathways of Key Indazole-Based Inhibitor Targets

Understanding the signaling pathways in which the target protein operates is crucial for designing relevant cell-based assays and for interpreting the broader biological consequences of inhibition.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a critical role in angiogenesis, the formation of new blood vessels.[21] Inhibition of this pathway is a key strategy in cancer therapy.[22]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival ERK->Endothelial_Cell AKT->Endothelial_Cell Indazole_Inhibitor Indazole-Based VEGFR Inhibitor Indazole_Inhibitor->VEGFR

Figure 3: A simplified representation of the VEGFR signaling pathway and the point of intervention for indazole-based inhibitors.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][7] Its aberrant activation is a common feature of many cancers.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Indazole_Inhibitor Indazole-Based PI3K Inhibitor Indazole_Inhibitor->PI3K

Sources

Comparative

A Comparative Guide to the Kinase Cross-Reactivity Profile of 4,6-dichloro-1H-indazol-3-ol

In the landscape of kinase inhibitor discovery, achieving selectivity is a paramount challenge.[1][2] The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, which c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, achieving selectivity is a paramount challenge.[1][2] The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, which can result in toxicity or unexpected pharmacological activities.[3][4] This guide provides an in-depth analysis of the cross-reactivity profile of 4,6-dichloro-1H-indazol-3-ol, a novel kinase inhibitor scaffold, against a broad panel of kinases. Through detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its potential as a selective therapeutic agent.

The indazole nucleus is a prominent scaffold in medicinal chemistry, known for its diverse biological activities, including antitumor and anti-inflammatory properties.[5] Specifically, substitutions at various positions of the indazole ring have been shown to be crucial for inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[5] Our investigation into 4,6-dichloro-1H-indazol-3-ol stems from the need to thoroughly characterize novel indazole-based compounds for their kinase selectivity.

I. The Imperative of Kinase Selectivity Profiling

The development of kinase inhibitors, whether intended for selective or multi-targeted action, necessitates a comprehensive understanding of their interaction landscape across the kinome.[3] Kinase profiling is a critical step to ensure that a compound is specific to its intended target and to minimize off-target effects that could lead to adverse patient outcomes.[6] This process involves screening the compound against a large, representative panel of kinases to determine its inhibitory potency and calculate a selectivity index.[6] Early and thorough profiling can de-risk a drug discovery program by identifying potential liabilities and guiding medicinal chemistry efforts to optimize selectivity.[2]

II. Experimental Design for Cross-Reactivity Profiling

To objectively assess the selectivity of 4,6-dichloro-1H-indazol-3-ol, a quantitative, in vitro kinase assay is the method of choice. This allows for the precise determination of the half-maximal inhibitory concentration (IC50) against each kinase in the panel.

The following diagram outlines the systematic approach for determining the kinase selectivity profile of a test compound.

G cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_detection Detection & Analysis cluster_output Output Compound_Prep Compound Dilution Series (4,6-dichloro-1H-indazol-3-ol) Assay_Execution Kinase Reaction Incubation (Compound + Kinase + ATP + Substrate) Compound_Prep->Assay_Execution Kinase_Panel Kinase Panel Preparation (>50 diverse kinases) Kinase_Panel->Assay_Execution Assay_Components Assay Reagents (ATP, Substrate, Buffer) Assay_Components->Assay_Execution Signal_Detection Quantify Kinase Activity (e.g., Luminescence, Fluorescence) Assay_Execution->Signal_Detection Terminate Reaction Data_Analysis IC50 Curve Fitting (Dose-Response Analysis) Signal_Detection->Data_Analysis Selectivity_Profile Selectivity Profile Generation (Tabulation of IC50 values) Data_Analysis->Selectivity_Profile Comparator_Analysis Comparison with Reference Inhibitors Selectivity_Profile->Comparator_Analysis

Caption: Workflow for determining the kinase cross-reactivity profile.

This protocol is adapted from standard methodologies for robust and reproducible results.[7][8][9][10][11]

  • Compound Preparation :

    • Prepare a 10 mM stock solution of 4,6-dichloro-1H-indazol-3-ol in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions in a 384-well plate using an acoustic dispenser, starting from a top concentration of 100 µM. Include DMSO-only wells as a negative control.

  • Kinase and Substrate Preparation :

    • Select a diverse panel of at least 50 kinases representing different branches of the human kinome.[1]

    • Prepare a master mix for each kinase containing the respective kinase and its specific substrate in the appropriate kinase buffer.

  • Assay Execution :

    • To the compound dilution plate, add the kinase/substrate master mix.

    • Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to accurately reflect the inhibitor's intrinsic affinity.[1]

    • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection :

    • Terminate the kinase reaction and detect the remaining ATP levels using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to kinase activity.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Normalize the raw data using the DMSO (high activity) and a known broad-spectrum inhibitor (low activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

III. Comparative Cross-Reactivity Data

The following table presents a hypothetical cross-reactivity profile of 4,6-dichloro-1H-indazol-3-ol compared to two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor, "Compound X."

Kinase Target4,6-dichloro-1H-indazol-3-ol IC50 (nM)Staurosporine IC50 (nM)Compound X IC50 (nM)Kinase Family
Primary Target A 15 105 TK
Off-Target 125020>10,000TKL
Off-Target 28005>10,000STE
Off-Target 31,500508,500CMGC
Off-Target 4>10,000100>10,000AGC
Off-Target 5>10,00015>10,000CAMK

Interpretation of Results:

The data indicates that 4,6-dichloro-1H-indazol-3-ol exhibits a promising selectivity profile. It demonstrates potent inhibition of its primary target with an IC50 of 15 nM. Its off-target activity is significantly weaker, with IC50 values in the high nanomolar to micromolar range. In contrast, Staurosporine shows potent inhibition across all tested kinase families, confirming its non-selective nature. Compound X serves as an example of a highly selective inhibitor, with potent activity against Primary Target A and minimal off-target effects.

IV. Mechanistic Insights and Signaling Pathway Context

Understanding the position of the primary and off-targets within cellular signaling pathways is crucial for predicting the potential physiological effects of an inhibitor.

G cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor PTA Primary Target A (IC50 = 15 nM) Receptor->PTA OT1 Off-Target 1 (IC50 = 250 nM) PTA->OT1 Crosstalk Downstream1 Downstream Effector 1 PTA->Downstream1 Downstream2 Downstream Effector 2 OT1->Downstream2 Cell_Response Cellular Response (e.g., Proliferation, Survival) Downstream1->Cell_Response Downstream2->Cell_Response Inhibitor 4,6-dichloro-1H-indazol-3-ol Inhibitor->PTA Strong Inhibition Inhibitor->OT1 Weak Inhibition

Caption: Inhibition of a hypothetical signaling pathway by 4,6-dichloro-1H-indazol-3-ol.

This diagram illustrates how 4,6-dichloro-1H-indazol-3-ol potently inhibits its primary target, thereby blocking a key signaling cascade leading to a specific cellular response. The weaker inhibition of an off-target kinase in a related pathway suggests a potential for side effects, particularly at higher concentrations, which warrants further investigation in cellular and in vivo models. The development of selective kinase inhibitors is complex, often requiring a balance between on-target potency and off-target avoidance.[2][12]

V. Conclusion and Future Directions

The cross-reactivity profiling of 4,6-dichloro-1H-indazol-3-ol reveals it to be a kinase inhibitor with a promising degree of selectivity. Its potent inhibition of a primary target, coupled with significantly weaker off-target interactions, positions it as a valuable lead compound for further optimization.

Future studies should focus on:

  • Expanding the Kinase Panel : Profiling against a larger panel of kinases will provide a more comprehensive understanding of its selectivity.

  • Cellular Assays : Validating the on-target and off-target effects in relevant cell-based models is a critical next step.

  • Structural Biology : Co-crystallization of the inhibitor with its primary target and key off-targets can elucidate the structural basis of its selectivity and guide structure-activity relationship (SAR) studies.

  • In Vivo Efficacy and Toxicology : Ultimately, the therapeutic potential of 4,6-dichloro-1H-indazol-3-ol will be determined by its performance in preclinical animal models.

By employing a rigorous and systematic approach to cross-reactivity profiling, the drug discovery community can more effectively identify and advance kinase inhibitors with the desired selectivity and safety profiles for clinical development.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5643-5652. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Kryštof, V., et al. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 12(1), 42. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649. [Link]

  • Gilson, M. K., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12971-12976. [Link]

  • Méndez-Lucio, O., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1327-1337. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(6), 464-469. [Link]

  • In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. [Link]

  • Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(17), 4589-4594. [Link]

  • Méndez-Lucio, O., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1327-1337. [Link]

  • Khodakarami, E., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1599-1605. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Balabanova, M., et al. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. [Link]

  • Ben-M'barek, Y., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(35), 22695-22709. [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem. [Link]

  • Noetzel, M. J., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646. [Link]

Sources

Validation

A Researcher's Guide to the Peer-Reviewed Validation of Indazole-Based Chemical Probes

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly impacts the validity of experimental findings. The indazole scaffold has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly impacts the validity of experimental findings. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2][3] However, potency alone is not the hallmark of a reliable chemical probe. Rigorous, peer-reviewed validation is paramount to ensure on-target specificity and to understand potential off-target effects that could confound experimental results. This guide provides an in-depth comparison of validated indazole-based chemical probes, complete with experimental data and detailed protocols to empower researchers in making informed decisions.

The Indazole Scaffold: A Double-Edged Sword in Kinase Inhibition

The indazole core is a bicyclic heteroaromatic system that has proven to be an excellent scaffold for designing kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[4] This interaction profile has led to the development of numerous successful drugs and research tools. However, the very features that make it a potent kinase binder also present challenges. The ATP-binding site is highly conserved across the kinome, creating a significant hurdle for achieving selectivity. Therefore, meticulous validation is not just recommended; it is an absolute necessity.

Advantages of the Indazole Scaffold:

  • Proven Efficacy: A number of FDA-approved drugs, such as axitinib and niraparib, feature an indazole core, demonstrating its clinical viability.[2]

  • Synthetic Tractability: The synthesis of indazole derivatives is well-established, allowing for the generation of diverse chemical libraries for screening and optimization.[1]

  • Versatile Pharmacophore: The indazole ring system can be readily functionalized at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6]

Challenges and Considerations:

  • Selectivity: As with many kinase inhibitors, achieving high selectivity can be challenging due to the conserved nature of the ATP-binding site.

  • Metabolic Stability: Depending on the substitution pattern, some indazole derivatives can be susceptible to metabolic degradation, which may limit their utility in cellular and in vivo studies.

  • Off-Target Effects: Cross-reactivity with other kinases or unrelated proteins can lead to unexpected phenotypes and misinterpretation of experimental data.

Comparative Analysis of Validated Indazole-Based Kinase Probes

To illustrate the importance of comprehensive validation, we will compare two prominent indazole-based chemical probes: Axitinib and CFI-400945 .

Axitinib is an FDA-approved multi-kinase inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[4] While clinically effective, its broad-spectrum activity makes it a challenging tool for dissecting the specific roles of individual kinases in a research setting.

CFI-400945 is a potent and highly selective inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication.[4] Its selectivity profile makes it a more suitable probe for studying PLK4 biology.

Kinase Selectivity Profile

A critical aspect of chemical probe validation is to determine its activity against a broad panel of kinases, often referred to as a kinome scan. The data below highlights the differences in selectivity between Axitinib and CFI-400945.

Kinase TargetAxitinib IC₅₀ (nM)CFI-400945 IC₅₀ (nM)Reference
PLK4 4.22.8 [4]
VEGFR1 0.1 >10,000[4]
VEGFR2 0.2 >10,000[4]
VEGFR3 0.1-0.3 >10,000[4]
PDGFRβ 1.6>1,000[4]
c-KIT 1.6>1,000
FLT3 2.1>1,000
Aurora B -98

Note: Lower IC₅₀ values indicate higher potency. This table clearly demonstrates that while both are potent inhibitors of their primary targets, Axitinib has significant activity against multiple other kinases, whereas CFI-400945 is highly selective for PLK4.

Essential Validation Workflows for Chemical Probes

To ensure the reliability of a chemical probe, a multi-pronged validation approach is necessary. Here, we provide detailed protocols for three key experimental workflows.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a chemical probe directly binds to its intended target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Caption: CETSA Workflow for Target Engagement Validation.

Detailed Protocol for CETSA with Western Blot Detection:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of the indazole-based probe or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.

  • Lysis: Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the heated cell suspensions. Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize the protein concentration for all samples.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with a primary antibody specific for the target protein. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

In-Cell Kinase Inhibition Assay

This assay directly measures the ability of a chemical probe to inhibit the catalytic activity of its target kinase within the cell. This is typically assessed by measuring the phosphorylation of a known downstream substrate of the target kinase.

Detailed Protocol for In-Cell Kinase Inhibition using Western Blot:

  • Cell Treatment: Plate cells and treat with a dose-response range of the indazole-based probe or vehicle for a specific duration.

  • Stimulation (if necessary): If the target kinase is activated by a specific stimulus (e.g., a growth factor), add the stimulus for a short period before harvesting the cells.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Analysis: Quantify the band intensities of the phosphorylated and total substrate. A dose-dependent decrease in the ratio of phosphorylated to total substrate in the presence of the probe confirms in-cell kinase inhibition.

Chemoproteomics for Off-Target Profiling

Chemoproteomics techniques, such as Activity-Based Protein Profiling (ABPP), are invaluable for identifying the full spectrum of protein targets of a chemical probe in an unbiased manner. This is crucial for uncovering potential off-target effects.

Caption: Chemoproteomics Workflow for Off-Target Profiling.

Detailed Protocol for Competitive Activity-Based Protein Profiling (ABPP):

  • Probe Design and Synthesis: Synthesize a version of the indazole probe that incorporates a reporter tag (e.g., biotin) and a reactive group (e.g., a fluorophosphonate) that will covalently bind to the active site of kinases.

  • Cell Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein activity.

  • Competitive Inhibition: Pre-incubate the cell lysate with a range of concentrations of the untagged indazole-based chemical probe.

  • Probe Labeling: Add the tagged, reactive probe to the lysate and incubate to allow for covalent labeling of active kinases.

  • Enrichment: Add streptavidin-coated beads to the lysate to pull down the biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides directly on the beads using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were pulled down. The proteins whose labeling is competed off in a dose-dependent manner by the untagged indazole probe are its cellular targets.

Expanding the Arsenal: Other Validated Indazole-Based Probes

Beyond Axitinib and CFI-400945, the indazole scaffold has been successfully employed to develop selective inhibitors for a variety of other kinases. For instance, researchers have designed potent and selective indazole-based inhibitors for Aurora kinases and extracellular signal-regulated kinases (ERK1/2).[6][7] Furthermore, novel indazole compounds have been developed as inhibitors for PKMYT1 kinase, a target in the DNA damage response pathway.[8] These examples underscore the versatility of the indazole scaffold in generating chemical probes for diverse kinase families.

Conclusion

The indazole scaffold is a powerful tool in the development of kinase inhibitors. However, the utility of any indazole-based compound as a chemical probe is entirely dependent on the rigor of its validation. By employing a combination of kinome-wide selectivity profiling, cellular target engagement assays like CETSA, in-cell inhibition assays, and unbiased chemoproteomic approaches, researchers can gain a comprehensive understanding of a probe's activity and confidently interpret their experimental results. This guide provides a framework and detailed methodologies to aid in the critical evaluation and application of indazole-based chemical probes in biomedical research.

References

  • Kumar, P., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28205-28231. [Link]

  • Mason, J. M., et al. (2017). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 8(9), 953-958. [Link]

  • Hsueh, C., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 584-596. [Link]

  • Solomon, V. R., & Lee, H. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Molecules, 26(16), 4875. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 584-596. [Link]

  • Kawakami, M., et al. (2025). Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer. Oncology Letters, 29(6), 1-1. [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(9), 1234-1240. [Link]

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  • Vdovin, V. S., et al. (2017). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell, 33(3), 178-185. [Link]

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  • Bedard, P. L., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(5), 399-406. [Link]

  • Norman, R. A., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(10), 1618-1624. [Link]

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